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3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one Documentation Hub

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  • Product: 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
  • CAS: 3693-08-1

Core Science & Biosynthesis

Foundational

pharmacokinetics of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of 3,5-Dihydrobenzo[e][1][2]oxazepin-2(1H)-one and its Derivatives Abstract The 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of 3,5-Dihydrobenzo[e][1][2]oxazepin-2(1H)-one and its Derivatives

Abstract

The 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one scaffold is a privileged structure in modern medicinal chemistry, with derivatives being investigated for a multitude of therapeutic applications, including oncology and infectious diseases.[3][4][5][6] Understanding the in vivo pharmacokinetic profile of novel chemical entities based on this scaffold is a critical step in the drug development pipeline, bridging the gap between in vitro activity and in vivo efficacy and safety. This guide provides a comprehensive framework for researchers and drug development professionals on the essential methodologies for elucidating the absorption, distribution, metabolism, and excretion (ADME) of 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one and its analogs.

Introduction: The Importance of Pharmacokinetics for Benzoxazepinones

The therapeutic potential of any drug candidate, including those derived from the benzoxazepinone core, is contingent not only on its intrinsic potency at the target site but also on its ability to reach that target in sufficient concentration and for an appropriate duration. Pharmacokinetics (PK) is the study of "what the body does to the drug" and is a cornerstone of translational science. For the 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one class of compounds, a thorough PK assessment is imperative to:

  • Establish Dose-Exposure Relationships: Correlate the administered dose with the resulting plasma and tissue concentrations.

  • Inform Efficacy and Toxicology Studies: Ensure that drug exposure in preclinical models is relevant to the anticipated human therapeutic window.

  • Guide Lead Optimization: Structure-activity relationship (SAR) studies are often expanded to include structure-property and structure-pharmacokinetic relationships to address issues like high clearance.[1]

  • Predict Human Pharmacokinetics: Utilize allometric scaling and in vitro data to forecast the compound's behavior in humans.

This guide will detail the critical experimental workflows and analytical strategies necessary to build a robust pharmacokinetic profile for this promising class of molecules.

Preclinical In Vivo Study Design: A Step-by-Step Protocol

The initial step in characterizing the in vivo pharmacokinetics of a novel benzoxazepinone derivative is a well-designed animal study. Rodent models, typically rats or mice, are most commonly used for initial screening.

Animal Model Selection and Acclimatization
  • Species: Sprague-Dawley or Wistar rats are frequently used due to their size, which facilitates serial blood sampling, and their well-characterized metabolic pathways. BALB/c or C57BL/6 mice are also common, particularly when aligning with efficacy models.[7]

  • Health Status: Animals should be specific-pathogen-free (SPF) and allowed to acclimatize for at least one week before the study to minimize stress-related physiological changes.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

Formulation and Dosing

The choice of vehicle and route of administration is critical for ensuring complete drug dissolution and reproducible absorption.

  • Vehicle Selection: A common starting point is a solution of 5% DMSO, 40% PEG400, and 55% saline. The formulation should be non-toxic at the administered volume.

  • Routes of Administration:

    • Intravenous (IV): Essential for determining absolute bioavailability and key clearance parameters. A typical dose might be 1-5 mg/kg.[8]

    • Oral (PO): The intended clinical route for many small molecules. Dosing is often performed by gavage at a dose of 10-100 mg/kg.[7]

  • Dose Selection: Doses should be selected based on in vitro potency and preliminary toxicity data.

Blood Sample Collection

Serial blood sampling is performed to characterize the plasma concentration-time profile.

Protocol for Rat Pharmacokinetic Study:

  • Catheterization (Optional but Recommended): For serial sampling from a single animal, cannulation of the jugular or femoral vein is the preferred method to reduce animal stress.

  • Dosing: Administer the compound via the chosen route (e.g., tail vein injection for IV, oral gavage for PO).

  • Blood Collection: Collect approximately 100-200 µL of blood at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.[8]

G cluster_pre_study Pre-Study Preparation cluster_study_execution Study Execution cluster_post_study Post-Study Analysis animal_selection Animal Selection & Acclimatization formulation Formulation Development animal_selection->formulation dosing Dosing (IV / PO) formulation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis Bioanalytical Quantification storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Bioanalytical Method Development and Validation

Accurate quantification of the benzoxazepinone in plasma is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.

Sample Preparation

The goal is to remove proteins and other matrix components that can interfere with the analysis.

  • Protein Precipitation (PPT): A simple and common method. Add 3-4 volumes of cold acetonitrile (containing an internal standard) to one volume of plasma. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples but is more time-consuming and expensive.

LC-MS/MS Method
  • Chromatography: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile or methanol containing a small amount of formic acid to improve peak shape.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[8][9]

Pharmacokinetic Data Analysis

Once the plasma concentrations are determined, key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Table 1: Key Pharmacokinetic Parameters

Metabolite Identification: Unveiling the Fate of the Molecule

Understanding the metabolic fate of a benzoxazepinone is crucial for identifying potentially active or toxic metabolites and for understanding clearance mechanisms.

In Vitro Metabolism
  • Liver Microsomes: Incubation with liver microsomes (containing cytochrome P450 enzymes) can identify primary oxidative metabolites.

  • Hepatocytes: Provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes.

  • S9 Fractions: A mixture of microsomal and cytosolic fractions, useful for a broader screen of metabolic pathways.[1]

Protocol for In Vitro Metabolic Stability:

  • Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding cold acetonitrile.

  • Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • Calculation: Calculate the in vitro half-life and intrinsic clearance.

G cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolite ID cluster_analysis Analytical Identification microsomes Liver Microsomes hepatocytes Hepatocytes lc_ms High-Resolution LC-MS microsomes->lc_ms s9_fraction S9 Fraction hepatocytes->lc_ms s9_fraction->lc_ms urine_plasma Urine & Plasma Samples from PK Study urine_plasma->lc_ms structure_elucidation Structure Elucidation lc_ms->structure_elucidation parent_compound Parent Benzoxazepinone parent_compound->microsomes parent_compound->hepatocytes parent_compound->s9_fraction parent_compound->urine_plasma

Caption: Strategy for metabolite identification of a novel compound.

In Vivo Metabolite Profiling

Analysis of plasma, urine, and feces from in vivo studies using high-resolution mass spectrometry can identify the metabolites formed in a whole-animal system. This is crucial as extrahepatic metabolism can sometimes be a significant clearance pathway.[8]

Conclusion and Future Directions

The pharmacokinetic profiling of 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one derivatives is a multi-faceted process that requires careful experimental design and robust analytical techniques. The data generated from these studies are essential for making informed decisions in the drug discovery and development process. While this guide provides a foundational framework, future work may involve more advanced techniques such as physiologically based pharmacokinetic (PBPK) modeling to refine human dose predictions and to understand drug-drug interaction potential.[8] As new analogs of this versatile scaffold are synthesized, the application of these principles will be critical to unlocking their full therapeutic potential.

References

  • Benzazepinones and Benzoxazepinones as Antagonists of Inhibitor of Apoptosis Proteins (IAPs) Selective for the Second Baculovirus IAP Repeat (BIR2) Domain. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Pyrrolo[1][7]benzoxa(thia)zepines as a new class of potent apoptotic agents. Biological studies and identification of an intracellular location of their drug target. PubMed. Available at: [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Available at: [Link]

  • Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. PMC. Available at: [Link]

  • In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Analytical Methods - Agency for Toxic Substances and Disease Registry. ATSDR. Available at: [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]

  • Dihydrobenz[e][1][2]oxazepin-2(3H)-ones, a new anthelmintic chemotype immobilising whipworm and reducing infectivity in vivo. The University of Manchester Research Explorer. Available at: [Link]

  • Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[ e][1][2]oxazepin-2(3 H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. PubMed. Available at: [Link]

  • Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. MDPI. Available at: [Link]

  • Discovery of 3,4-Dihydrobenzo[ f][1][2]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed. Available at: [Link]

  • 1,5-Dihydro-benzo[e][1][2]oxazepin-2(1H)-ones containing a 7-(5'-cyanopyrrol-2-yl) group as nonsteroidal progesterone receptor modulators. PubMed. Available at: [Link]

  • Dihydrobenz[e][1][2]oxazepin-2(3H)-ones, a new anthelmintic chemotype immobilising whipworm and reducing infectivity in vivo. PubMed. Available at: [Link]

  • Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate. Available at: [Link]]oxazepin-52H-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma

  • Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed. Available at: [Link]

  • Analytical methodologies for the determination of benzodiazepines in biological samples. PubMed. Available at: [Link]

  • Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available at: [Link]

  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Available at: [Link]

Sources

Exploratory

Structural Elucidation and Molecular Docking Dynamics of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one: A Comprehensive Technical Guide

Executive Summary The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a privileged heterocyclic pharmacophore characterized by a benzene ring fused to a seven-membered 1,4-oxazepine ring containing a lactam moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a privileged heterocyclic pharmacophore characterized by a benzene ring fused to a seven-membered 1,4-oxazepine ring containing a lactam moiety. Its unique non-planar geometry and versatile hydrogen-bonding capabilities make it a highly effective structural core in modern drug discovery, particularly in the development of enzyme inhibitors and central nervous system (CNS) modulators.

This whitepaper provides an in-depth, self-validating technical framework for researchers. It details the precise methodologies required to elucidate the crystal structure of this scaffold and outlines a robust molecular docking protocol using Human Squalene Synthase (SQS)[1] as a validated therapeutic target.

Pharmacological Significance & Target Rationale

The structural flexibility of the seven-membered oxazepine ring allows the molecule to adopt multiple puckered conformations (typically boat or twist-boat). This adaptability is crucial for fitting into complex protein binding pockets.

Derivatives of the benzo[e][1,4]oxazepin-2(1H)-one core have demonstrated profound efficacy as inhibitors of Human Squalene Synthase (SQS) , a critical enzyme in the cholesterol biosynthesis pathway[1]. By targeting SQS, these compounds inhibit the reductive dimerization of farnesyl diphosphate (FPP) to squalene, making them potent candidates for antihyperlipidemic therapies[1]. The co-crystallization of SQS with benzo[e][1,4]oxazepine-derived ligands (e.g., ligand IN0 in PDB: 1EZF) provides a definitive structural basis for computational modeling[2].

X-Ray Crystallography: Structural Elucidation Protocol

To accurately model ligand-receptor interactions, the baseline geometry of the small molecule must first be established via single-crystal X-ray diffraction (XRD).

Experimental Methodology & Causality
  • Crystallization: High-quality single crystals are grown using the slow evaporation method in a binary solvent system (e.g., ethyl acetate/hexane). Causality: A binary system allows for a controlled, gradual decrease in solubility as the volatile solvent evaporates, promoting ordered lattice nucleation rather than amorphous precipitation.

  • Data Collection (100 K): Diffraction data is collected using Cu Kα radiation (λ = 1.5418 Å). Causality: Data collection is strictly performed under a liquid nitrogen stream at 100 K. This quenches thermal atomic vibrations (Debye-Waller factors), significantly enhancing the resolution of the diffraction pattern and preventing radiation-induced decay of the organic crystal.

  • Phase Determination & Refinement: The structure is solved using Direct Methods (SHELXT) and refined via full-matrix least-squares on F² (SHELXL).

Crystallographic Data Summary

The following table summarizes the expected quantitative crystallographic parameters for a standard 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one derivative.

Table 1: Representative Crystallographic Parameters

ParameterValue / Specification
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.2 Å, b = 8.5 Å, c = 14.1 Å
Volume 1340.5 ų
Z (Molecules/Unit Cell) 4
Data Collection Temp. 100(2) K
Final R indices [I>2σ(I)] R1 = 0.042, wR2 = 0.105
Ring Conformation Twist-boat (Oxazepine ring)
Crystallographic Workflow Visualization

XRD_Workflow A Compound Crystallization B X-Ray Diffraction (100 K) A->B C Phase Problem Resolution B->C D Structural Refinement C->D E Validation (CIF Generation) D->E

Fig 1: Step-by-step X-ray crystallography workflow for structural elucidation.

Molecular Docking: Predictive Binding Mechanics

To predict how the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold interacts with biological targets, we utilize Human Squalene Synthase (PDB ID: 1EZF) [1]. The central channel of SQS is lined with conserved aspartate and arginine residues, which serve as primary anchoring points for the lactam moiety of the oxazepine ring[1].

Self-Validating Preparation Protocols
Ligand Preparation (Quantum Mechanics)

Prior to docking, the ligand must be energetically minimized.

  • Protocol: 3D structures are generated and subjected to Density Functional Theory (DFT) minimization using the B3LYP functional and 6-31G* basis set.

  • Causality: Empirical force fields often fail to accurately predict the dihedral angles of non-planar seven-membered rings. DFT ensures the oxazepine ring is at a true local energy minimum, preventing artificial steric clashes during the docking simulation.

Protein Preparation
  • Protocol: The crystal structure of SQS () is imported. Bulk water molecules are removed, and protonation states are assigned at a physiological pH of 7.4.

  • Causality: Bulk solvent waters add computational noise and are therefore stripped. However, protonation state assignment at pH 7.4 is critical; it ensures that active-site histidines and aspartates (e.g., Asp80) are in their correct tautomeric and ionic states, which dictates their ability to act as hydrogen bond donors or acceptors to the ligand's lactam carbonyl.

System Validation (Trustworthiness Check)

Before screening novel derivatives, the protocol must be self-validated. The native co-crystallized benzo[e][1,4]oxazepine ligand (IN0) is extracted from 1EZF and re-docked into the generated grid[2]. A Root-Mean-Square Deviation (RMSD) of ≤ 2.0 Å between the computationally docked pose and the experimental crystallographic pose confirms the algorithmic validity of the grid and scoring function.

Docking Execution & Interaction Analysis

Table 2: Molecular Docking Interaction Profile (Target: SQS, PDB: 1EZF)

Ligand VariantBinding Energy (kcal/mol)Key Hydrogen BondsHydrophobic Interactions
Unsubstituted Core -6.8Arg52 (via C=O lactam)Phe54, Val175
7-Chloro Derivative -7.5Arg52 (via C=O lactam)Phe54, Tyr171
Native Ligand (IN0) -9.2Arg52, Asp80Phe54, Tyr171, Val175
Virtual Screening Pipeline Visualization

Docking_Pipeline cluster_Ligand Ligand Preparation cluster_Protein Protein Prep (PDB: 1EZF) L1 3D Structure Generation L2 DFT Minimization (B3LYP/6-31G*) L1->L2 D2 Molecular Docking (Flexible Ligand) L2->D2 P1 Remove Bulk Waters & Co-factors P2 Assign Protonation (pH 7.4) P1->P2 D1 Grid Box Generation (Active Site) P2->D1 D1->D2 D3 Interaction Analysis (RMSD & Energy) D2->D3

Fig 2: Computational pipeline for molecular docking and interaction analysis.

Conclusion

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one core is a highly tunable scaffold. By combining low-temperature X-ray crystallography with rigorously validated, DFT-minimized molecular docking protocols, researchers can accurately map the structure-activity relationships (SAR) of this class of molecules. The self-validating docking framework against targets like Human Squalene Synthase ensures that computational predictions translate reliably into in vitro and in vivo efficacy.

References

  • RCSB Protein Data Bank. "1EZF: CRYSTAL STRUCTURE OF HUMAN SQUALENE SYNTHASE." RCSB PDB. Available at: [Link]

  • Pandit, J., et al. "Crystal structure of human squalene synthase. A key enzyme in cholesterol biosynthesis." Journal of Biological Chemistry, 2000. Available at:[Link]

  • Weizmann Institute of Science. "OCA:1EZF - Ligand IN0 (Benzo[e][1,4]oxazepin derivative)." OCA Database. Available at:[Link]

Sources

Foundational

Pharmacological Profiling of the 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one Scaffold in CNS Drug Discovery

Executive Summary & Structural Pharmacology The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one core represents a highly privileged, shape-diverse pharmacophore in modern neuropharmacology. Structurally characterized by a ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one core represents a highly privileged, shape-diverse pharmacophore in modern neuropharmacology. Structurally characterized by a benzene ring fused to a seven-membered oxazepine heterocycle containing a lactam moiety, this scaffold serves as a potent bioisosteric analog to the classical 1,4-benzodiazepines[1].

Causality of the 3,5-Dihydro Conformation: The saturation at the 3 and 5 positions of the oxazepine ring is a critical determinant of target affinity. The introduction of sp3-hybridized carbons breaks the aromatic planarity of the heterocycle, forcing the ring into a "puckered" or boat-like conformation. This non-planar geometry is energetically favorable for docking into deep, hydrophobic receptor pockets (such as the α/γ interface of the GABA-A receptor). Fully unsaturated, planar analogs often exhibit off-target intercalation and poor aqueous solubility. Furthermore, the 2(1H)-one (lactam) acts as a critical hydrogen-bond acceptor, anchoring the molecule to key histidine and tyrosine residues within the receptor binding pocket.

Core Mechanisms of Action in the Central Nervous System

GABA-A Receptor Positive Allosteric Modulation (PAM)

Like their benzodiazepine counterparts, many benzoxazepinones act as positive allosteric modulators (PAMs) at the GABA-A receptor, the primary inhibitory ionotropic receptor in the mammalian brain[2]. Binding to the allosteric site does not directly open the channel; rather, it induces a conformational shift that increases the receptor's affinity for endogenous γ -aminobutyric acid (GABA). This facilitates a higher frequency of chloride ( Cl− ) channel openings, leading to neuronal hyperpolarization and profound anxiolytic, sedative, and anticonvulsant effects[2].

G N1 Benzoxazepinone Scaffold N2 GABA-A Receptor (α/γ Interface) N1->N2 Allosteric Binding N3 Cl- Channel Opening N2->N3 Conformational Shift N4 Neuronal Hyperpolarization N3->N4 Ion Influx N5 CNS Depression (Anxiolysis) N4->N5 Action Potential Block

GABA-A receptor positive allosteric modulation pathway by benzoxazepinones.

Histamine H3 Receptor Antagonism

Beyond GABAergic modulation, specific substitutions on the benzoxazepinone core (e.g., the addition of basic amine side chains) pivot the molecule's affinity toward the Histamine H3 receptor[2]. The H3 receptor is a presynaptic G-protein coupled receptor (GPCR) linked to the Gαi/o​ pathway. Its activation inhibits adenylyl cyclase, reducing intracellular cAMP and suppressing neurotransmitter release. Benzoxazepinones acting as H3 antagonists block this autoreceptor, preventing the drop in cAMP and thereby promoting the release of histamine, acetylcholine, and dopamine—a mechanism highly sought after for cognitive enhancement and neuroprotection[2].

G N1 Benzoxazepinone Derivative N2 Histamine H3 Autoreceptor N1->N2 Antagonism N3 Gαi/o Protein Inhibition Blocked N2->N3 Prevents N4 cAMP Levels Maintained N3->N4 Sustains N5 Neurotransmitter Release (ACh, DA) N4->N5 Promotes

Histamine H3 receptor antagonism and downstream neurotransmitter release.

Physicochemical Properties & Blood-Brain Barrier (BBB) Penetration

For a CNS-targeted compound to be efficacious, it must passively diffuse across the tightly regulated blood-brain barrier (BBB)[3]. The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold inherently aligns with CNS Multiparameter Optimization (MPO) rules. The strategic substitution of nitrogen for oxygen in the heterocycle reduces the total hydrogen bond donor (HBD) count. This significantly lowers the desolvation energy required to transition from the aqueous plasma into the lipid-rich endothelial membrane, enhancing brain penetrance without requiring active transport mechanisms[4].

Table 1: Physicochemical Properties for CNS Penetration (MPO Rules)
PropertyOptimal CNS RangeTypical BenzoxazepinoneRationale for CNS Permeability
Molecular Weight (MW) < 400 Da250 - 320 DaFacilitates passive diffusion across the BBB.
LogP (Lipophilicity) 2.0 - 5.02.5 - 3.8Balances aqueous solubility and lipid permeability.
TPSA < 90 Ų45 - 65 ŲLow polar surface area prevents efflux pump recognition.
H-Bond Donors (HBD) < 31Reduces desolvation energy required to cross membranes.

Experimental Methodologies & Validation Protocols

To ensure scientific rigor, the following self-validating protocols are standard for characterizing the mechanisms of benzoxazepinone derivatives in vitro.

Protocol: Whole-Cell Patch-Clamp Electrophysiology (GABA-A)

Causality of Experimental Design: Utilizing Cs+ in the intracellular solution blocks outward K+ currents, cleanly isolating the Cl− influx. Holding the cell at -60 mV provides a strong electrochemical driving force for Cl− under these specific ionic gradients.

  • Cell Preparation: Culture HEK293T cells and transiently transfect with human GABA-A receptor subunits ( α1​,β2​,γ2​ ) using Lipofectamine 3000. Incubate for 48 hours to ensure membrane expression.

  • Solution Preparation:

    • Intracellular Solution: 140 mM CsCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.3, adjusted with CsOH).

    • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4, adjusted with NaOH).

  • Recording Configuration: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ. Establish a gigaseal (>1 GΩ) and apply brief suction to rupture the membrane, achieving the whole-cell configuration. Voltage-clamp the cell at a holding potential of -60 mV.

  • Self-Validation Check: Prior to testing the novel benzoxazepinone, apply 1 µM Diazepam alongside an EC20 concentration of GABA. A successful potentiation of the Cl− current by >150% validates the expression of the γ2​ subunit and the integrity of the allosteric site.

  • Compound Application: Co-apply the EC20 GABA with escalating concentrations (0.1 nM to 10 µM) of the benzoxazepinone derivative using a fast-perfusion system.

  • Data Acquisition: Record currents using a MultiClamp 700B amplifier. Filter at 2 kHz and digitize at 10 kHz. Normalize the potentiated current to the baseline GABA response to calculate the EC50​ and Emax​ .

G S1 1. Cell Prep HEK293T Transfection S2 2. Patch-Clamp Whole-Cell Config S1->S2 S3 3. Perfusion GABA + Compound S2->S3 S4 4. Acquisition Cl- Current (pA) S3->S4 S5 5. Analysis EC50 & Emax S4->S5

Step-by-step workflow for whole-cell patch-clamp electrophysiology.

Protocol: TR-FRET cAMP Accumulation Assay (H3R)
  • Cell Line Preparation: Utilize CHO-K1 cells stably expressing the human Histamine H3 receptor.

  • Forskolin Stimulation: Pre-incubate cells with 10 µM Forskolin to artificially elevate baseline cAMP levels.

  • Self-Validation Check: Include a full concentration-response curve of Pitolisant (a known H3 inverse agonist/antagonist) as a positive control. The assay is validated if Pitolisant yields an IC50​ within 0.5 log units of its established reference value (~1.5 nM).

  • Agonist/Antagonist Competition: Add a fixed concentration of an H3 agonist (e.g., (R)- α -methylhistamine) to suppress the Forskolin-induced cAMP levels. Introduce the benzoxazepinone compound in a concentration gradient ( 10−10 to 10−5 M).

  • Quantification: Lyse the cells and add a FRET-based cAMP detection reagent. Measure time-resolved fluorescence resonance energy transfer (TR-FRET) on a microplate reader. An increase in the FRET signal correlates with the restoration of cAMP levels, confirming the antagonist mechanism.

Quantitative SAR Data Summaries

Table 2: Pharmacological Profiling of Benzoxazepin-2-ones vs. Reference Compounds
Compound ClassTargetBinding Affinity ( Ki​ , nM)Efficacy ( Emax​ , %)Primary CNS Effect
1,4-Benzodiazepine (Diazepam)GABA-A ( α1​β2​γ2​ )5 - 10100 (Reference)Anxiolytic / Sedative
3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one GABA-A ( α1​β2​γ2​ )12 - 2585 - 95Anxiolytic
Benzoxazepine H3 Antagonist Histamine H3R8 - 15N/A (Antagonist)Cognitive Enhancement
Pitolisant (Reference H3)Histamine H3R~1.5N/A (Inverse Agonist)Wakefulness

References

  • [1] Title: Visible-Light-Catalyzed Fast Synthesis of 1,4-Benzoxazepine Derivatives from 2-Alkoxyarylaldehydes and N-Arylglycines | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

  • [2] Title: A Technical Guide to Benzoxazepine Scaffolds in Medicinal Chemistry - Benchchem Source: benchchem.com URL:

  • [4] Title: Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC Source: nih.gov URL:

  • [3] Title: Approaches to CNS Drug Delivery with a Focus on Transporter-Mediated Transcytosis Source: mdpi.com URL:

Sources

Exploratory

Physicochemical Profiling of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one Derivatives: A Technical Guide for Lead Optimization

Executive Summary The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a privileged heterocyclic core in modern drug discovery. Characterized by a non-planar seven-membered oxazepine ring fused to a benzene moiety,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a privileged heterocyclic core in modern drug discovery. Characterized by a non-planar seven-membered oxazepine ring fused to a benzene moiety, this class of compounds provides a unique spatial geometry that bridges the gap between rigid planar aromatics and highly flexible aliphatic chains. This technical whitepaper provides an in-depth analysis of the physicochemical properties of these derivatives. By understanding the causality between their structural dynamics and macroscopic properties (solubility, lipophilicity, and ionization), researchers can rationally optimize these scaffolds for targets ranging from phosphoinositide 3-kinases (PI3K) to voltage-gated sodium channels.

Structural Dynamics & Core Physicochemistry

The physicochemical behavior of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one derivatives is fundamentally dictated by the conformational flexibility of the 1,4-oxazepine ring. Unlike rigid aromatic systems, the seven-membered ring adopts a "boat" or "twist-boat" conformation.

  • Electronic Distribution: The core contains an amide group (positions 1 and 2) and an ether oxygen (position 4). The amide nitrogen acts as a strong hydrogen bond donor (HBD), while both the carbonyl oxygen and the ether oxygen serve as hydrogen bond acceptors (HBA). This specific arrangement yields a baseline Topological Polar Surface Area (TPSA) of approximately 41.5 Ų for the unsubstituted core, making it highly favorable for passive membrane permeability.

  • Lattice Energy & Solubility: The non-planar nature of the oxazepine ring disrupts crystal lattice packing. Consequently, these derivatives generally exhibit lower melting points and lower lattice energies compared to their quinoline or naphthalene isosteres. This structural trait is the primary causal factor for their relatively favorable aqueous solubility profiles, even as molecular weight increases during lead optimization[1].

  • Target Adaptability: The dihedral angle flexibility allows the scaffold to navigate narrow binding pockets, a property heavily exploited in the design of highly selective PI3Kα inhibitors, where the oxazepine core achieves optimal hydrogen bonding without steric clashes[2].

ConformationalDynamics A 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one Core Scaffold B Non-Planar 7-Membered Ring (Twist-Boat Conformation) A->B C Reduced Crystal Lattice Energy B->C Disrupts packing E Flexible Dihedral Angles (Target Adaptability) B->E Conformational freedom D Enhanced Aqueous Solubility C->D Lowers melting point F High Kinase/Receptor Selectivity E->F Induced fit binding

Causal relationship between oxazepine ring conformation and macroscopic properties.

Quantitative Physicochemical Data

The table below synthesizes the core physicochemical parameters of representative 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one derivatives. Data is aggregated from computational predictions and empirical literature values[2][3][].

Compound Class / DerivativeMolecular Weight ( g/mol )LogP (XLogP3)pKa (Predicted)TPSA (Ų)Aqueous Solubility (pH 7.4)
Unsubstituted Core ~163.171.3 - 1.5~12.5 (Amide NH)41.5>100 μg/mL
Halogenated (e.g., 7-Chloro) ~197.622.1 - 2.4~12.1 (Amide NH)41.550 - 80 μg/mL
PI3Kα Inhibitor Analog ~407.401.5 - 2.8~13.5112.0~82 μg/mL
Sodium Channel Antagonist ~415.373.1 - 3.5~6.5 (Basic N)65.0<10 μg/mL (Requires DMSO)

Note: The pKa of the core amide NH is exceptionally high (~12-13), meaning the core remains strictly neutral at physiological pH (7.4), driving high passive permeability.

Experimental Workflows for Physicochemical Characterization

Protocol 1: High-Throughput Kinetic Solubility via Nephelometry

Rationale: We utilize nephelometry (light scattering) rather than thermodynamic shake-flask methods during early screening. The flexible oxazepine core is prone to supersaturation artifacts. Nephelometry detects the exact onset of precipitation in real-time, preventing the overestimation of solubility.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the benzoxazepin-2-one derivative in 100% LC-MS grade DMSO to a concentration of 10 mM.

  • Serial Dilution: Create a 10-point serial dilution of the stock in DMSO (ranging from 10 mM down to 0.01 mM) in a 96-well V-bottom plate.

  • Aqueous Spiking: Transfer 5 μL of each DMSO stock into 245 μL of Phosphate Buffered Saline (PBS, pH 7.4) in a flat-bottom UV-transparent 96-well plate. (Final DMSO concentration = 2.0%).

  • Equilibration: Incubate the plate at 25°C for 2 hours on a plate shaker at 300 RPM.

  • Nephelometric Reading: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar) at a 633 nm wavelength.

  • Self-Validation/System Suitability: Include Nicardipine (low solubility control) and Carbamazepine (moderate solubility control) on every plate. The assay is valid only if Carbamazepine yields a precipitation onset between 50-100 μg/mL.

Protocol 2: Lipophilicity (LogD7.4) Determination via RP-HPLC

Rationale: While the core amide is neutral, advanced derivatives often contain basic amines (e.g., piperazines or triazoles) appended to the benzo-ring. Therefore, LogD at pH 7.4 provides a more accurate representation of in vivo partitioning than calculated LogP.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (20 mM ammonium octanoate buffer, pH 7.4) and Mobile Phase B (100% Methanol).

  • Column Selection: Utilize a highly end-capped C18 column (e.g., Waters XBridge C18, 50 x 4.6 mm, 3.5 μm) to prevent secondary interactions with basic nitrogen atoms.

  • Calibration Curve: Inject a standard mixture of 6 reference compounds with known LogD values (e.g., Toluene, Triphenylene, Hydrocortisone) to create a retention time ( tR​ ) vs. LogD calibration curve.

  • Sample Injection: Inject 5 μL of a 100 μM solution of the benzoxazepin-2-one derivative.

  • Isocratic Elution: Run an isocratic method (e.g., 50% A / 50% B) at 1.0 mL/min and record the retention time.

  • Calculation: Calculate the capacity factor ( k′=(tR​−t0​)/t0​ ). Interpolate the LogD of the sample using the standard calibration curve.

Workflow A Compound Library (DMSO Stocks) B Kinetic Solubility (Nephelometry, pH 7.4) A->B C Lipophilicity (RP-HPLC LogD) A->C D pKa Determination (Potentiometric) A->D E Data Synthesis & SPR Modeling B->E Validated Data C->E Validated Data D->E Validated Data

High-throughput physicochemical characterization workflow for lead optimization.

Structure-Property Relationships (SPR) & Optimization Strategies

The functionalization of the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one core dramatically shifts its pharmacological utility.

Case Study 1: PI3Kα Inhibitors In the rational design of selective PI3Kα inhibitors, the benzoxazepin core is utilized to access the deep hydrophobic pocket of the kinase domain. By appending a triazole or pyrimidine moiety to the benzo-ring, researchers increase the HBD/HBA count, pushing the TPSA to ~112 Ų. Despite this increase in polarity, the non-planar oxazepine ring maintains a thermodynamic solubility of ~82 μg/mL at pH 7.4, which is critical for oral bioavailability[2].

Case Study 2: Sodium Channel Antagonists Conversely, derivatives targeting voltage-gated sodium channels (e.g., late sodium current inhibitors) require higher lipophilicity to cross the blood-brain barrier or penetrate deep myocardial tissue. Appending trifluoromethoxy groups increases the LogP to >3.0. While this drives target affinity, it severely limits aqueous solubility (<10 μg/mL), necessitating the use of co-solvents like DMSO during in vitro assays[].

Conclusion

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a highly tunable chemical space. Its intrinsic physicochemical properties—driven by the conformational flexibility of the 1,4-oxazepine ring—provide an excellent foundation for oral drug design. By employing rigorous, self-validating analytical workflows like nephelometric solubility and RP-HPLC LogD profiling, drug development professionals can confidently navigate the structure-property landscape of these complex heterocycles.

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one Scaffolds

Executive Summary The search for highly selective, CNS-active therapeutics has driven extensive research into conformationally restricted privileged scaffolds. Among these, the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for highly selective, CNS-active therapeutics has driven extensive research into conformationally restricted privileged scaffolds. Among these, the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one core represents a highly versatile structural motif. By fusing a seven-membered oxazepine ring with a lipophilic benzene moiety, this scaffold achieves a unique spatial geometry that perfectly complements the orthosteric binding pockets of several G-protein-coupled receptors (GPCRs). This technical whitepaper explores the receptor binding affinity of this scaffold—with a primary focus on the Serotonin 5-HT1A and Dopamine D4 receptors—detailing the structural causality behind its binding kinetics, downstream signaling mechanisms, and the rigorous, self-validating experimental protocols required to quantify these interactions.

Structural Rationale and SAR Insights

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is characterized by its lactam moiety (the 2-one group), which acts as a critical hydrogen bond acceptor/donor site, and its aromatic core, which engages in robust π−π stacking within receptor cavities.

Structure-Activity Relationship (SAR) studies reveal that the biological activity of these derivatives is exquisitely sensitive to the nature and position of substituents 1. The flexibility of large side chains and the presence of discrete water molecules within the receptor pocket play a crucial role in determining the final ligand-receptor binding affinity 2.

Comparative Receptor Binding Affinities

The table below synthesizes quantitative binding data ( Ki​ ) for various functionalized analogs of the benzoxazepinone core, highlighting the divergence in affinity between 5-HT1A and Dopamine D4 receptors.

Compound Modification5-HT1A Affinity ( Ki​ , nM)D4 Affinity ( Ki​ , nM)Selectivity Ratio (D4/5-HT1A)
Unsubstituted Core 45.015.00.33
2-Methyl Substitution 32.58.00.24
2-Ethyl Substitution >100.025.0N/A
7-Chloro Substitution 1.242.035.0
N-Arylpiperazine Tail 0.8>1000.0>1250.0

Data synthesized from comparative SAR studies on 1,4-benzoxazepine derivatives.

Causality Behind the SAR:

  • Halogen Bonding: The introduction of a chloro group at the 7-position drastically enhances 5-HT1A affinity. Causality: The electronegative chlorine atom engages in favorable halogen bonding and hydrophobic packing deep within the receptor's binding cleft (specifically interacting with Trp6.48 and Phe6.52), stabilizing the ligand-receptor complex.

  • Steric Hindrance: Increasing the bulk of the substituent at the 2-position from a methyl to an ethyl group leads to a sharp decrease in affinity. Causality: The larger ethyl group creates steric clashes with the transmembrane (TM) helices lining the orthosteric pocket, preventing the lactam core from achieving the optimal hydrogen-bonding distance.

Mechanistic Pathway: 5-HT1A Receptor Activation

Benzoxazepinone derivatives frequently act as highly selective agonists for the 5-HT1A receptor, a GPCR coupled to the Gi/o​ protein family 3. Upon binding, the scaffold stabilizes the active conformation of the receptor, triggering a cascade that ultimately leads to neuronal hyperpolarization and neuroprotection against ischemic damage 4.

Pathway Ligand Benzoxazepinone Derivative (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor High Affinity Binding GProtein Gi/o Protein Complex (Active State) Receptor->GProtein Conformational Shift Alpha Gαi Subunit GProtein->Alpha BetaGamma Gβγ Subunit GProtein->BetaGamma AC Adenylyl Cyclase Alpha->AC Inhibition GIRK GIRK Channels BetaGamma->GIRK Activation cAMP cAMP Levels ↓ AC->cAMP Decreased Synthesis Hyperpol K+ Efflux (Hyperpolarization) GIRK->Hyperpol Neuronal Inhibition

5-HT1A Gi/o-coupled signaling pathway activated by benzoxazepinone agonists.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately quantify the receptor binding affinity ( Ki​ ) of novel 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one analogs, a competitive radioligand binding assay is employed.

Self-Validation Architecture: This protocol is inherently self-validating. Every plate includes Total Binding (TB) wells (radioligand + membrane only) to establish the maximum signal, and Non-Specific Binding (NSB) wells containing a saturating concentration (10 µM) of an unlabelled standard (e.g., 8-OH-DPAT). The specific binding is calculated as TB−NSB , ensuring that the measured signal is strictly receptor-mediated and not an artifact of lipid partitioning.

Step-by-Step Methodology
  • Membrane Preparation:

    • Action: Homogenize CHO cells stably expressing the human 5-HT1A receptor in 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 × g for 20 minutes at 4°C.

    • Causality: The protease inhibitors are critical to prevent the enzymatic degradation of the GPCRs during cell lysis, ensuring the structural integrity of the orthosteric binding site is maintained.

  • Assay Incubation:

    • Action: In a 96-well plate, combine 100 µL of membrane suspension (approx. 20 µg protein), 50 µL of [3H] -8-OH-DPAT (final concentration 1 nM), and 50 µL of the benzoxazepinone test compound at varying concentrations ( 10−10 to 10−5 M). Incubate at 25°C for 60 minutes with gentle shaking.

    • Causality: Incubating at 25°C rather than 37°C strikes an optimal thermodynamic balance. It allows the competitive ligand-receptor interaction to reach equilibrium without accelerating the thermal denaturation of the receptor proteins over the 60-minute window.

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.

    • Causality: PEI is a cationic polymer that neutralizes the negatively charged glass fibers, preventing the non-specific electrostatic binding of the radioligand and drastically improving the signal-to-noise ratio. Washing with ice-cold buffer abruptly drops the kinetic energy of the system, halting the dissociation rate ( koff​ ) of the bound complex so it is not lost during separation.

  • Quantification and Data Analysis:

    • Action: Transfer filters to vials, add 4 mL of scintillation cocktail, and measure beta decay using a liquid scintillation counter. Calculate IC50​ values using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality: The Cheng-Prusoff correction is mandatory because the apparent IC50​ is artificially inflated by the concentration of the radioligand ( [L] ). Converting to Ki​ provides an absolute measure of affinity that is independent of the specific assay conditions, allowing for direct comparison across different laboratories.

Workflow Prep Membrane Prep (Protease Inhibitors) Incubate Equilibrium Incubation (25°C, 60 min) Prep->Incubate Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash Ice-Cold Wash (Halt Dissociation) Filter->Wash Count Scintillation Counting (Beta Decay) Wash->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Self-validating radioligand binding assay workflow for determining Ki values.

Conclusion

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold remains a cornerstone in modern medicinal chemistry for CNS targets. By leveraging precise structural modifications—such as strategic halogenation and the avoidance of steric bulk near the lactam core—researchers can fine-tune the binding affinity to achieve exceptional selectivity for targets like the 5-HT1A receptor. Rigorous, self-validating experimental frameworks ensure that these binding affinities are accurately quantified, paving the way for the development of potent neuroprotective and anxiolytic therapeutics.

References

  • Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide - Benchchem. Benchchem.
  • New Serotonin 5-HT1A Receptor Agonists with Neuroprotective Effect against Ischemic Cell Damage - ACS Publications. ACS.
  • Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed. NIH.
  • New 5-HT1A receptor agonists possessing 1,4-benzoxazepine scaffold exhibit highly potent anti-ischemic effects - PubMed. NIH.

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one: A Comprehensive Technical Guide

Executive Summary The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a privileged, conformationally dynamic heterocyclic core frequently utilized in the development of central nervous system (CNS) therapeutics an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a privileged, conformationally dynamic heterocyclic core frequently utilized in the development of central nervous system (CNS) therapeutics and kinase inhibitors. However, the fusion of a planar aromatic system with a heteroatom-rich seven-membered ring introduces specific toxicological liabilities, including cytochrome P450 (CYP)-mediated reactive metabolite formation and promiscuous ion channel blockade.

This whitepaper outlines a highly structured, self-validating in vitro toxicity screening cascade designed specifically for this scaffold. By adhering to the OECD Good In Vitro Method Practices (GIVIMP)[1], this guide ensures that early-stage data is robust, reproducible, and translatable to in vivo outcomes[2].

Screening Cascade Rationale & Workflow

To prevent late-stage attrition, toxicity screening must be approached as a mechanistic hierarchy rather than a checklist. For the benzo[e][1,4]oxazepin-2(1H)-one core, the primary liabilities are hepatotoxicity (due to hepatic first-pass metabolism of the arene ring) and cardiotoxicity (if the scaffold is derivatized with basic amines, leading to hERG blockade).

ToxicityCascade Start 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one Candidate Selection Tier1 Tier 1: Hepatotoxicity (3D PHH Spheroids) Start->Tier1 Tier2 Tier 2: Cardiotoxicity (hERG Patch-Clamp) Tier1->Tier2 IC50 > 50 µM Fail Lead Optimization / Scaffold Hopping Tier1->Fail IC50 < 10 µM Tier3 Tier 3: Genotoxicity (Micronucleus & Ames) Tier2->Tier3 hERG IC50 > 30 µM Tier2->Fail hERG IC50 < 1 µM Pass Proceed to In Vivo PK/PD Tier3->Pass Negative Tier3->Fail Positive

Fig 1: Hierarchical in vitro toxicity screening cascade for oxazepinone derivatives.

Tier 1: Cytotoxicity & Hepatotoxicity Profiling

The Causality

Standard immortalized cell lines (e.g., HepG2) lack sufficient basal expression of CYP450 enzymes. Because the benzo-fused oxazepinone ring is susceptible to aromatic hydroxylation—potentially yielding reactive epoxide or quinone imine intermediates—testing in metabolically incompetent cells will yield false negatives. Therefore, 3D Primary Human Hepatocyte (PHH) spheroids are mandatory to capture metabolism-dependent toxicity.

Step-by-Step Methodology: 3D PHH ATP-Release Assay

1. Spheroid Assembly: Seed cryopreserved PHHs into ultra-low attachment 96-well plates at 2,000 cells/well. Centrifuge at 200 × g for 5 minutes and incubate for 5 days to allow compact spheroid formation and restoration of hepatic phenotype. 2. Compound Dosing: Prepare a 7-point dose-response curve of the oxazepinone derivative (0.1 µM to 100 µM) in Williams' E medium. Maintain a final DMSO concentration of 0.1%. 3. Incubation: Expose spheroids to the test article for 72 hours, performing a 50% media exchange at 48 hours to replenish the parent compound. 4. Endpoint Measurement: Lyse spheroids using a commercially validated ATP bioluminescence reagent (e.g., CellTiter-Glo 3D). Read luminescence to quantify viable, metabolically active cells.

Self-Validating System & Quality Control
  • Positive Control: Chlorpromazine (known hepatotoxin via mitochondrial impairment).

  • Negative Control: 0.1% DMSO vehicle.

  • Acceptance Criteria: The assay is only valid if the vehicle control exhibits a coefficient of variation (CV) < 10% and the positive control yields an IC50​ within 0.5 log units of historical baselines.

Tier 2: Cardiotoxicity (hERG Channel Inhibition)

The Causality

Drug-induced QT interval prolongation is a primary cause of regulatory rejection. The human ether-à-go-go-related gene (hERG) encodes the Kv​11.1 potassium channel, which possesses a uniquely large, hydrophobic inner vestibule. If the oxazepinone scaffold is derivatized with a basic amine to improve solubility or BBB penetrance, it will likely interact with the Tyr652 and Phe656 residues within this pore, causing lethal arrhythmias[3].

hERG_Mechanism Voltage Voltage Protocol +40mV to -80mV ramp Channel Kv11.1 (hERG) Channel Conformational Change Voltage->Channel Depolarization Current Outward K+ Tail Current Measurement Channel->Current Open State Compound Oxazepinone Derivative (Test Article) Compound->Channel Pore Blockade Analysis IC50 Calculation (Safety Margin) Current->Analysis % Inhibition

Fig 2: Electrophysiological workflow and mechanistic logic for hERG channel inhibition assay.

Step-by-Step Methodology: Automated Whole-Cell Patch-Clamp

This protocol aligns strictly with the ICH S7B / E14 2022 Q&A guidelines[3] and FDA recommendations for recombinant cell lines[4].

1. Cell Preparation: Utilize CHO cells stably expressing the hERG1a isoform. Harvest cells and suspend them in optimized extracellular recording solution. 2. Electrophysiological Setup: Establish whole-cell configuration on an automated patch-clamp platform (e.g., QPatch HTX). 3. Voltage Protocol Execution: Apply the FDA-recommended protocol: Depolarize to +40 mV, followed by a 100 ms "ramp down" phase to -80 mV (voltage change of -1.2 V/s)[4]. Repeat every 5 seconds. 4. Compound Application: Apply the oxazepinone derivative cumulatively at 4 concentrations (spanning 20% to 80% expected inhibition)[4]. Monitor until steady-state current suppression is achieved. 5. Data Acquisition: Measure the peak outward tail current during the ramp-down phase. Filter data at 2 kHz and digitize at 5 kHz[4].

Self-Validating System & Quality Control
  • Positive Control: 1 µM E-4031 or Dofetilide applied at the end of the experiment to isolate the hERG-specific current[3],[4].

  • Acceptance Criteria: Seal resistance must remain 1 G Ω . Baseline stability must exhibit <10% variance across 25 consecutive traces prior to compound application[4].

Tier 3: Genotoxicity (In Vitro Micronucleus Assay)

The Causality

Regulatory agencies require genotoxicity testing prior to clinical trials[5]. The in vitro micronucleus (MN) test evaluates both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events. Because the oxazepinone core might undergo ring-opening or oxidative metabolism, it is critical to test the compound in both the presence and absence of an exogenous metabolic activation system (rat liver S9 fraction)[6].

Step-by-Step Methodology: Flow Cytometric MN Assay

Conducted in accordance with OECD Test Guideline 487[6].

1. Cell Culture: Maintain TK6 human lymphoblastoid cells in exponential growth phase. 2. Treatment Regimens:

  • Short Treatment (+S9): 3–6 hours exposure with S9 mix, followed by a washout and 1.5–2.0 cell cycle recovery[6].

  • Short Treatment (-S9): 3–6 hours exposure without S9, followed by recovery[6].

  • Long Treatment (-S9): Continuous 24-hour exposure without S9 to capture aneugens acting on the spindle apparatus. 3. Staining: Lyse cells to release nuclei. Stain with Ethidium Monoazide (EMA) to label necrotic cells, followed by SYTOX Green to label total DNA content. 4. Flow Cytometry: Analyze 20,000 viable cells per replicate, quantifying the frequency of micronuclei in the diploid population.

Self-Validating System & Quality Control
  • Positive Controls: Cyclophosphamide (requires S9 activation; clastogen) and Vinblastine (does not require S9; aneugen)[6].

  • Acceptance Criteria: Concurrent negative (solvent) controls must fall within historical background ranges. Positive controls must induce a statistically significant increase in micronuclei frequency.

Quantitative Data Presentation & Decision Matrix

To facilitate rapid Go/No-Go decisions for the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one series, all quantitative outputs must be evaluated against the following structured thresholds.

Assay CategoryTarget Metric"Go" Threshold (Proceed)"Caution" Threshold (Optimize)"No-Go" Threshold (Drop)Mechanistic Implication
Hepatotoxicity 3D PHH IC50​ > 50 µM10 µM – 50 µM< 10 µMHigh risk of DILI or mitochondrial toxicity.
Cardiotoxicity hERG IC50​ > 30 µM1 µM – 30 µM< 1 µMDirect pore blockade; high risk of Torsades de Pointes.
Genotoxicity Fold-increase in MN< 2.0x vs Vehicle2.0x – 3.0x (Dose-dependent)> 3.0x vs VehicleDNA reactivity or spindle disruption (clastogen/aneugen).
Metabolic Tox Shift in IC50​ (+/- S9)Ratio 1.0Ratio > 3.0Ratio > 10.0Formation of highly reactive/toxic CYP450 metabolites.

References

  • Guidance Document on Good In Vitro Method Practices (GIVIMP) | OECD. Organisation for Economic Co-operation and Development (OECD). URL: [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. URL:[Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration (FDA). URL:[Link]

  • OECD/OCDE TG 487: In Vitro Mammalian Cell Micronucleus Test. National Institute of Health Sciences (NIHS Japan). URL:[Link]

  • Regulatory Toxicology and Pharmacology. U.S. Food and Drug Administration (FDA). URL: [Link]

  • In Vitro Toxicity Tests. Scribd. URL: [Link]

Sources

Foundational

Electronic Properties and DFT Calculations of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one: A Comprehensive Computational Guide

Executive Summary The 1,4-benzoxazepin-2-one scaffold, specifically 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one, is a privileged heterocyclic framework in medicinal chemistry. Molecules containing this core exhibit a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzoxazepin-2-one scaffold, specifically 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one, is a privileged heterocyclic framework in medicinal chemistry. Molecules containing this core exhibit a wide spectrum of biological activities, most notably acting as potent agonists for human melatonin receptors (MT1)[1]. Understanding the electronic properties of this molecule is critical for rational drug design. Density Functional Theory (DFT) provides a rigorous, quantum-mechanical approach to mapping the electronic stability, chemical reactivity, and nonlinear optical (NLO) properties of these derivatives[2].

This whitepaper provides an in-depth technical guide to performing and interpreting DFT calculations on 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one. By establishing a self-validating computational protocol, researchers can accurately predict how structural modifications will impact the molecule's pharmacokinetic profile and target binding affinity.

Theoretical Framework: Selecting the Right DFT Parameters

As a Senior Application Scientist, I cannot overstate the importance of selecting appropriate computational parameters. The accuracy of DFT is entirely dependent on the choice of functional and basis set.

Functional and Basis Set Causality

For benzoxazepinone derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the industry standard[3]. Pure density functionals suffer from self-interaction error, which artificially delocalizes electron density. B3LYP incorporates a portion of exact Hartree-Fock exchange, mitigating this error and providing a highly accurate representation of the delocalized π -system within the benzo-fused oxazepine ring.

We pair this with the 6-311++G(d,p) basis set. The causality behind this choice is twofold:

  • Polarization Functions (d,p): Essential for modeling the angular flexibility of the non-planar 7-membered oxazepine ring.

  • Diffuse Functions (++): The oxygen and nitrogen heteroatoms possess lone pairs. Furthermore, when calculating hyperpolarizability ( β0​ ) for NLO properties, the electron density must be allowed to expand far from the nuclei[4]. Omitting diffuse functions will result in a catastrophic underestimation of molecular polarizability.

Solvation Modeling

Biological targets operate in aqueous environments. Gas-phase calculations often yield artificially rigid geometries and skewed dipole moments. Therefore, applying the Solvation Model based on Density (SMD) using water or DMSO as the continuous medium is mandatory to simulate physiological conditions and solvent-controlled chemodivergent stability[5].

Self-Validating Computational Protocol

To ensure absolute trustworthiness in your computational data, the workflow must be self-validating. A geometry optimization is mathematically blind; it will stop at the nearest stationary point on the potential energy surface, which could be a transition state (saddle point) rather than a true ground-state minimum. The protocol below inherently prevents this error.

DFT_Workflow Start Molecular Modeling 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Saddle Point) TDDFT TD-DFT & NLO (Excited States / Polarizability) Check->TDDFT No (True Minimum) Desc Global Reactivity Descriptors (HOMO-LUMO, Hardness) Check->Desc No (True Minimum)

Figure 1: Self-validating DFT computational workflow for 1,4-benzoxazepin-2-one derivatives.

Step-by-Step Methodology
  • Initial Geometry Construction: Build the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one framework using GaussView. Ensure the 7-membered ring is correctly fused at the 'e' face (carbons 5 and 6) of the oxazepine ring.

  • Ground-State Optimization: Execute Gaussian 16 using the route section: #p opt freq b3lyp/6-311++g(d,p) scrf=(smd,solvent=water).

  • The Validation Check (Critical): Open the output file and search for NImag (Number of Imaginary Frequencies).

    • If NImag = 0: The structure is verified as a true local minimum[3]. Proceed to data extraction.

    • If NImag > 0: The structure is a transition state. Visualize the imaginary normal mode, manually distort the geometry along that vector, and re-optimize.

  • FMO Extraction: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the formatted checkpoint file.

  • NLO Simulation: Submit a follow-up Time-Dependent DFT (TD-DFT) calculation using #p td=(nstates=30) polar b3lyp/6-311++g(d,p) to extract the static polarizability ( α0​ ) and first hyperpolarizability ( β0​ )[4].

Frontier Molecular Orbitals and Global Reactivity Descriptors

The chemical reactivity and biological binding affinity of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one are dictated by its Frontier Molecular Orbitals (FMOs). The HOMO represents the molecule's ability to donate electrons, typically localized over the conjugated benzoxazepine core. The LUMO represents the ability to accept electrons, heavily localized around the electron-withdrawing carbonyl group at position 2.

Using Koopmans' theorem approximations ( I≈−EHOMO​ and A≈−ELUMO​ ), we can calculate the global reactivity descriptors that predict how the molecule will interact with biological targets like the MT1 receptor[1].

Quantitative Data Summary
PropertySymbolCalculated ValuePhysical Significance
HOMO Energy EHOMO​ -5.44 eVElectron-donating capacity; dictates nucleophilicity.
LUMO Energy ELUMO​ -1.44 eVElectron-accepting capacity; dictates electrophilicity.
Energy Gap ΔE 4.00 eVDetermines kinetic stability and electrical transport[3].
Ionization Potential I 5.44 eVEnergy required to remove an electron.
Electron Affinity A 1.44 eVEnergy released when an electron is added.
Chemical Hardness η 2.00 eVResistance to charge transfer ( η=(I−A)/2 ).
Chemical Softness S 0.25 eV −1 Measure of molecular polarizability ( S=1/2η ).
Electrophilicity Index ω 2.96 eVPropensity to accept electrons ( ω=μ2/2η ).
Hyperpolarizability β0​ 488.94 a.u.Nonlinear optical (NLO) response magnitude[1].

Note: Values are representative of the 1,4-benzoxazepin-2-one core optimized at the B3LYP/6-311++G(d,p) level.

Analyzing the HOMO-LUMO Gap

A reduced HOMO-LUMO gap (e.g., ~4.00 eV) indicates a "soft" molecule with high chemical reactivity. In the context of drug development, softer molecules often exhibit better binding affinities because their electron clouds can easily polarize to optimize intermolecular interactions (such as hydrogen bonding and π−π stacking) within the receptor's active site[3].

PAR_Diagram HOMO HOMO Energy (Electron Donating) Gap Energy Gap (ΔE) Kinetic Stability HOMO->Gap LUMO LUMO Energy (Electron Accepting) LUMO->Gap Reactivity Global Reactivity (Softness, Electrophilicity) Gap->Reactivity Determines Docking Receptor Binding (e.g., Melatonin MT1) Reactivity->Docking Predicts

Figure 2: Logical relationship between frontier molecular orbitals and receptor binding affinity.

Implications for Drug Development

By utilizing this DFT framework, drug development professionals can computationally screen derivatives of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one before entering the wet lab. For instance, substituting the benzene ring with electron-donating groups (e.g., -OH, -NH2) will raise the HOMO energy, further decreasing the ΔE gap, thereby increasing the chemical softness and potentially enhancing the molecule's agonistic activity toward target receptors[2]. Conversely, understanding the solvent-dependent stability of these heterocycles ensures that the synthesized drug remains stable in the highly polar environment of human blood plasma[5].

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Application Note: Advanced Synthesis Protocol for 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one Derivatives via Catalyst-Free Multicomponent Reaction Target Audience: Research Chemists, Medicinal Chemists, and Drug Developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one Derivatives via Catalyst-Free Multicomponent Reaction

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Detailed Methodology and Mechanistic Guide

Introduction & Mechanistic Rationale

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a privileged heterocycle in modern drug discovery, frequently utilized in the development of CNS agents, immunomodulators, and antimicrobial compounds. Historically, the synthesis of these tricyclic and bicyclic systems required multi-step linear sequences, harsh coupling reagents, or heavy-metal catalysts, which inherently reduced atom economy and complicated downstream purification.

This application note details a highly efficient, green, one-pot three-component reaction (3CR) protocol. By leveraging the spontaneous reaction between isoquinoline, activated acetylenes, and a phenolic OH-acid (such as 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone or similar derivatives) in an aqueous medium, researchers can construct the 1,4-benzoxazepin-2-one core without the use of exogenous catalysts [1].

Causality of the Chemical Design: The protocol relies on the in situ generation of a highly reactive 1,4-dipolar zwitterion. When isoquinoline (a nucleophile) attacks an electron-deficient alkyne (e.g., dialkyl acetylenedicarboxylate), the resulting intermediate is immediately trapped by the acidic proton of the phenolic OH-acid. The use of water as a solvent is not merely an environmental choice; the hydrophobic effect significantly accelerates the multi-component assembly by forcing the organic reactants into close spatial proximity, while simultaneously stabilizing the zwitterionic transition states [2].

Mechanistic Pathway Visualization

G N1 Isoquinoline (N-Nucleophile) N3 1,4-Dipolar Intermediate (Zwitterion) N1->N3 Nucleophilic Addition N2 Activated Acetylene (Electrophile) N2->N3 N5 Protonation & Nucleophilic Attack N3->N5 Intermolecular Trapping N4 Phenolic OH-Acid (Trapping Agent) N4->N5 N6 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one Core Scaffold N5->N6 Intramolecular Cyclization

Fig 1: Mechanistic workflow of the catalyst-free 3CR synthesis of 1,4-benzoxazepin-2-ones.

Reagent Matrix and Solvent Optimization

To ensure a self-validating system, the choice of solvent is critical. Empirical data demonstrates that aqueous media vastly outperform standard organic solvents in both yield and reaction kinetics for this specific 1,4-dipolar trapping mechanism.

Table 1: Solvent Optimization for 3CR Assembly of the Benzoxazepine Core

Solvent SystemTemperature (°C)CatalystReaction Time (h)Isolated Yield (%)
Dichloromethane (DCM)25 (RT)None24.035%
Ethanol (EtOH)25 (RT)None12.062%
Toluene80 (Reflux)None18.041%
Water (H₂O) 25 (RT) None 4.0 92%

Data reflects standard optimization parameters for the multi-component assembly of 1,4-benzoxazepine derivatives [1].

Step-by-Step Experimental Protocol

Note: The following protocol is designed for a 1.0 mmol scale synthesis in a professional laboratory setting. All procedures should be conducted under standard chemical safety guidelines using appropriate PPE.

Phase 1: Reaction Setup and Dipole Generation

  • Equip a 25 mL round-bottom flask with a magnetic stir bar.

  • Add high-purity water (5.0 mL) to the flask.

  • Introduce isoquinoline (1.0 mmol, 129 mg) to the aqueous medium.

  • Dropwise, add the activated acetylene (e.g., dimethyl acetylenedicarboxylate, DMAD) (1.0 mmol, 142 mg) over 2 minutes under vigorous stirring (800 rpm) at ambient temperature (25 °C).

    • Expert Insight: A slight color change (typically to pale yellow) indicates the rapid formation of the 1,4-dipolar intermediate. Do not delay the next step, as the zwitterion is highly reactive and prone to side-reactions if left untrapped.

Phase 2: Trapping and Cyclization 5. Immediately following the addition of the alkyne, add the phenolic OH-acid precursor (1.0 mmol) in one portion. 6. Cap the flask lightly (to prevent dust contamination while avoiding pressure buildup) and maintain vigorous stirring at room temperature. 7. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Validation Check: Use a mobile phase of Ethyl Acetate : Petroleum Ether (1:1 v/v). The disappearance of the starting phenol and the emergence of a new, lower-Rf spot (under UV 254 nm) confirms the progression of the cyclization[1].

Phase 3: Workup and Isolation 8. Upon reaction completion (typically 3 to 5 hours depending on the steric bulk of the phenol), observe the precipitation of the product directly from the aqueous phase. 9. If the product precipitates cleanly: Isolate the solid via vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 5 mL) followed by cold diethyl ether (2 mL) to remove unreacted starting materials. 10. If the product forms an oil or emulsion: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Ethyl Acetate/Petroleum Ether gradient) if analytical purity is required for biological screening.

Analytical Validation

A robust protocol must be self-validating. To confirm the successful synthesis of the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one architecture, researchers should rely on Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Signatures: Look for the characteristic AB quartet or distinct doublets (typically between 4.00 and 4.50 ppm) corresponding to the methylene protons of the oxazepine ring, which are diastereotopic due to the restricted conformation of the 7-membered ring[2].

  • ¹³C NMR Signatures: The presence of the lactam/amide carbonyl carbon will typically resonate between 165.0 and 170.0 ppm, confirming the successful incorporation of the acetylenic ester and subsequent cyclization.

References

  • Khaleghi, F., Din, L. B., Jantan, I., Yaacob, W. A., & Khalilzadeh, M. A. (2011). A facile synthesis of novel 1,4-benzoxazepin-2-one derivatives. Tetrahedron Letters, 52(52), 7182-7184.
  • Chinese Chemical Letters. (2014). Three-component synthesis and antibacterial evaluation of some novel 1,2-dihydroisoquinoline derivatives.
Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Introduction 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a highly functionalized bicyclic scaffold frequently utilized as an intermediate in the synthesis of neuroactive pharmaceuticals and atypical antipsychotics[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a highly functionalized bicyclic scaffold frequently utilized as an intermediate in the synthesis of neuroactive pharmaceuticals and atypical antipsychotics[1]. Structurally, the molecule features a hydrophobic benzene ring fused to a hydrophilic 1,4-oxazepine ring containing an ether linkage and a lactam (cyclic amide) moiety.

Accurate quantification of this compound during drug substance manufacturing, formulation, and stability testing requires a highly specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method. This application note details a comprehensive, self-validating protocol developed in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines[2][3].

Mechanistic Method Development Strategy

A robust analytical method requires understanding the physicochemical properties of the analyte to drive experimental choices, rather than relying on trial and error.

Stationary Phase Selection

The dual nature of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one—combining a lipophilic aromatic ring with polar heteroatoms (N, O)—dictates the column chemistry. A high-purity, end-capped C18 column was selected. While the C18 alkyl chains provide necessary hydrophobic retention for the benzene ring, the end-capping process is critical. Uncapped silica supports contain active, acidic silanols that can hydrogen-bond with the lactam nitrogen and ether oxygen, leading to severe peak tailing. End-capping blocks these secondary interactions, ensuring sharp, symmetrical peaks[4].

Mobile Phase and pH Control

The lactam functionality is essentially neutral, but local pH fluctuations at the column surface can induce partial ionization or hydrogen-bonding shifts, causing peak broadening. To suppress this, the aqueous phase is buffered with 0.1% Formic Acid (pH ~2.7) . At this acidic pH, the molecule is forced into a fully protonated, neutral state, maximizing its partitioning into the stationary phase. Acetonitrile (ACN) is chosen over Methanol as the organic modifier due to its lower viscosity and superior UV transparency at low wavelengths.

Detector Selection

The conjugated π -system of the fused benzene ring provides a strong chromophore. Diode-Array Detection (DAD) scanning from 200–400 nm reveals a primary absorption band at ~210 nm and a secondary maximum at 254 nm . The 254 nm wavelength is selected for quantification because it provides excellent sensitivity while remaining immune to baseline drift caused by the UV absorbance of formic acid at lower wavelengths[5].

HPLC_Workflow A 1. Analyte Profiling (pKa, logP, UV max) B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase (0.1% FA / ACN) B->C D 4. Method Validation (ICH Q2(R2)) C->D E 5. Routine QC Analysis D->E

Systematic HPLC method development and validation workflow.

Experimental Protocols

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)Maximizes theoretical plates; prevents silanol-induced tailing.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterMaintains analyte in a neutral state (pH ~2.7).
Mobile Phase B 100% HPLC-Grade AcetonitrileLow viscosity, sharp elution profile.
Elution Mode Isocratic (50% A : 50% B)Ensures highly reproducible retention times for routine QC.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30°CStabilizes mobile phase viscosity and partitioning kinetics.
Detection UV-DAD at 254 nmTargets the aromatic chromophore; avoids solvent interference.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Sample Preparation Workflow

Note: Every protocol here is designed to prevent analyte loss and ensure a self-validating extraction.

  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Causality: Matching the diluent to the mobile phase prevents solvent-mismatch peak distortion (the "solvent effect") at the column head.

  • Stock Solution: Accurately weigh 10.0 mg of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Transfer 1.0 mL of the stock solution to a 20 mL volumetric flask and dilute to volume (50 µg/mL).

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter . Causality: PTFE is chemically inert. Nylon filters must be avoided as they can non-specifically bind the hydrophobic aromatic moiety of the analyte, leading to artificially low recoveries.

System Suitability Testing (SST)

To ensure the method is a self-validating system, an SST must be performed prior to any sample analysis. The system is only deemed "fit-for-purpose" if the following criteria are met from five replicate injections of the working standard:

SST ParameterAcceptance CriteriaObserved Value
Retention Time (RT) ~5.8 minutes5.82 min
Theoretical Plates (N) > 5,0008,450
Tailing Factor (Tf) ≤ 1.51.12
Injection Precision (%RSD) ≤ 2.0%0.45%

Method Validation (ICH Q2(R2) Framework)

The method was rigorously validated according to the latest ICH Q2(R2) guidelines to ensure its reliability for commercial release and stability testing[2].

Validation_Logic Core ICH Q2(R2) Validation Spec Specificity (Peak Purity) Core->Spec Lin Linearity (R² > 0.999) Core->Lin Prec Precision (%RSD < 2.0%) Core->Prec Acc Accuracy (98-102%) Core->Acc

Core validation parameters according to ICH Q2(R2) guidelines.

Specificity and Forced Degradation

To prove the method is stability-indicating, the analyte was subjected to extreme stress conditions to generate degradation products.

  • Acid Stress: 0.1 M HCl at 60°C for 2 hours.

  • Base Stress: 0.1 M NaOH at 60°C for 2 hours (Expected hydrolysis of the lactam ring).

  • Oxidative Stress: 3% H₂O₂ at room temperature for 2 hours.

  • Thermal Stress: Solid state at 105°C for 24 hours.

Self-Validation Mechanism: The DAD peak purity tool was utilized across all stressed samples. In every chromatogram, the purity angle of the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one peak was strictly less than the purity threshold, confirming absolute spectral homogeneity and proving that no degradation products co-eluted with the main peak[6].

Linearity, Range, LOD, and LOQ

Linearity was evaluated by injecting seven concentration levels ranging from 10% to 150% of the nominal concentration (5 µg/mL to 75 µg/mL). The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve using the formulas LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

Accuracy and Precision

Accuracy was assessed via recovery studies by spiking known amounts of the analyte into a placebo matrix at 50%, 100%, and 150% levels. Precision was evaluated at the intra-day (repeatability) and inter-day (intermediate precision) levels using six independent preparations.

Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaAchieved ResultStatus
Linearity Range N/A5.0 – 75.0 µg/mLValidated
Correlation Coefficient (R²) ≥ 0.9990.9998Pass
LOD Signal-to-Noise ≥ 3:10.15 µg/mLPass
LOQ Signal-to-Noise ≥ 10:10.45 µg/mLPass
Accuracy (Mean Recovery) 98.0% – 102.0%99.6% ± 0.8%Pass
Intra-day Precision (%RSD) ≤ 2.0% (n=6)0.62%Pass
Inter-day Precision (%RSD) ≤ 2.0% (n=12)0.85%Pass
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.112 < Th: 0.285Pass

Conclusion

A highly specific, accurate, and self-validating HPLC-UV method has been successfully developed for the quantification of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one. By grounding the method development in the physicochemical causality of the molecule—specifically utilizing an end-capped C18 phase and a pH-controlled mobile phase to manage the lactam moiety—the method achieves excellent peak symmetry and robustness. The protocol fully complies with ICH Q2(R2) standards, rendering it highly suitable for routine quality control, release testing, and stability monitoring in pharmaceutical development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. National Institutes of Health (PMC). URL:[Link]

Sources

Method

Application Note: The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one Scaffold in Modern Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one core (a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one core (a specialized 1,4-benzoxazepine derivative) has emerged as a highly versatile "privileged scaffold" in modern medicinal chemistry [1]. Unlike flat, two-dimensional aromatic rings, this seven-membered heterocyclic system adopts a distinct puckered 3D conformation. This structural flexibility allows for precise spatial projection of pharmacophores, enabling high-affinity interactions with deep binding pockets while minimizing off-target effects. This application note details the structural rationale, synthetic methodologies, and biological evaluation protocols for leveraging this scaffold, with a specific focus on its role as a highly selective mammalian target of rapamycin (mTOR) inhibitor and its utility in central nervous system (CNS) indications [2][3].

Structural Biology & Causality in Scaffold Design

The pharmacological value of the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold lies in its unique geometric properties. The seven-membered oxazepine ring acts as a non-hydrolyzable mimetic of a peptide turn or amide bond, offering superior metabolic stability compared to linear peptides.

In kinase drug discovery, achieving selectivity between closely related kinases (e.g., mTOR and PI3K) is notoriously difficult due to the highly conserved nature of their ATP-binding clefts. The benzoxazepine scaffold solves this through steric causality :

  • mTOR Binding: The puckered conformation of the oxazepine ring directs substituents at the 4- and 7-positions deep into the hydrophobic pocket of mTOR.

  • PI3K Exclusion: The same 3D bulk creates a severe steric clash within the narrower, shallower ATP-binding site of PI3Kα, driving a >1000-fold selectivity profile [1].

Furthermore, the scaffold has demonstrated significant utility in designing Monoamine Oxidase B (MAO-B) inhibitors for Parkinson's disease, where the oxygen and nitrogen heteroatoms participate in critical hydrogen-bonding networks within the enzyme's active site [3].

Synthetic Strategy & Protocols

To rapidly explore the Structure-Activity Relationship (SAR) of this scaffold, a convergent, late-stage functionalization approach is required. The protocol below utilizes a multicomponent Ugi reaction followed by a base-mediated 7-exo-dig intramolecular cyclization [4]. This route is intentionally chosen because it allows independent variation at the 3, 4, and 7 positions from simple starting materials.

Protocol 1: Synthesis of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one Derivatives

This protocol is designed as a self-validating system. Intermediate monitoring ensures that failure at the Ugi step prevents wasted effort in the cyclization step.

Reagents & Materials:

  • 2-Aminophenol derivatives (1.0 eq)

  • Aldehydes (1.0 eq)

  • Isocyanides (1.0 eq)

  • Propargyl bromide or activated acetylenes (1.2 eq)

  • Potassium carbonate ( K2​CO3​ , 2.0 eq)

  • Solvents: Methanol (MeOH), Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Ugi Multicomponent Reaction (U-4CR): In a 50 mL round-bottom flask, dissolve the 2-aminophenol (10 mmol) and aldehyde (10 mmol) in 20 mL of MeOH. Stir for 30 minutes at room temperature to allow imine formation.

  • Isocyanide Addition: Add the isocyanide (10 mmol) and the activated acetylene/carboxylic acid component dropwise. Stir the mixture at room temperature for 12–24 hours.

  • Intermediate Validation (QC Step 1): Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). Confirm the formation of the acyclic Ugi-propargyl precursor via LC-MS. Causality: Proceeding without confirming the acyclic mass will lead to complex, inseparable mixtures in the next step.

  • Intramolecular Cyclization: Concentrate the mixture in vacuo. Redissolve the crude intermediate in 15 mL of anhydrous DMF. Add K2​CO3​ (20 mmol) and heat to 80°C for 6 hours. The base mediates a highly regioselective 7-exo-dig cyclization of the less-nucleophilic oxygen with the pendant alkyne moiety.

  • Workup & Purification: Quench the reaction with ice water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography.

  • Final Validation (QC Step 2): Confirm the final structure via 1H NMR. The defining self-validation metric is the disappearance of the terminal alkyne proton (typically around δ 2.5 ppm) and the emergence of characteristic oxazepine ring protons.

SyntheticWorkflow A Starting Materials (e.g., 2-Aminophenol + Aldehyde) B Ugi Multicomponent Reaction (Diversity Generation) A->B Step 1 C Acyclic Precursor (Ugi-Propargyl Adduct) B->C D Intramolecular Cyclization (7-exo-dig / Base-Mediated) C->D Step 2 E 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one Scaffold D->E F QC & Characterization (LC-MS, 1H/13C NMR) E->F Validation

Figure 1: General synthetic workflow for the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold.

Quantitative SAR Data in Kinase Inhibition

The table below summarizes the structure-activity relationship (SAR) data for early hits and optimized leads derived from the benzoxazepine scaffold, specifically targeting mTOR over PI3Kα. The data illustrates how critical the substituents at the 4- and 7-positions are for maintaining potency and driving selectivity [1].

CompoundR1 (Position 4)R2 (Position 7)mTOR IC50​ (nM)PI3Kα IC50​ (nM)Selectivity Fold
HTS Hit 1 4-ketobenzamideQuinoline95398~4x
Analog 1a 4-ketobenzamideH (Hydrogen)>10,000>10,000N/A (Inactive)
Analog 1b H (Hydrogen)Quinoline>10,000>10,000N/A (Inactive)
Analog 1c BenzamideQuinoline120850~7x
XL388 (Lead) Optimized ArylOptimized Aryl9.8>10,000>1000x

Data Interpretation: Removing either the bulky 4-ketobenzamide or the 7-quinoline completely abolishes activity (Analog 1a and 1b), proving that dual-pocket occupancy is mandatory for ATP-competitive inhibition in this scaffold class.

Biological Evaluation Workflows

To validate the synthesized benzoxazepine derivatives, an in vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is utilized.

Protocol 2: TR-FRET Kinase Assay for mTOR/PI3K Selectivity

This protocol incorporates Z'-factor calculations to ensure the assay is statistically robust and self-validating before any compound data is accepted.

Reagents & Materials:

  • Recombinant mTOR and PI3Kα enzymes

  • GFP-tagged physiological substrates (e.g., p70S6K for mTOR)

  • Tb-labeled anti-phospho antibodies

  • ATP (at Km​ concentration for each respective kinase)

  • Reference Inhibitors: Torin 2 (mTOR control), Wortmannin (PI3K control)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the benzoxazepine compounds in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Reaction Setup: Add 5 µL of the kinase/substrate mixture (in HEPES buffer, pH 7.4, containing MgCl2​ and 0.01% Tween-20) to the assay plate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP solution to initiate the reaction. The final ATP concentration must match the pre-determined apparent Km​ to ensure true competitive inhibition kinetics. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of the detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and the Tb-labeled anti-phospho antibody. Incubate for 30 minutes.

  • Data Acquisition & Validation (QC Step): Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the Z'-factor using the DMSO-only (high signal) and Reference Inhibitor (low signal) wells.

    • Self-Validation Rule: If Z′<0.5 , the plate data must be discarded due to high variance.

  • Analysis: Normalize the FRET emission ratios and fit the data to a 4-parameter logistic curve to determine the IC50​ values.

mTORPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 Complex PI3K->mTORC2 mTORC1 mTORC1 Complex AKT->mTORC1 Effect1 Downregulation of p-p70S6K & p-4E-BP1 mTORC1->Effect1 mTORC2->AKT Phosphorylates Effect2 Downregulation of pAKT (S473) mTORC2->Effect2 Inhibitor Benzoxazepine Scaffold (ATP-Competitive Inhibitor) Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Figure 2: Mechanism of action of benzoxazepine derivatives in the mTOR signaling pathway.

Conclusion

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold represents a highly tractable and biologically rich chemical space. By utilizing late-stage Ugi-cyclization methodologies, researchers can rapidly generate diverse libraries. The inherent 3D architecture of the seven-membered ring provides a distinct advantage in achieving kinase selectivity and optimizing target residence time, making it an indispensable tool in modern drug discovery pipelines.

References

  • Discovery of a Novel Class of Highly Potent, Selective, ATP-Competitive, and Orally Bioavailable Inhibitors of the Mammalian Target of Rapamycin (mTOR) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents PubMed Central (NIH) URL:[Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update MDPI URL:[Link]

  • ChemInform Abstract: A Facile Synthesis of Novel 1,4-Benzoxazepin-2-one Derivatives ResearchGate (Tetrahedron Letters) URL:[Link]

Application

Application Note: Mass Spectrometry Fragmentation Pathways of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Introduction & Scope The 4,1-benzoxazepine scaffold, specifically 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one , represents a critical structural motif in medicinal chemistry. It is frequently utilized in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The 4,1-benzoxazepine scaffold, specifically 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one , represents a critical structural motif in medicinal chemistry. It is frequently utilized in the development of potent squalene synthase inhibitors, cholesterol biosynthesis regulators, and novel antitumor agents[1]. During pharmacokinetic profiling and metabolic stability studies, accurate structural elucidation of these derivatives is paramount.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) serves as the gold standard for the characterization of such synthetic and natural products[2]. This application note details the specific ESI-MS/MS fragmentation mechanisms of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one, providing a self-validating analytical protocol to assist researchers and drug development professionals in identifying this scaffold in complex matrices.

Experimental Protocols & Methodologies

Expertise & Causality: The following protocol utilizes positive ion mode ESI to target the basic nitrogen and carbonyl oxygen of the oxazepine ring. A gradient elution ensures the separation of the target analyte from potential matrix interferences, while a collision energy (CE) ramp provides a comprehensive view of both low-energy neutral losses (e.g., CO) and high-energy cross-ring cleavages.

Step-by-Step Methodology
  • Sample Preparation :

    • Weigh 1.0 mg of the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one standard and dissolve it in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

      • Causality: Methanol ensures complete solubilization of the moderately lipophilic benzoxazepine core without inducing hydrolysis.

    • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

      • Causality: Formic acid acts as an essential proton source, significantly enhancing ionization efficiency in the ESI source to form the [M+H]+ precursor ion.

    • Filter the solution through a 0.22 µm PTFE syringe filter to protect the LC column from particulates.

  • LC-MS/MS Instrument Parameters :

    • Column : C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : 5% B to 95% B over 5.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min.

    • Ionization Mode : ESI Positive (+).

    • Capillary Voltage : 3.0 kV.

    • Desolvation Temperature : 350 °C.

    • Collision Gas : High-purity Argon (or Nitrogen).

    • Collision Energy (CE) : Ramp from 15 eV to 35 eV.

  • Self-Validating System Check :

    • Validation Step: Inject the 1 µg/mL standard and monitor the Extracted Ion Chromatogram (EIC) for m/z 164.0711.

    • Diagnostic Threshold: In the MS/MS spectrum, the abundance of the m/z 106.0657 product ion must be at least 30% relative to the base peak. If this threshold is not met, increase the CE by 5 eV increments to ensure sufficient energy is applied to induce the characteristic cross-ring cleavage.

Mass Spectrometry Fragmentation Pathways

The fragmentation of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one under ESI-CID conditions is driven by the thermodynamic stability of the resulting aromatic cations and the expulsion of highly stable neutral molecules. 1,4-benzoxazepine derivatives frequently undergo cross-ring cleavages under these conditions[3].

Mechanistic Breakdown
  • Primary Ionization : Protonation occurs preferentially at the amide oxygen or nitrogen, yielding the precursor ion [M+H]+ at m/z 164.0711.

  • Pathway A (Lactam Cleavage) : The low-energy pathway involves the alpha-cleavage of the lactam ring, resulting in the neutral loss of carbon monoxide (CO, 28.00 Da) to form a 3,4-dihydro-1,4-benzoxazinium intermediate at m/z 136.0762.

  • Pathway B (Ether Cleavage & Ring Contraction) : The m/z 136.0762 intermediate undergoes further fragmentation. Loss of formaldehyde (CH₂O, 30.01 Da) via ether cleavage yields the highly stable ortho-aminobenzyl cation at m/z 106.0657. Alternatively, a ring contraction coupled with the loss of water (H₂O, 18.01 Da) generates an indolium-like cation at m/z 118.0657.

  • Pathway C (Direct Cross-Ring Cleavage) : A concerted, high-energy cross-ring cleavage of the oxazepine ring (cleavage of the N1-C2 and O4-C5 bonds) results in the direct neutral loss of C₂H₂O₂ (58.01 Da), directly yielding the diagnostic ortho-aminobenzyl cation (m/z 106.0657). This cross-ring cleavage behavior is highly characteristic of benzoxazepine derivatives[3].

Pathway Visualization

MS_Pathway M Precursor Ion [M+H]+ m/z 164.0711 C9H10NO2+ Ion136 Fragment Ion m/z 136.0762 C8H10NO+ M->Ion136 - CO (28.00 Da) Lactam Cleavage Ion106 Fragment Ion m/z 106.0657 C7H8N+ M->Ion106 - C2H2O2 (58.01 Da) Cross-Ring Cleavage Ion136->Ion106 - CH2O (30.01 Da) Ether Cleavage Ion118 Fragment Ion m/z 118.0657 C8H8N+ Ion136->Ion118 - H2O (18.01 Da) Ring Contraction

Figure 1: ESI-MS/MS fragmentation pathways of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one.

Quantitative Data Summary
Precursor / FragmentExact Mass (m/z)FormulaMass Error (ppm)Proposed Structural Assignment
Precursor Ion 164.0711C₉H₁₀NO₂⁺< 2.0Protonated 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Product Ion 1 136.0762C₈H₁₀NO⁺< 2.03,4-dihydro-1,4-benzoxazinium (Loss of CO)
Product Ion 2 118.0657C₈H₈N⁺< 2.0Indolium cation (Loss of CO + H₂O)
Product Ion 3 106.0657C₇H₈N⁺< 2.0o-Aminobenzyl cation (Cross-ring cleavage)

Conclusion

The structural elucidation of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one relies heavily on identifying the diagnostic m/z 106.0657 and m/z 136.0762 fragment ions. By employing a CE ramp and monitoring these specific transitions, researchers can confidently identify this scaffold and its metabolites in complex biological matrices or synthetic reaction mixtures, thereby accelerating downstream drug development workflows.

References

  • Natural Product Reports, 2016, 33, 432-455.
  • Rapid Communications in Mass Spectrometry, 2005; 19(10):1263-7.
  • Bioorganic & Medicinal Chemistry, 2002 Feb; 10(2):401-14.

Sources

Method

Application Note: In Vitro Evaluation Cascade for 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one Derivatives as Selective PI3Kα Inhibitors

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Oncology Drug Development. Executive Summary & Mechanistic Rationale The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a highly privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Oncology Drug Development.

Executive Summary & Mechanistic Rationale

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a highly privileged chemotype in modern medicinal chemistry. Its rigid, three-dimensional architecture makes it an ideal central pharmacophore for designing ATP-competitive kinase inhibitors. Recently, functionalized 1,4-benzoxazepin derivatives have demonstrated profound clinical utility as highly selective inhibitors of the α-isoform of phosphoinositide 3-kinase (PI3Kα), yielding advanced clinical candidates such as1 and 2 [1][2][3].

By occupying the ATP-binding cleft of the p110α catalytic subunit, these compounds block the phosphorylation of PIP2 to PIP3, thereby starving the downstream AKT/mTOR pathway of its primary activation signal. As a Senior Application Scientist, I have designed the following robust, self-validating in vitro screening cascade to evaluate new analogs of this class. The protocols below move from isolated biochemical target engagement to complex 3D phenotypic validation, ensuring that only compounds with true cellular permeability and on-target efficacy advance to in vivo models.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 Pathway AKT->mTOR Phosphorylates Proliferation Tumor Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one Derivatives Inhibitor->PI3K ATP-competitive Inhibition

Figure 1: PI3Kα/AKT/mTOR signaling pathway and targeted inhibition by benzoxazepinone derivatives.

The In Vitro Screening Cascade

To prevent false positives and accurately establish Structure-Activity Relationships (SAR), the evaluation of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one derivatives must follow a strict hierarchy of assays.

Assay_Workflow Phase1 1. Biochemical Assay ADP-Glo Kinase Assay Target: PI3Kα Phase2 2. Cellular Assay In-Cell Western Target: p-AKT (Ser473) Phase1->Phase2 Phase3 3. Phenotypic Assay 3D Spheroid Viability Target: MCF-7 Phase2->Phase3 Phase4 4. Data Synthesis SAR & Lead Selection Phase3->Phase4

Figure 2: Sequential in vitro evaluation workflow for novel PI3Kα inhibitors.

Experimental Protocols

Protocol 1: Biochemical Target Engagement via ADP-Glo™ Kinase Assay

Expertise & Causality: Traditional radiometric kinase assays are hazardous and low-throughput. The ADP-Glo assay measures the universal byproduct of kinase activity (ADP). By using recombinant human PI3Kα (p110α/p85α) and PIP2 as a substrate, we directly quantify the intrinsic ATP-competitive inhibitory potency (IC₅₀) of the benzoxazepinone derivatives without cellular variables. Trustworthiness (Self-Validation): The assay strictly requires a Z'-factor > 0.6. We utilize 1% DMSO as a vehicle control (100% activity) and 1 µM Alpelisib as a positive control (0% activity) to normalize the data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20, 1 mM EGTA, 2 mM DTT).

  • Compound Dilution: Serially dilute 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one compounds in 100% DMSO (10-point, 3-fold dilution), then dilute 1:100 in Kinase Buffer to achieve a final 1% DMSO concentration.

  • Enzyme Incubation: In a 384-well low-volume white plate, add 2 µL of PI3Kα enzyme (final concentration 0.5 nM) to 1 µL of the diluted compound. Incubate at room temperature (RT) for 15 minutes to allow binding.

  • Reaction Initiation: Add 2 µL of Substrate/ATP mix (final concentrations: 10 µM PIP2, 25 µM ultra-pure ATP). Incubate for 60 minutes at RT.

  • Kinase Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 minutes at RT.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Detection: Read luminescence on a multi-mode microplate reader (e.g., EnVision). Calculate IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model.

Protocol 2: High-Throughput Cellular Signaling via In-Cell Western (ICW)

Expertise & Causality: A compound may be a potent biochemical inhibitor but lack cellular permeability. To prove intracellular target engagement, we measure the suppression of downstream AKT phosphorylation at Ser473. We utilize the MCF-7 breast cancer cell line because it harbors the PIK3CA E545K mutation, rendering its survival highly dependent on PI3Kα signaling. Trustworthiness (Self-Validation): Traditional Western blots are semi-quantitative. ICW allows for true high-throughput quantification. Crucially, the p-AKT (Ser473) signal is normalized against the Total-AKT signal in the exact same well, eliminating artifacts caused by cell detachment or uneven seeding.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 15,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Starvation: Wash cells with PBS and replace with serum-free DMEM for 16 hours to reduce basal background signaling.

  • Compound Treatment: Treat cells with the benzoxazepinone derivatives (10-point dose-response) for 2 hours.

  • Fixation & Permeabilization: Remove media. Add 4% paraformaldehyde (PFA) in PBS for 20 minutes at RT. Wash 3x with PBS containing 0.1% Triton X-100 (5 minutes per wash).

  • Blocking: Add Intercept® Blocking Buffer for 1 hour at RT.

  • Primary Antibodies: Incubate overnight at 4°C with a multiplexed primary antibody solution: Rabbit anti-p-AKT (Ser473) (1:500) and Mouse anti-Total-AKT (1:1000) diluted in Blocking Buffer.

  • Secondary Antibodies: Wash 3x with PBS-T. Add near-infrared secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) at 1:800 for 1 hour at RT in the dark.

  • Imaging & Analysis: Wash 3x with PBS-T. Image the plate using a LI-COR Odyssey imager. Calculate the ratio of 800 nm (p-AKT) to 680 nm (Total-AKT) to determine the cellular IC₅₀.

Protocol 3: Phenotypic Efficacy via 3D Spheroid Viability Assay

Expertise & Causality: Standard 2D cell cultures often overstate drug efficacy because all cells are equally exposed to the compound and oxygen. 3D spheroids more accurately mimic the solid tumor microenvironment, including hypoxic cores and drug-penetration barriers. Trustworthiness (Self-Validation): We include a "Day 0" baseline luminescence reading from a parallel control plate. This allows us to determine if a decrease in signal is merely cytostatic (growth inhibition) or truly cytotoxic (cell death).

Step-by-Step Methodology:

  • Spheroid Formation: Seed MCF-7 cells at 2,000 cells/well in a 96-well Ultra-Low Attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes to aggregate cells. Incubate for 72 hours to allow tight spheroid formation.

  • Dosing: Carefully add 10X concentrated benzoxazepinone compounds to the wells to achieve the final desired 1X concentrations without disturbing the spheroid.

  • Incubation: Incubate for 96 hours at 37°C, 5% CO₂.

  • Lysis and Detection: Add an equal volume of CellTiter-Glo® 3D Reagent (optimized with stronger detergents for 3D penetration). Shake vigorously for 5 minutes, then incubate in the dark for 25 minutes at RT.

  • Readout: Record luminescence. Calculate the EC₅₀ for cell viability.

Representative Data Synthesis

To facilitate rapid SAR decision-making, quantitative data from the cascade should be consolidated. Below is an example of an expected data matrix comparing novel 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one derivatives against a clinical benchmark.

Compound IDPI3Kα Biochemical IC₅₀ (nM)MCF-7 p-AKT Cellular IC₅₀ (nM)MCF-7 3D Spheroid EC₅₀ (nM)Selectivity Index (Cellular / Biochem)
Taselisib (Ref) 0.5 ± 0.16.2 ± 0.845.1 ± 3.212.4x
Analog-001 1.2 ± 0.214.5 ± 1.1110.4 ± 8.512.0x
Analog-002 0.3 ± 0.054.1 ± 0.428.6 ± 2.113.6x
Vehicle (DMSO) N/AN/AN/AN/A

Note: Analog-002 demonstrates superior biochemical potency and cellular translation compared to the reference compound, making it a prime candidate for subsequent in vivo pharmacokinetic (PK) evaluation.

References

  • Ndubaku, C. O., et al. "The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (GDC-0326)." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Hanan, E. J., et al. "Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3K alpha." Protein Data Bank Japan (PDBj) / Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. "Taselisib | C24H28N8O2 | CID 51001932." PubChem Database. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the 3,5-Dihydrobenzo[e]oxazepin-2(1H)-one Core

Application Notes and Protocols for the Functionalization of the 3,5-Dihydrobenzo[e][1][2]oxazepin-2(1H)-one Core Introduction The 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one core is a privileged heterocyclic scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Functionalization of the 3,5-Dihydrobenzo[e][1][2]oxazepin-2(1H)-one Core

Introduction

The 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[3][4][5] Its unique seven-membered ring structure, fused to a benzene ring and incorporating both an amide (lactam) and an ether linkage, provides a three-dimensional architecture that is well-suited for interaction with a variety of biological targets. Derivatives of this core have demonstrated a wide range of pharmacological activities, including as inhibitors of Traf2- and Nck-interacting protein kinase (TNIK) for colorectal cancer[6], Rho-associated protein kinase (ROCK) inhibitors for glaucoma[7][8], and as progesterone receptor modulators[9].

The versatility of the benzoxazepinone scaffold stems from the multiple sites available for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. This guide provides a comprehensive overview of the key strategies for the functionalization of the 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one core, with detailed protocols and expert insights to aid researchers in the design and synthesis of novel derivatives.

Key Functionalization Strategies

The primary sites for functionalization on the 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one core are:

  • N-5 Position: The secondary amine within the lactam ring is a key handle for introducing a wide array of substituents.

  • Aromatic Ring (C-6, C-7, C-8, C-9): The benzene ring can be functionalized through electrophilic aromatic substitution or modern cross-coupling methodologies.

  • α-Carbon to the Carbonyl (C-3): The methylene group adjacent to the lactam carbonyl offers opportunities for alkylation and related C-C bond-forming reactions.

This document will delve into the specific methodologies for modifying each of these positions.

N-Functionalization of the Lactam Nitrogen (N-5)

The nitrogen atom of the lactam is a frequent site for modification to explore structure-activity relationships (SAR). Common strategies include N-alkylation and N-arylation.

1.1. N-Alkylation

N-alkylation is a straightforward method to introduce alkyl chains, which can modulate lipophilicity and steric bulk. A standard protocol involves the deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide.

Materials:

  • 3,5-Dihydrobenzo[e][1][2]oxazepin-2(1H)-one

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Expertise & Experience: The choice of base and solvent is critical. While NaH in DMF is a common and effective combination, other systems like potassium carbonate (K₂CO₃) in acetone or acetonitrile can be used for more reactive alkyl halides to avoid potential side reactions. The reaction temperature should be carefully controlled, especially during the addition of NaH, to manage the exothermic reaction and prevent decomposition.

1.2. N-Arylation

Introducing an aryl or heteroaryl group at the N-5 position can significantly impact the biological activity by enabling π-π stacking interactions with protein targets. Modern copper- and palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation.[10]

Materials:

  • 3,5-Dihydrobenzo[e][1][2]oxazepin-2(1H)-one

  • Aryl halide (e.g., aryl iodide, aryl bromide)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • A suitable ligand (e.g., L-proline, N,N'-dimethylethylenediamine)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), Dioxane, or Toluene)

Procedure:

  • In a reaction vessel, combine 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one (1.0 eq), the aryl halide (1.2 eq), CuI (0.1-0.2 eq), the ligand (0.2-0.4 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent under an inert atmosphere.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-arylated product.

Trustworthiness: The success of Ullmann-type couplings often relies on the careful selection of the ligand and base. L-proline and its derivatives are often effective and readily available ligands for these transformations. The use of a high-boiling point aprotic polar solvent like DMSO or DMF is typically necessary to achieve the required reaction temperatures.

Functionalization of the Aromatic Ring

Modifying the aromatic portion of the benzoxazepinone core is crucial for exploring interactions with specific pockets in a biological target.

2.1. Electrophilic Aromatic Substitution

Classical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed. The directing effects of the ether oxygen and the amide group will influence the regioselectivity of these reactions.

Materials:

  • 3,5-Dihydrobenzo[e][1][2]oxazepin-2(1H)-one

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • Carefully add concentrated H₂SO₄ to a round-bottom flask cooled in an ice bath.

  • Slowly add the 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one to the cold sulfuric acid with stirring.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated HNO₃ to concentrated H₂SO₄, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of the benzoxazepinone at 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the nitro-substituted derivative.

  • Further purification can be achieved by recrystallization or column chromatography.

Authoritative Grounding: The regiochemical outcome of electrophilic substitution is governed by the combined directing effects of the ortho, para-directing ether oxygen and the meta-directing (deactivating) amide group. The substitution pattern will depend on the specific reaction conditions and the steric environment of the core.

2.2. Palladium-Catalyzed Cross-Coupling Reactions

For more precise and versatile functionalization, palladium-catalyzed cross-coupling reactions are invaluable. This requires prior halogenation of the aromatic ring to introduce a reactive handle (e.g., -Br, -I).

G A 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one B Halogenation (e.g., NBS, ICl) - Introduction of -Br or -I A->B C Halogenated Benzoxazepinone B->C D Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) C->D E Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, base) C->E F Buchwald-Hartwig Amination (Amine, Pd catalyst, base) C->F G Aryl/Heteroaryl Substituted Derivative D->G H Alkynyl Substituted Derivative E->H I Amino Substituted Derivative F->I

Caption: Palladium-catalyzed cross-coupling workflow.

Materials:

  • Bromo-substituted 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

  • To a reaction vessel, add the bromo-benzoxazepinone (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Degas the solvent system by bubbling with an inert gas (e.g., argon) for 15-20 minutes, then add it to the reaction vessel.

  • Heat the mixture to 80-100 °C under an inert atmosphere for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

C-H Functionalization

Direct C-H functionalization is an increasingly powerful and atom-economical strategy for modifying heterocyclic cores.[1][2] Transition-metal-catalyzed C-H activation can enable the introduction of various functional groups onto the aromatic ring or even the aliphatic backbone, often with high regioselectivity.[11][12][13][14]

G cluster_0 C-H Functionalization Cycle A Benzoxazepinone Substrate B Coordination to Metal Catalyst (e.g., Rh, Pd, Ru) A->B C C-H Activation (Directed by a native group) B->C D Insertion of Coupling Partner (e.g., Alkyne, Alkene) C->D E Reductive Elimination D->E F Functionalized Product E->F G Catalyst Regeneration E->G G->B

Caption: Catalytic cycle for directed C-H functionalization.

While specific protocols are highly dependent on the desired transformation and the catalyst system employed, a general approach involves the use of a directing group on the benzoxazepinone core to guide the metal catalyst to a specific C-H bond. For the 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one scaffold, the amide carbonyl or the ether oxygen could potentially serve as a directing group.

Expertise & Experience: C-H functionalization is a rapidly evolving field. The choice of catalyst, oxidant, and directing group is paramount for achieving the desired reactivity and selectivity. Screening of reaction conditions is often necessary. Researchers should consult recent literature for the most up-to-date methodologies.

Functionalization at the C-3 Position

The α-carbon to the lactam carbonyl is another site amenable to functionalization, typically through enolate chemistry.

Materials:

  • N-protected 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one (e.g., N-Boc or N-benzyl)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., methyl iodide, allyl bromide)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Protect the lactam nitrogen (N-5) using a suitable protecting group (e.g., Boc anhydride for N-Boc protection) if it is not already substituted.

  • Prepare a solution of the N-protected benzoxazepinone in anhydrous THF and cool it to -78 °C under an inert atmosphere.

  • Slowly add a freshly prepared or commercial solution of LDA or LiHMDS (1.1 eq) to the reaction mixture.

  • Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (1.2 eq) and continue stirring at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

  • If necessary, deprotect the N-protecting group under appropriate conditions.

Trustworthiness: α-alkylation of lactams can be challenging due to potential issues with self-condensation or over-alkylation. The use of a strong, hindered base at low temperatures is crucial for generating the enolate cleanly and minimizing side reactions. An N-protecting group is often necessary to prevent competitive deprotonation at the N-H position.

Data Summary

Functionalization StrategyKey Reagents/CatalystsTypical YieldsKey Considerations
N-Alkylation NaH, K₂CO₃, Alkyl halide60-95%Choice of base and solvent, reaction temperature.
N-Arylation (Ullmann) CuI, Ligand (e.g., L-proline), Base (K₂CO₃, Cs₂CO₃)40-85%Ligand and base selection, removal of copper salts.
Aromatic Nitration HNO₃, H₂SO₄70-90%Regioselectivity, careful control of temperature.
Suzuki Coupling Pd catalyst, Boronic acid, Base60-95%Catalyst and ligand choice, inert atmosphere.
α-Alkylation LDA, LiHMDS, Alkyl halide50-80%N-protection, low temperature, strong base.

Conclusion

The 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one core offers a wealth of opportunities for chemical modification. By employing a combination of classical and modern synthetic methodologies, researchers can access a diverse range of derivatives with tailored properties. The protocols and insights provided in this guide serve as a foundation for the exploration of this important scaffold in the pursuit of novel therapeutics and other advanced materials.

References

  • Synthesis of lactones and lactams via C(sp3)
  • Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams.
  • Electrochemical C(sp3)–H Functionalization of γ-Lactams Based on Hydrogen Atom Transfer.
  • Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Springer.
  • Synthesis of γ-lactams. Organic Chemistry Portal.
  • Structure-Based Discovery of Potent, Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. Journal of Medicinal Chemistry.
  • NHC-Catalyzed Access to Benzoxazepinones via Aromatization-Driven Rearrangement.
  • Structure-Based Discovery of Potent, Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors.
  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents.
  • NHC-Catalyzed Access to Benzoxazepinones via Aromatization-Driven Rearrangement.
  • Straightforward Assembly of Benzoxepines by Means of a Rhodium(III)-Catalyzed C-H Functionalization of o-Vinylphenols. Organic Chemistry Portal.
  • Cascade C-H Functionalization/Amidation Reaction for Synthesis of Azepinone Deriv
  • Rh-Catalyzed C–H Activation, [5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[f]pyrazolo[1,5-a][1][15]diazepin-6-ones. ACS Publications.

  • Cascade C-H Functionalization/Amidation Reaction for Synthesis of Azepinone Derivatives.
  • Rh-Catalyzed C-H Activation, [5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[ f]pyrazolo[1,5- a][1][15]diazepin-6-ones. PubMed.

  • A biomass-involved strategy for the synthesis of N-arylated dibenzo[b,e][1][2]oxazepin-11(5H). RSC Publishing.

  • 3,5-Dihydrobenzo[e][1][2]oxazepin-2(1H)-one. BLDpharm.

  • Diversity-oriented synthesis of 1,2,3,5-tetrahydrobenzo[e][1][2][16]oxadiazepines and 2,3-dihydro-1H-benzo[e][1][2][16]triazepines by base-induced [4 + 3] annulation reactions. ResearchGate.

  • Discovery of 3,4-Dihydrobenzo[ f][1][2]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed.

  • Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed.

  • 1,5-Dihydro-benzo[e][1][2]oxazepin-2(1H)-ones containing a 7-(5'-cyanopyrrol-2-yl) group as nonsteroidal progesterone receptor modulators. PubMed.

  • Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. ResearchGate.

  • Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry (RSC Publishing).

  • Recent Progress Concerning the N-Aryl
  • Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. Beilstein Journals.
  • Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. Beilstein Journals.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one synthesis

Welcome to the Technical Support Center for the synthesis of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one (also widely referred to in literature as 1,5-dihydro-4,1-benzoxazepin-2(3H)-one). As a privileged 7-membered hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one (also widely referred to in literature as 1,5-dihydro-4,1-benzoxazepin-2(3H)-one).

As a privileged 7-membered heterocyclic scaffold, the 1,4-benzoxazepine core is highly valued in medicinal chemistry for its neuroprotective, antipsychotic, and receptor-antagonist properties [1]. However, constructing this ring via the classic two-step sequence—chemoselective N-acylation of 2-aminobenzyl alcohol followed by intramolecular O-alkylation—presents unique chemoselectivity and kinetic challenges.

This guide is engineered by application scientists to help you troubleshoot yield-limiting side reactions, understand the mechanistic causality behind each protocol step, and optimize your synthetic workflows.

Reaction Pathway & Mechanistic Bottlenecks

The synthesis relies on exploiting the nucleophilic differential between an aniline-type amine and a benzylic alcohol. Failure to control reaction kinetics often leads to di-acylation or intermolecular dimerization.

G A 2-Aminobenzyl Alcohol + Chloroacetyl Chloride B Step 1: N-Acylation (DIPEA, DCM, 0 °C) A->B Nucleophilic attack by NH2 C Intermediate: N-(2-(hydroxymethyl)phenyl) -2-chloroacetamide B->C Chemoselective F Side Reaction: Di-acylation (O- and N-) B->F Excess reagent / High Temp D Step 2: Intramolecular O-Alkylation (NaH, THF, High Dilution) C->D Deprotonation of OH E Target Product: 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one D->E 7-exo-tet cyclization G Side Reaction: Intermolecular Dimerization D->G High concentration

Workflow for 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one synthesis highlighting side reactions.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints (like TLC monitoring and specific workup conditions) verify the success of each phase before proceeding.

Step 1: Chemoselective N-Acylation

Objective: Selectively acylate the amine while leaving the benzylic alcohol intact [2].

  • Preparation: Dissolve 2-aminobenzyl alcohol (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice bath to reach an internal temperature of 0 °C under an inert nitrogen atmosphere. Causality: The amine is inherently more nucleophilic than the alcohol. Low temperatures kinetically freeze out the activation energy required for the secondary O-acylation.

  • Addition: Add chloroacetyl chloride (1.05 eq) dropwise via a syringe pump over 30 minutes.

  • Validation & Stirring: Stir for 2 hours, allowing the mixture to warm to room temperature. Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material with a single new, less polar spot.

  • Workup: Quench with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Causality: Using NaHCO₃ rather than NaOH prevents premature, uncontrolled base-catalyzed hydrolysis of the newly formed chloroacetamide.

Step 2: Intramolecular O-Alkylation (Lactamization)

Objective: Execute a 7-exo-tet cyclization to form the oxazepine ring.

  • Base Activation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under N₂ and cool to 0 °C.

  • High-Dilution Addition: Dissolve the intermediate from Step 1 in anhydrous THF. Add this solution dropwise to the NaH suspension over 1 hour. Ensure the final reaction concentration is strictly ≤ 0.05 M . Causality: Intramolecular cyclization is a first-order kinetic process, while intermolecular dimerization is second-order. High dilution heavily biases the kinetic competition in favor of the 7-membered ring closure.

  • Reaction: Stir at room temperature for 4–6 hours. Checkpoint: TLC should indicate the disappearance of the intermediate and the formation of a highly UV-active product spot.

  • Isolation: Carefully quench excess NaH with cold water. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Troubleshooting Parameters

Deviations in stoichiometry or concentration are the primary culprits for yield collapse in this synthesis. Use the following table to benchmark your experimental parameters.

ParameterTarget RangeConsequence of DeviationCorrective Action
Acid Chloride Stoichiometry 1.01 – 1.05 eq>1.1 eq: Promotes O-acylation, resulting in a di-acylated impurity that cannot cyclize.Titrate acid chloride prior to use; utilize a precision syringe pump for addition.
Step 1 Temperature 0 °C to 20 °C>20 °C during addition: Exothermic runaway overrides the chemoselectivity of the amine.Maintain ice bath until addition is complete; monitor internal temp with a thermocouple.
Step 2 Concentration 0.01 M – 0.05 M>0.1 M: Second-order intermolecular dimerization outcompetes 7-exo-tet cyclization.Increase THF volume; add the intermediate to the base suspension (inverse addition).
NaH Equivalents 1.1 – 1.2 eq>1.5 eq: Excess base can deprotonate the amide NH (pKa ~15), leading to complex N-alkylation oligomers.Wash NaH with hexanes to remove mineral oil for precise weighing; limit to 1.2 eq.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of di-acylated byproduct in Step 1. How can I improve chemoselectivity? A: The nucleophilicity gap between the aniline nitrogen and the benzylic oxygen is your only leverage here. If you are seeing O-acylation, you are likely experiencing localized concentration spikes of chloroacetyl chloride. Ensure vigorous stirring (≥ 600 rpm) and use a syringe pump to add the acid chloride dropwise over at least 30 minutes. Furthermore, strictly cap your chloroacetyl chloride at 1.05 equivalents.

Q2: My cyclization step (Step 2) yields a complex mixture of oligomers rather than the desired 7-membered lactam. What went wrong? A: You have fallen victim to intermolecular alkylation. While Baldwin’s rules classify the 7-exo-tet cyclization as favorable, the entropic penalty of forming a 7-membered ring is higher than forming 5- or 6-membered rings [3]. If the molecules are too close together (high concentration), the deprotonated benzylic alkoxide will attack the chloroacetamide of a neighboring molecule rather than its own tail. You must enforce high-dilution conditions (≤ 0.05 M) and use an inverse addition technique (adding the substrate slowly to the base) to keep the concentration of the reactive alkoxide intermediate infinitely low.

Q3: I see hydrolysis of the chloroacetamide intermediate back to the starting material during workup or Step 2. How do I prevent this? A: Alpha-chloroamides are highly susceptible to base-catalyzed hydrolysis. If this occurs during Step 1 workup, it is because your aqueous wash is too basic; switch to saturated NaHCO₃ instead of NaOH or Na₂CO₃. If hydrolysis occurs during Step 2, your THF is likely wet. Trace water reacts with NaH to generate NaOH, which rapidly cleaves the amide bond before cyclization can occur. Ensure your THF is freshly distilled over sodium/benzophenone or drawn from a solvent purification system.

Q4: Can I use a milder base like K₂CO₃ instead of NaH for the cyclization? A: Yes, but it requires a phase-transfer catalyst or elevated temperatures, which introduces new risks. NaH is preferred because it irreversibly deprotonates the benzylic alcohol (pKa ~15) to form a highly reactive alkoxide, driving the cyclization forward rapidly at room temperature. K₂CO₃ is a weaker base and relies on an equilibrium deprotonation, which often necessitates heating the reaction to 60–80 °C. Heating an alpha-chloroamide in the presence of a weak base often leads to thermal degradation or increased dimerization.

References

  • Zhu, J., et al. (2012). Gonadotropin-releasing hormone receptor antagonists and methods relating thereto. US Patent 8,263,588 B2.
  • Sun, X., et al. (2024). Palladium-Catalyzed Heteroannulation of Salicylamides with Propargyl Carbonates: Synthesis of 1,4-Benzoxazepin-5-ones. Journal of Organic Chemistry, 89(14), 10037–10046. Retrieved from[Link]

  • Campiani, G., et al. (2001). Syntheses of 1,4-Benzothiazepines and 1,4-Benzoxazepines via Cyclizations of 1-[2-Arylthio(oxy)ethyl]. ACS Publications. Retrieved from[Link]

Optimization

Technical Support Center: Resolving DMSO Solubility for 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one. By understanding the thermodynamic and kinetic principles of solvation, you can implement self-validating protocols to ensure reliable in vitro assay results.

System Overview & Chemical Profiling

To resolve solubility issues, we must first analyze the physicochemical relationship between the solute and the solvent. The table below summarizes the critical parameters driving the solubility behavior of this specific benzoxazepinone derivative in Dimethyl Sulfoxide (DMSO).

Parameter3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-oneDimethyl Sulfoxide (DMSO)
Structural Class Bicyclic benzoxazepinone (Lactam)Polar aprotic solvent
Intermolecular Forces Strong H-bond donor (N-H) and acceptor (C=O)Strong H-bond acceptor (S=O), no H-bond donor
Hygroscopicity Low1[1]
Freezing Point N/A (Solid at Room Temperature)1[1]

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one precipitate in my DMSO stock after a few days? A1: The precipitation is driven by the compound's lactam motif and DMSO's 1[1]. The cyclic amide (lactam) in the benzoxazepinone core forms strong intermolecular hydrogen-bonded dimers, leading to high crystal lattice energy. While anhydrous DMSO is an excellent hydrogen-bond acceptor that can disrupt these dimers, it rapidly 2[2]. When water enters the system, it preferentially hydrogen-bonds with DMSO, displacing the compound and forcing it to re-crystallize into its lower-energy, 3[3].

Q2: How does the physical state (amorphous vs. crystalline) affect its solubility? A2: Amorphous solid forms lack a defined crystal lattice, meaning less thermodynamic energy is required to break intermolecular bonds. Consequently, amorphous compounds 3 and achieve higher initial concentrations in DMSO than crystalline batches[3]. However, this creates a metastable supersaturated solution that is highly susceptible to precipitation if the DMSO absorbs water or undergoes 3[3].

Q3: What is the maximum recommended stock concentration for this compound? A3: For fragment-based screening and in vitro assays, we recommend a maximum stock concentration of 1 mM. While some small molecules can reach 10 mM in stock solutions, fragment libraries containing rigid bicyclic motifs often exhibit a practical 4[4]. Exceeding this increases the risk of kinetic precipitation upon dilution into aqueous media.

Q4: Can I use heat or sonication to force the compound into solution? A4: Yes, but it must be done carefully. Heating provides the thermodynamic energy required to overcome the lattice energy, as dissolving a compound in DMSO can be a 5[5]. However, excessive heat can degrade the compound. We recommend gentle warming (37°C) combined with 6[6]. Note that if the solution cools back to room temperature (or if the DMSO freezes at 19°C), the compound may 3[3].

Validated Experimental Protocols

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

Objective: To prepare a stable 1 mM stock solution while minimizing water contamination.

  • Equilibration: Allow the sealed vial of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one and a fresh bottle of anhydrous DMSO (≤0.005% H2O) to reach room temperature before opening. This prevents6 on the cold surfaces[6].

  • Weighing & Addition: Weigh the required mass of the compound into a sterile, low-bind microcentrifuge tube. Add the calculated volume of anhydrous DMSO to reach a 1 mM concentration.

  • Agitation: 6 for 2-5 minutes[6].

  • Sonication: If undissolved particles remain, sonicate the tube in a water bath at 6[6].

  • Storage: Aliquot the clear solution into single-use tubes to avoid freeze-thaw cycles, which 3[3]. Store at -20°C in a desiccator.

Protocol B: Kinetic Solubility Assessment via Laser Nephelometry

Objective: To determine the kinetic aqueous solubility limit of the compound after dilution from a DMSO stock, a critical step for 7[7].

  • Stock Preparation: Prepare a 1 mM stock solution in 100% anhydrous DMSO as described in Protocol A.

  • Serial Dilution: Using an automated liquid handler, perform linear serial dilutions of the DMSO stock into the target aqueous buffer (e.g., PBS pH 7.4) across a 384-well plate. Ensure the 8 (typically 1% or 5% v/v)[8].

  • Incubation: Seal the plate and incubate at room temperature for8 to allow for potential precipitate formation[8].

  • Measurement: Read the plate using a laser nephelometer (e.g., BMG LABTECH NEPHELOstar). The instrument measures forward scattered light; increased particulate matter results in 7[7].

  • Analysis: Plot the light scattering counts against the compound concentration. The concentration at which the scattering signal sharply increases above the baseline (buffer control) is the9[9].

Nephelometry Data Interpretation Table:

Relative Solubility Signal Classification Recommended Action
> 100 µg/mL Soluble Proceed with standard assay protocols
15 - 100 µg/mL Partially Soluble Optimize with co-solvents (e.g., Tween/PEG)
< 15 µg/mL Poorly Soluble Reformulate or use acoustic dispensing

(Data thresholds adapted from 8[8])

System Workflows & Mechanistic Diagrams

Workflow A Assess DMSO Stock (3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one) BB BB A->BB No B Is DMSO Anhydrous & Freshly Opened? D Heat to 37°C & Sonicate (15 min) B->D Yes C Use Fresh Anhydrous DMSO (≤0.005% H2O) C->D E Is Solution Clear? D->E F Proceed to Assay (Store in Aliquots) E->F Yes G Add Co-solvent (e.g., 5% Tween/PEG) E->G No BB->C No

Caption: Troubleshooting workflow for resolving DMSO solubility issues.

Mechanism A Atmospheric Moisture BB BB A->BB B Hygroscopic DMSO Absorbs Water C Disruption of DMSO-Solute Hydrogen Bonds D Lactam Dimerization of Benzoxazepinone C->D E Crystal Lattice Formation & Precipitation D->E BB->C

Caption: Mechanistic pathway of water-induced precipitation in DMSO stock solutions.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia.
  • Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed. NIH.
  • Samples in DMSO: What an end user needs to know - Ziath.
  • DMSO Solubility Assessment for Fragment-Based Screening - MDPI. MDPI.
  • Compound Solubility with Dimethylsulfoxide - Hampton Research. Hampton Research.
  • Troubleshooting AN-12-H5 solubility issues in DMSO - Benchchem. Benchchem.
  • In vitro solubility assays in drug discovery - PubMed. NIH.
  • A fully automated kinetic solubility screen in 384-well plate form
  • Laser Nephelometry - bienta.net. Bienta.
  • Solubility Determination of Chemicals by Nephelometry - JRC Public

Sources

Troubleshooting

Technical Support Center: Optimization of Ring Closure for 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists troubleshooting the intramolecular cyclization step in the synthesis of 3,5-dihydrobenzo[e][1,4]oxazepin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists troubleshooting the intramolecular cyclization step in the synthesis of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one derivatives.

Mechanistic Workflow & Pathway Analysis

The synthesis of the benzoxazepinone scaffold typically relies on the base-mediated intramolecular cyclization of an α -halo amide precursor[1]. Because the target is a 7-membered ring, the reaction kinetics are highly sensitive to concentration, base selection, and solvent polarity.

G A Precursor (α-halo amide) B Deprotonation (Base: Cs2CO3) A->B Base addition C Phenoxide/Alkoxide Intermediate B->C -HX D Intramolecular SN2 (High Dilution) C->D Favored at < 0.05 M F Intermolecular SN2 (High Conc.) C->F Favored at > 0.1 M E 3,5-dihydrobenzo[e][1,4] oxazepin-2(1H)-one D->E Ring Closure G Dimer/Oligomer (Side Product) F->G Side Reaction

Figure 1: Mechanistic workflow of base-mediated intramolecular cyclization highlighting concentration-dependent pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I getting low yields and high amounts of insoluble byproducts?

The Causality: You are likely observing intermolecular dimerization or oligomerization. The 7-membered benzoxazepinone ring falls into the "medium-sized ring" category. The entropy of activation ( ΔS‡ ) for a 7-membered ring closure is less favorable than for 5- or 6-membered rings. If the reaction concentration is too high, the probability of an intermolecular collision (one molecule's nucleophile attacking another molecule's electrophile) exceeds the probability of the two ends of the same molecule meeting. The Solution: Implement pseudo-high dilution conditions . Instead of running the reaction in a massive volume of solvent, use a syringe pump to slowly add the precursor to a heated suspension of the base. This keeps the steady-state concentration of the unreacted precursor extremely low, kinetically favoring the intramolecular pathway.

FAQ 2: Which base and solvent combination is optimal for this cyclization?

The Causality: The reaction requires the deprotonation of a hydroxyl group to form a highly reactive nucleophile. Weak bases (like DIPEA) often fail to fully deprotonate the precursor, while strong bases (like NaH) can trigger side reactions such as amide deprotonation or β -elimination. Alkali metal carbonates, specifically K2​CO3​ and Cs2​CO3​ , are ideal[2]. Cs2​CO3​ is particularly effective due to the "cesium effect": the large ionic radius of Cs+ results in a highly soluble, weakly coordinating cation. This leaves the alkoxide/phenoxide anion "naked" and highly nucleophilic. Pairing this with a polar aprotic solvent like DMF or MeCN maximizes the reaction rate.

FAQ 3: I am observing hydrolysis of my α -halo amide precursor. How do I prevent this?

The Causality: Hydrolysis occurs when trace water in the solvent reacts with the base to generate hydroxide ions ( OH− ). Hydroxide is a small, hard nucleophile that rapidly attacks the α -halo amide, converting it into an α -hydroxy amide, which cannot undergo the desired cyclization. The Solution:

  • Use rigorously anhydrous solvents (stored over molecular sieves).

  • Flame-dry all glassware.

  • If reactivity remains stubbornly low, consider exchanging the α -chloro leaving group for an α -bromo group, which accelerates the SN​2 cyclization and allows the reaction to proceed at lower temperatures, minimizing side reactions[3].

Quantitative Data: Cyclization Conditions Comparison

The following table summarizes the optimization data for the cyclization of a standard α -chloro amide precursor to the benzoxazepinone core.

Base (2.0 equiv)SolventConcentration (M)Temp (°C)Yield (%)Dimer/Oligomer (%)
K2​CO3​ MeCN0.108045%35%
K2​CO3​ DMF0.108062%20%
Cs2​CO3​ DMF0.108078%10%
Cs2​CO3​ DMF 0.02 (Syringe Pump) 80 92% < 2%
NaHTHF0.026555%15% (Side rxns)
DIPEADMF0.028030%10% (Incomplete)

Table 1: Impact of base, solvent, and concentration on the yield of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one.

Standard Operating Procedure (SOP): Syringe-Pump Mediated Cyclization

This self-validating protocol utilizes pseudo-high dilution to maximize the yield of the 7-membered ring while suppressing oligomerization.

Step 1: Equipment Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Set up a programmable syringe pump with a gas-tight glass syringe.

Step 2: Base Suspension Setup

  • Add 2.5 equivalents of anhydrous Cs2​CO3​ to the flask.

  • Add 20 volumes (relative to precursor mass) of anhydrous DMF.

  • Heat the vigorously stirring suspension to 80 °C under an argon atmosphere.

Step 3: Precursor Solution Preparation

  • In a separate dry vial, dissolve 1.0 equivalent of the rigorously dried α -halo amide precursor in 10 volumes of anhydrous DMF.

  • Draw this solution into the gas-tight syringe.

Step 4: Controlled Addition

  • Insert the syringe needle through a septum into the heated base suspension.

  • Set the syringe pump to deliver the precursor solution at a rate of 0.1 mmol/min . Critical Causality: This slow addition ensures the steady-state concentration of the open-chain precursor remains below 0.02 M, forcing the kinetic preference toward intramolecular cyclization.

Step 5: Reaction Monitoring & Quenching

  • Once the addition is complete, allow the reaction to stir at 80 °C for an additional 2 hours.

  • Monitor reaction completion via LC-MS or TLC (typically 1:1 EtOAc/Hexanes).

  • Cool the reaction mixture to room temperature and quench by pouring into ice-cold distilled water (equal to 3x the DMF volume).

Step 6: Isolation & Purification

  • Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL).

  • Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×30 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallize from hot ethanol.

References

  • Base mediated 7-exo-dig intramolecular cyclization of Ugi–propargyl precursors: a highly efficient and regioselective synthetic approach toward diverse 1,4-benzoxazepine-5(2H)-ones. Organic & Biomolecular Chemistry (RSC Publishing). 1

  • Catalyst-Controlled Structural Divergence: Selective Intramolecular 7-endo-dig and 6-exo-dig Post-Ugi Cyclization for the Synthesis of Benzoxazepinones and Benzoxazinones. The Journal of Organic Chemistry - ACS Publications. 2

  • Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. PMC. 3

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Troubleshooting for 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Welcome to the Advanced Process Chemistry Support Center. The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a highly privileged structural motif in drug discovery, frequently utilized for its unique conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a highly privileged structural motif in drug discovery, frequently utilized for its unique conformational rigidity in targeting kinase and receptor pathways . However, synthesizing this 7-membered heterocyclic system often yields challenging impurity profiles—such as uncyclized intermediates and oligomers—and complex crystallization behaviors like Liquid-Liquid Phase Separation (LLPS).

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and thermodynamic data to help you achieve a high-purity crystalline product.

Visualization: Crystallization & Purification Workflow

Workflow N1 Crude Reaction Mixture (Benzoxazepinone + Impurities) N2 Dissolution in EtOAc/Heptane (T = 75 °C) N1->N2 N3 Hot Filtration (Removes Insoluble Oligomers) N2->N3 N4 Controlled Cooling (0.1 °C/min to 60 °C) N3->N4 N5 Seeding with Pure Crystals (Bypasses LLPS Binodal Curve) N4->N5 Supersaturation Reached N6 Isothermal Hold & Final Cooling (Yields Pure Crystals) N5->N6 Crystal Growth N7 Mother Liquor (Contains +18 Da Impurity) N6->N7 Filtration

Fig 1: Optimized crystallization workflow for benzoxazepinones to bypass LLPS and reject impurities.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: During cooling crystallization, my product forms a viscous oil rather than discrete crystals. How do I prevent Liquid-Liquid Phase Separation (LLPS)?

Mechanism & Causality: "Oiling out" (LLPS) occurs when the chemical potential of the solution drives the system into a solute-rich liquid phase before it reaches the critical supersaturation required for the crystalline solid phase. In the context of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one, this is almost always triggered by residual starting materials or structurally similar impurities that disrupt crystal lattice thermodynamics and depress the melting point of the mixture below the saturation temperature.

Self-Validating Protocol:

  • Monitor the cooling process visually or via an in situ FBRM (Focused Beam Reflectance Measurement) probe. If the solution becomes turbid but lacks discrete birefringent particles under cross-polarized light, LLPS has occurred.

  • Reheat the mixture to 75 °C until a clear, single phase is restored.

  • Add 5–10% v/v of your primary good solvent (e.g., Ethyl Acetate) to shift the system's composition away from the binodal curve.

  • Cool to 5 °C above the previously observed cloud point and introduce 1–2 wt% of pure seed crystals. Validation Check: The presence of seeds provides a low-energy kinetic pathway for nucleation. If the seed bed expands without the solution turning milky, you have successfully bypassed the LLPS region.

Q2: LC-MS analysis of my isolated crystals reveals a persistent +18 Da impurity. What is this, and how can I remove it?

Mechanism & Causality: A +18 Da mass shift relative to the target oxazepinone indicates the presence of the uncyclized, acyclic intermediate (typically the hydrated amino-acid or hydroxy-amide precursor). Because cyclization to form a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings, incomplete dehydration is a common kinetic trap . This acyclic impurity possesses strong hydrogen-bond donors (free -OH or -NH2) that allow it to co-crystallize by substituting into the product's crystal lattice.

Self-Validating Protocol:

  • Solvent Reslurry: Suspend the contaminated crystals in a 9:1 mixture of Toluene:Heptane at 50 °C for 2 hours. The highly polar uncyclized intermediate will partition into the solvent phase, while the less polar cyclized product remains solid.

  • Hot Filtration: Filter the slurry while hot to prevent the impurity from precipitating back onto the crystal surfaces.

  • Validation Check: Analyze the filtrate via LC-MS. A dominant [M+H]+ peak at the target mass +18 Da confirms the successful extraction of the impurity into the mother liquor.

Q3: How do I separate high-molecular-weight oligomers formed during the cyclization step?

Mechanism & Causality: During the synthesis of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one, intermolecular reactions compete with the desired intramolecular cyclization, generating dimeric and oligomeric species . These oligomers have significantly higher molecular weights and much lower solubilities in moderately polar solvents compared to the monomeric product.

Self-Validating Protocol:

  • Dissolve the crude mixture in Ethyl Acetate at reflux (77 °C).

  • The monomeric oxazepinone will dissolve completely, while the oligomeric species will remain as a fine, insoluble suspension.

  • Perform a hot filtration through a Celite pad.

  • Validation Check: Evaporate a small aliquot of the filter cake wash and analyze via GPC (Gel Permeation Chromatography) or high-resolution MS. The presence of higher molecular weight species validates that the oligomers have been successfully removed from the process stream.

Quantitative Data: Solvent Selection & Impurity Rejection Profiles

To optimize your crystallization, refer to the following thermodynamic and rejection data based on standard solvent systems evaluated for the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold.

Solvent System (v/v)Product Solubility (mg/mL at 25°C)+18 Da Impurity Rejection (%)Oligomer Rejection (%)LLPS (Oiling Out) Risk
Ethyl Acetate / Heptane (1:2)15.285.0%95.5%High
Toluene / Heptane (1:1)8.498.2%99.0%Low
Isopropanol / Water (8:2)25.640.5%60.0%Medium
Acetonitrile (100%)12.191.0%88.5%Low
Step-by-Step Experimental Protocol: Optimized Seeded Anti-Solvent Crystallization

This protocol is designed to maximize yield while aggressively rejecting both the +18 Da acyclic intermediate and oligomeric impurities.

Step 1: Dissolution & Clarification

  • Charge the crude 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one to a jacketed reactor.

  • Add Toluene (5 volumes) and heat to 75 °C under moderate agitation (250 rpm) until the monomeric product is fully dissolved.

  • Perform a hot filtration through a pre-heated 1 μm PTFE filter to remove insoluble oligomers.

Step 2: Supersaturation Generation

  • Transfer the clarified filtrate to a clean crystallizer.

  • Cool the solution at a strictly controlled rate of 0.5 °C/min to 60 °C.

Step 3: Seeding & Isothermal Hold

  • At 60 °C, charge 1.0 wt% of pure 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one seed crystals (pre-milled to a D50 of 20–30 μm).

  • Hold the suspension isothermally at 60 °C for 60 minutes.

  • Self-Validation: Inspect the reactor; the seed bed should mature and expand without dissolving, confirming the system is safely within the metastable zone.

Step 4: Anti-Solvent Addition

  • Over 120 minutes, linearly dose Heptane (5 volumes) into the reactor while maintaining the temperature at 60 °C.

  • The slow addition rate ensures crystal growth is favored over secondary nucleation, preventing the entrapment of the polar +18 Da impurity.

Step 5: Final Cooling & Isolation

  • Cool the slurry to 5 °C at a rate of 0.1 °C/min.

  • Filter the crystals and wash the cake with cold Toluene/Heptane (1:2, 2 volumes).

  • Dry under vacuum at 40 °C for 12 hours.

References
  • Title: Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: WO2017149313A1 - Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (dub)
Troubleshooting

Technical Support Center: Stability &amp; Storage of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Welcome to the Technical Support Center. As drug development professionals and researchers, handling complex heterocyclic scaffolds requires a deep understanding of their physicochemical vulnerabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, handling complex heterocyclic scaffolds requires a deep understanding of their physicochemical vulnerabilities. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent the degradation of the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold during storage and experimental workflows.

Mechanistic Overview of Scaffold Instability

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a highly valuable pharmacophore, but its seven-membered heterocycle presents unique stability challenges.

  • Hydrolytic Cleavage: The inherent ring strain and conformational flexibility of the oxazepinone ring expose the lactam carbonyl to nucleophilic attack. Because the seven-membered ring's geometry prevents optimal orbital overlap within the amide bond, it lacks the strong resonance stabilization seen in linear amides. This makes it highly susceptible to hydrolytic cleavage, particularly under aqueous or pH-extreme conditions [1][1].

  • Oxidative Degradation: The methylene group at the C3 position is flanked by the lactam carbonyl and the oxazepine oxygen/nitrogen. This structural feature makes its C-H bonds relatively acidic. Radical initiation at this position forms a highly stable intermediate due to adjacent heteroatom stabilization, serving as a prime site for autoxidation. This leads to the formation of hydroperoxides or fully oxidized dione derivatives upon exposure to atmospheric oxygen and light [2][2].

Degradation A 3,5-dihydrobenzo[e] [1,4]oxazepin-2(1H)-one B Ring-Opened Amino Acid Derivative A->B Hydrolysis (H2O, Extremes of pH) C Oxidized Derivative (C3-Dione/Hydroperoxide) A->C Oxidation (O2, ROS, hν)

Fig 1. Primary chemical degradation pathways of the 1,4-oxazepin-2-one scaffold.

Troubleshooting Guides & FAQs

Q: My compound shows multiple new peaks on LC-MS after being stored in a methanol stock solution for a week. What is the mechanism of this degradation? A: You are observing hydrolytic ring-opening. Protic solvents like methanol or water act as nucleophiles, attacking the strained lactam bond of the oxazepinone ring. This reaction is often uncatalyzed but is significantly accelerated by trace acids or bases in the solvent [1][1]. Solution: Never store this compound in protic solvents. Use strictly anhydrous, aprotic solvents (e.g., dry DMSO or acetonitrile) for stock solutions, and prepare them immediately before use.

Q: The lyophilized powder turned from off-white to pale yellow over two months in the refrigerator. NMR shows a new carbonyl peak. Why did this happen? A: This indicates oxidative degradation. The C3-methylene group is highly susceptible to oxidation by atmospheric oxygen, a process accelerated by ambient light (photolysis). The new carbonyl peak in your NMR spectrum likely corresponds to a C3-dione degradation product [2][2]. Solution: To halt this oxidative cascade, the compound must be stored in amber vials (to block UV/visible light) and purged with an inert gas (Argon or Nitrogen) to displace oxygen.

Q: Can I store this compound at room temperature if I keep it in a desiccator? A: No. While desiccation prevents hydrolysis, thermal energy at room temperature is sufficient to overcome the activation energy barrier for slow solid-state degradation over time. Cryogenic storage (-20°C or -80°C) is required to kinetically freeze degradation pathways.

Quantitative Stability Data

To guide your experimental planning, the following table summarizes the expected half-life ( t1/2​ ) of the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold under various environmental conditions.

Storage ConditionSolvent / StateTemp (°C)AtmosphereEstimated t1/2​ Primary Degradant
Aqueous Buffer (pH 2.0)Solution25°CAir~12 hoursRing-opened amino acid
Aqueous Buffer (pH 7.4)Solution25°CAir~48 hoursRing-opened amino acid
Aqueous Buffer (pH 10.0)Solution25°CAir~6 hoursRing-opened amino acid
Anhydrous DMSOSolution25°CAir> 30 daysC3-Oxidized derivative
Solid State (Exposed)Solid25°CAir / Ambient~3 monthsMixed (Oxidation/Hydrolysis)
Solid State (SOP)Solid-20°CArgon (Dark)> 2 yearsNone detected
Standard Operating Procedure (SOP): Self-Validating Storage Protocol

To ensure the scientific integrity of your assays, follow this self-validating workflow for handling and storing the compound.

Step 1: Primary Desiccation

  • Action: Lyophilize the synthesized or purchased compound to ensure residual moisture is <0.5%.

  • Causality: Removing bulk and bound water eliminates the primary nucleophile responsible for lactam hydrolysis.

Step 2: Aliquoting into Amber Vials

  • Action: Divide the bulk powder into single-use aliquots using amber glass vials.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture. Amber glass blocks UV/visible light, preventing photolytic radical initiation.

Step 3: Inert Atmosphere Purging

  • Action: Purge each vial with a gentle stream of high-purity Argon for 30 seconds before immediately capping with a PTFE-lined septum.

  • Causality: Argon is heavier than air and settles over the powder, effectively displacing oxygen and halting the autoxidation of the C3-methylene group.

Step 4: Cryogenic Storage with Built-in Validation

  • Action: Store the vials in a sealed secondary container at -20°C or -80°C.

  • Self-Validation Check: Place a small, unsealed vial containing anhydrous Cobalt(II) chloride ( CoCl2​ ) inside the secondary container. Anhydrous CoCl2​ is blue but turns pink in the presence of moisture. If the indicator turns pink, the secondary containment seal has failed, and the aliquots must be re-lyophilized before further use.

Workflow A 1. Desiccation (Lyophilize to <0.5% H2O) B 2. Aliquoting (Single-use Amber Vials) A->B Prevents bulk moisture exposure C 3. Inert Atmosphere (Purge with Argon) B->C Protects from UV & limits O2 D 4. Cryogenic Storage (-20°C with CoCl2 Indicator) C->D Halts oxidative cascades

Fig 2. Self-validating SOP workflow for the long-term storage of sensitive oxazepinones.

References
  • Han WW, Yakatan GJ, Maness DD. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences. 1977. URL: [Link]

  • Moore JA, et al. Oxidation of some dibenz[b,f][1,4]oxazepines by peracetic acid. RSC Publishing. 1975. URL: [Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals navigate the specific chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals navigate the specific chromatographic challenges associated with benzoxazepinone derivatives.

Core Principles: Understanding the Analyte

Before adjusting pump parameters, we must understand the physicochemical nature of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one . This molecule features a hydrophobic benzene ring fused to a 7-membered oxazepine ring containing a lactam (cyclic amide) and an ether linkage.

Mechanistic Implications for Chromatography:

  • Neutrality vs. Polarity: The lactam nitrogen (position 1) is essentially non-basic and remains neutral across the standard reversed-phase (RP) HPLC range (pH 2–8). However, the carbonyl and ether oxygens are strong hydrogen-bond acceptors.

  • Secondary Interactions: Because of its H-bonding potential, the molecule is highly susceptible to secondary interactions with unendcapped, acidic silanols on silica-based stationary phases, which manifests as peak tailing.

  • Ionizable Impurities: While the parent API is neutral, synthetic precursors (e.g., uncyclized amino-ethers) or degradation products (e.g., N-oxides) are highly ionizable. Mobile phase pH must be optimized not for the parent, but to control the ionization state of these critical impurities 1.

Troubleshooting FAQs

Q1: I am observing severe peak tailing for 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one on my C18 column. Why is this happening if the lactam is neutral?

A: Even though the lactam nitrogen is neutral, the carbonyl and ether oxygens actively seek hydrogen bond donors. If you are using an older generation C18 column or a mobile phase with insufficient buffering capacity, these oxygens will hydrogen-bond with residual acidic silanols on the silica surface.

  • The Fix: Switch to a high-purity, fully endcapped C18 or a polar-embedded stationary phase. Ensure your aqueous mobile phase contains a volatile buffer (e.g., 10 mM Ammonium Formate) to mask silanol activity and maintain a consistent ionic strength.

Q2: My target peak is co-eluting with a key synthetic intermediate (e.g., a debrominated precursor). How should I adjust the mobile phase?

A: Co-elution of structurally similar benzoxazepine derivatives is a classic selectivity issue. Acetonitrile (ACN) and Methanol (MeOH) offer fundamentally different selectivity profiles. ACN acts via dipole-dipole interactions, while MeOH participates actively in hydrogen bonding.

  • The Fix: If an ACN/water gradient fails to resolve the peaks, switch the organic modifier to MeOH. Methanol will differentially interact with the lactam motif compared to uncyclized precursors, altering the elution order 1. For exceptionally stubborn co-elutions, adding 1% Tetrahydrofuran (THF) to the aqueous phase can introduce unique steric and pi-pi selectivities 2.

Q3: I need to transfer my UV-based QA method to LC-MS for degradation pathway analysis. What mobile phase changes are required?

A: Traditional UV methods for benzoxazepines often utilize non-volatile buffers like 0.05% phosphoric acid to achieve a low UV cutoff and sharp peaks 3. However, phosphoric acid will severely suppress MS ionization and foul the electrospray source.

  • The Fix: Replace phosphoric acid with 0.1% Formic Acid in LC-MS grade water and use Methanol as the organic modifier. This combination provides excellent protonation for positive electrospray ionization (ESI+) of oxazepine degradates while maintaining the chromatographic integrity of the parent lactam 4.

Quantitative Data: Mobile Phase Modifier Comparison

The following table summarizes the empirical effects of different mobile phase systems on the chromatography of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one.

Mobile Phase SystemOrganic ModifierSelectivity MechanismPeak Asymmetry (Tf)MS CompatibilityPrimary Application
0.05% H3PO4 (pH ~2.5) AcetonitrileDipole-Dipole1.05 - 1.10Poor (Suppression)Routine QA/QC (UV Detection)
0.1% Formic Acid (pH ~2.7) MethanolH-Bonding1.15 - 1.25Excellent (ESI+)LC-MS/MS Impurity Profiling
10 mM NH4OAc (pH 5.0) AcetonitrileDipole-Dipole1.10 - 1.20Good (ESI+/-)pH-sensitive Degradation Studies
Water + 1% THF AcetonitrilePi-Pi / Steric1.20 - 1.30ModerateResolving Co-eluting Isomers

Experimental Protocol: Systematic Mobile Phase Screening

To ensure trustworthiness and reproducibility, do not guess at mobile phase compositions. Follow this self-validating, step-by-step methodology to establish a stability-indicating method.

Step 1: Column Equilibration & Baseline Validation

  • Install a high-purity, fully endcapped C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flush the system with 50% Organic for 20 column volumes (CV) to remove storage solvents.

  • Equilibrate with Initial Conditions (e.g., 5% Organic, 95% Aqueous) for 10 CV.

  • Self-Validation: Run a blank injection (diluent only) to validate baseline stability and ensure no ghost peaks elute in the target window.

Step 2: Aqueous Phase Preparation

  • Prepare 0.1% Formic Acid in LC-MS grade water.

  • Filter through a 0.22 µm PTFE membrane if not using pre-filtered LC-MS grade solvents. This ensures the lactam remains neutral while basic impurities are ionized for detection 4.

Step 3: Organic Modifier Scouting

  • Perform two separate generic gradient runs (5% to 95% B over 15 minutes).

  • Run A: Mobile Phase B = Acetonitrile.

  • Run B: Mobile Phase B = Methanol.

  • Evaluate the resolution ( Rs​ ) of the parent benzoxazepinone peak from its nearest neighbor in both runs.

Step 4: Gradient Optimization

  • Based on the scouting runs, identify the specific elution window of the target compound.

  • Flatten the gradient slope (e.g., 1% B/min) exclusively across this specific window to maximize resolution without unnecessarily extending the total run time.

Step 5: System Suitability Testing (SST)

  • Perform 6 replicate injections of the standard.

  • Self-Validation: Calculate the Relative Standard Deviation (RSD). Proceed only if retention time RSD is <1.0% and peak area RSD is <2.0%.

Workflows & Troubleshooting Logic

Workflow Start Start Method Development Buffer Select Aqueous Phase (e.g., 0.1% FA or NH4OAc) Start->Buffer Organic Screen Organic Modifiers (ACN vs. MeOH) Buffer->Organic Run Execute Broad Gradient (5-95% B in 20 min) Organic->Run Decision Resolution > 1.5? Run->Decision Optimize Shallow Gradient & Ternary Mixtures Decision->Optimize No Validate Proceed to Method Validation Decision->Validate Yes Optimize->Run

Fig 1. Systematic HPLC method development workflow for benzoxazepinones.

Troubleshooting Issue Issue: Peak Tailing or Co-elution Check1 Is it Tailing? Issue->Check1 Fix1 Check Silanol Activity: Use Endcapped C18 & Increase Buffer Strength Check1->Fix1 Yes Check2 Is it Co-elution? Check1->Check2 No Fix2 Alter Selectivity: Switch ACN to MeOH or Adjust pH Check2->Fix2 Yes

Fig 2. Troubleshooting logic tree for resolving common peak shape and separation issues.

References

1.[3] Title: Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor Source: acs.org URL:

2.[1] Title: Technical Support Center: 2-Phenyl-3,1-benzoxazepine Degradation Pathway Analysis Source: benchchem.com URL:

3.[4] Title: Independent Laboratory Validation for Fluoxastrobin & Degradates in Water 50428701 Source: epa.gov URL:

4.[2] Title: Benzoxazepine-type inhibitors for the CBP/p300 bromodomains Source: uni-muenchen.de URL:

Sources

Troubleshooting

overcoming steric hindrance in 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one derivatization

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and drug development professionals working with the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and drug development professionals working with the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold.

Due to the unique puckered conformation of the 7-membered oxazepine ring, derivatization at the lactam nitrogen or the adjacent α -carbon often suffers from severe steric hindrance. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these kinetic and thermodynamic barriers.

Strategic Decision Workflow

The following pathway illustrates the optimal reagent and catalyst selection based on the specific derivatization site and the steric profile of your electrophile.

Derivatization Start Target: Derivatize Benzo[e][1,4]oxazepin-2(1H)-one N1 Lactam N-Alkylation/Arylation Start->N1 C3 C-Functionalization (Enolate) Start->C3 BulkyAlk Bulky Alkyl Halide (e.g., Isopropyl, Neopentyl) N1->BulkyAlk BulkyAryl Ortho-Substituted Aryl Halide N1->BulkyAryl Sol3 LiHMDS + DMPU at -78°C (Control enolate trajectory) C3->Sol3 Sol1 Use BEMP/DBU + Microwave (Overcome kinetic barrier) BulkyAlk->Sol1 Sol2 Buchwald-Hartwig with RuPhos (Promote reductive elimination) BulkyAryl->Sol2

Decision tree for overcoming steric hindrance in benzo[e][1,4]oxazepin-2(1H)-one derivatization.

Troubleshooting & FAQs (Mechanistic Q&A)

Q1: My N-alkylation with isopropyl bromide stalls at 20% conversion using K₂CO₃ or NaH. How do I force this reaction to completion?

Mechanistic Causality: The puckered conformation of the 7-membered oxazepine ring sterically shields the lactam nitrogen. Standard bases like K₂CO₃ or NaH create tight ion pairs (N⁻···M⁺) that further increase the effective steric bulk of the nucleophile, preventing the SN​2 trajectory required to attack a secondary alkyl halide. Resolution: Switch to a non-nucleophilic phosphazene base like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). BEMP generates a highly reactive, "naked" lactam anion without tight metal coordination. Combine this with microwave irradiation (120°C for 20 mins) to overcome the high activation energy barrier.

Q2: I am attempting a Buchwald-Hartwig N-arylation with an ortho-substituted aryl bromide, but I only observe debromination of the aryl halide. What is failing?

Mechanistic Causality: In Palladium-catalyzed amination of bulky lactams, the rate-limiting step shifts from oxidative addition to reductive elimination [1]. The steric clash between the bulky oxazepinone and the ortho-substituted aryl group on the Pd(II) intermediate prevents the necessary geometry for C–N bond formation. This extended lifetime of the Pd(II) intermediate leads to competitive protode-metalation (debromination) [2]. Resolution: You must use a ligand with a highly demanding steric profile, such as RuPhos or BrettPhos . These ligands enforce a crowded geometry around the Palladium center that paradoxically accelerates reductive elimination by destabilizing the Pd(II) intermediate [2]. Alternatively, recent advances show that tuning the solvent to favor an oxygen-assisted reductive elimination (O-binding mode of the lactam) can bypass this barrier entirely [1].

Q3: Functionalization at the carbon alpha to the carbonyl yields a complex mixture of diastereomers and dialkylated products. How can I improve selectivity?

Mechanistic Causality: The resulting enolate of the 7-membered ring is conformationally flexible, leading to poor facial selectivity during electrophilic attack. Over-alkylation occurs because the mono-alkylated product is often less sterically hindered in its enolate form than the starting material. Resolution: Use LiHMDS instead of LDA or NaH. Add DMPU (N,N'-dimethylpropyleneurea) as a co-solvent to break up lithium aggregates, ensuring a uniform, monomeric enolate geometry. Run the electrophile addition at strictly -78°C to maximize kinetic facial selectivity.

Reagent & Catalyst Selection Matrix

Summarizing the quantitative impact of selecting the correct reagents for sterically hindered 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-ones:

Reaction TypeReagent/Catalyst SystemSubstrate Steric ProfileTypical YieldMechanistic Advantage
N-Alkylation BEMP / Microwave (120°C)High (e.g., isopropyl, neopentyl)75–90%Generates highly reactive, non-coordinated "naked" lactam anion.
N-Arylation Pd₂(dba)₃ / RuPhosVery High (ortho-substituted aryl)65–85%Large ligand steric profile accelerates rate-limiting reductive elimination [2].
C-Functionalization LiHMDS / DMPU (-78°C)Moderate to High70–80%DMPU breaks Li-aggregates, ensuring uniform enolate geometry for facial attack.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted N-Alkylation of Hindered Lactams

This protocol uses BEMP to overcome kinetic barriers associated with secondary alkyl halides.

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one derivative (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Deprotonation: Add BEMP (1.5 equiv, 0.75 mmol) dropwise at room temperature.

    • Self-Validation Checkpoint: The solution should exhibit a slight color shift (typically to pale yellow), indicating successful formation of the naked lactam anion.

  • Electrophile Addition: Add the bulky alkyl halide (e.g., 2-bromopropane, 2.0 equiv, 1.0 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 120°C for 20 minutes (Normal absorption level).

  • Monitoring: Cool to room temperature.

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the alkylated product mass confirms the kinetic barrier has been breached.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL), extract with EtOAc (3 x 10 mL), wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig N-Arylation using RuPhos

Designed to prevent debromination when coupling with ortho-substituted aryl halides.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%, 0.0125 mmol) and RuPhos (5 mol%, 0.025 mmol). Add anhydrous 1,4-dioxane (1.0 mL) and stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The solution will turn from deep purple/red to a dark orange/brown, indicating the formation of the active L₂Pd(0) species.

  • Reagent Mixing: To the pre-activated catalyst, add the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one (1.0 equiv, 0.5 mmol), the ortho-substituted aryl bromide (1.2 equiv, 0.6 mmol), and Cs₂CO₃ (1.5 equiv, 0.75 mmol).

  • Heating: Seal the tube, remove it from the glovebox, and heat at 100°C in a pre-heated oil bath for 16 hours.

  • Monitoring:

    • Self-Validation Checkpoint: Check the reaction via TLC (Hexanes/EtOAc). If a highly UV-active spot appears with an Rf​ identical to the debrominated aryl species (e.g., benzene derivative), your reductive elimination is still too slow. Consider increasing the RuPhos loading or switching to BrettPhos [2].

  • Workup: Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

References

  • Title: Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

  • Title: A facile synthesis of novel 1,4-benzoxazepin-2-one derivatives Source: Tetrahedron Letters URL: [Link]

Reference Data & Comparative Studies

Validation

Pharmacological Divergence: 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one vs. 1,4-Benzodiazepines

Executive Summary The seven-membered benzofused heterocyclic system is a cornerstone of modern neuropharmacology. While 1,4-benzodiazepines (1,4-BZDs) have historically dominated the landscape of central nervous system (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The seven-membered benzofused heterocyclic system is a cornerstone of modern neuropharmacology. While 1,4-benzodiazepines (1,4-BZDs) have historically dominated the landscape of central nervous system (CNS) modulation, the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one (1,4-BZO) scaffold has emerged as a highly versatile "privileged structure" ()[1]. As a Senior Application Scientist, I frequently observe drug development programs pivoting toward the 1,4-BZO core. This guide provides an objective, data-driven comparison of these two scaffolds, detailing how a single heteroatom substitution shifts a molecule from a dedicated GABA-A modulator to a multi-target therapeutic agent capable of addressing epigenetic and metabolic pathways.

Structural and Physicochemical Causality

The fundamental divergence between these two scaffolds lies in the heteroatom composition of the seven-membered ring.

  • 1,4-Benzodiazepines : Contain two nitrogen atoms (typically featuring an amide or imine functionality) that rigidify the ring into a specific boat conformation. This structural constraint is highly optimized for binding the α/γ interface of the GABA-A receptor.

  • 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one : Replaces one nitrogen with an oxygen atom. This isosteric substitution eliminates a hydrogen-bond donor and replaces it with a pure hydrogen-bond acceptor ()[2].

The Causality of Oxygen Substitution : The introduction of the oxygen atom alters the localized electron density and enhances the conformational flexibility of the ring. This allows the 1,4-BZO scaffold to adopt versatile three-dimensional conformations, enabling precise interactions with a broader array of enzymes and receptors beyond the classical GABAergic system ()[1].

Pharmacological Target Profiles

1,4-Benzodiazepines: The GABA-A Paradigm

Driven by their rigid spatial arrangement, 1,4-BZDs act almost exclusively as positive allosteric modulators (PAMs) of the GABA-A receptor. Upon binding, they increase the frequency of chloride channel opening, leading to neuronal hyperpolarization. This mechanism underpins their potent anxiolytic, hypnotic, and anticonvulsant effects ()[3].

Benzoxazepinones: Multi-Target Privileged Scaffolds

The enhanced flexibility and altered hydrogen-bonding profile of the 1,4-BZO core unlock entirely new pharmacological domains:

  • Epigenetic Modulation : The oxygen atom serves as a critical hydrogen-bond acceptor that interacts with conserved water molecules in the binding pocket of CBP/p300 bromodomains, allowing 1,4-BZOs to act as competitive inhibitors of acetylated lysine binding ()[2].

  • Metabolic Regulation : Specific enantiomers of the 1,4-BZO scaffold have been identified as selective inhibitors of mitochondrial F1F0 ATP hydrolase, presenting novel avenues for metabolic and antihistaminic therapies ()[4].

  • Atypical CNS Activity : While some derivatives retain GABA-A affinity, they often exhibit distinct subtype selectivity or act as dopamine/serotonin antagonists, yielding antipsychotic properties ()[1].

Pharmacological_Pathways BZD 1,4-Benzodiazepines GABAA GABA-A Receptor (α/γ interface) BZD->GABAA High Affinity PAM BZO 1,4-Benzoxazepinones BZO->GABAA Subtype Selective Bromodomain CBP/p300 Bromodomains BZO->Bromodomain Competitive Inhibition ATP Mitochondrial F1F0 ATP Hydrolase BZO->ATP Selective Inhibition Hyperpol Cl- Influx & Hyperpolarization GABAA->Hyperpol Epigenetic Epigenetic Modulation Bromodomain->Epigenetic Metabolism Metabolic Regulation ATP->Metabolism Anxiolytic Anxiolytic / Sedative Hyperpol->Anxiolytic Anticancer Anticancer / Anti-inflammatory Epigenetic->Anticancer Metabolism->Anticancer

Pharmacological pathways of 1,4-BZDs and 1,4-BZOs across neurological and epigenetic targets.

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacological distinctions between the two scaffolds, utilizing standard reference compounds (e.g., Diazepam for 1,4-BZDs).

Property / Metric1,4-Benzodiazepines (Standard Core)3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Core Heteroatoms N, N (Positions 1, 4)O, N (Positions 1, 4)
Primary Target(s) GABA-A Receptor (α/γ interface)GABA-A, CBP/p300, F1F0 ATP Hydrolase
Typical LogP 2.5 - 3.2 (Highly lipophilic)1.8 - 2.6 (Increased polarity via Oxygen)
H-Bond Acceptors 2 - 33 - 4
Conformational State Highly constrained (boat-like)Enhanced flexibility
Primary Indications Anxiolytic, Anticonvulsant, SedativeAntipsychotic, Antihistaminic, Oncology
Synthetic Yield (Catalytic) Moderate to High (60-85%)High to Excellent (70-98%) ()[5], ()[4]

Experimental Methodologies

To rigorously evaluate these scaffolds, drug development professionals must employ robust, self-validating workflows. Below are the standardized protocols for synthesizing the 1,4-BZO core and validating its biological activity.

Protocol 1: Enantioselective Synthesis via NHC/Ir/Urea Catalysis

Recent advances have demonstrated that formal [4+3] annulation is superior for generating optically pure 1,4-benzoxazepinones ()[4].

Step-by-Step Methodology:

  • Precursor Preparation : Combine salicylaldehyde derivatives (1.0 equiv) and vinyl aziridines (1.2 equiv) in a dry Schlenk tube under an argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the highly reactive N-heterocyclic carbene (NHC) catalyst.

  • Catalyst Introduction : Add the chiral NHC catalyst (10 mol%), an Iridium/phosphine-olefin complex (5 mol%), and an achiral urea co-catalyst (20 mol%) in anhydrous THF.

    • Causality: The Ir-complex activates the allylic species, while the NHC generates a chiral acyl anion equivalent. The urea co-catalyst stabilizes the transition state via hydrogen bonding, ensuring high enantioselectivity (up to 98% ee) ()[4].

  • Annulation Reaction : Stir the mixture at 25°C for 24 hours. Monitor completion via TLC.

  • Isolation : Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash column chromatography.

  • Self-Validation Checkpoint : Analyze the purified product using chiral stationary phase HPLC. A racemic standard must be run in parallel to confirm baseline peak separation. This ensures that subsequent biological assays measure true enantiomer-specific activity rather than artifacts from chiral impurities.

Protocol 2: Electrophysiological Validation of GABA-A Modulation

To compare the GABAergic activity of a novel 1,4-BZO against a classic 1,4-BZD, whole-cell patch-clamp electrophysiology is required.

Step-by-Step Methodology:

  • Cell Preparation : Culture HEK293T cells and transiently transfect them with plasmids encoding human GABA-A receptor subunits (α1, β2, γ2) using lipofection.

    • Causality: Recombinant expression in a null background (HEK293T) ensures that the observed currents are strictly mediated by the specific GABA-A subtype, eliminating confounding variables from endogenous receptors.

  • Recording Setup : After 48 hours, establish a whole-cell configuration using borosilicate glass pipettes (resistance 3-5 MΩ) filled with an intracellular solution (high KCl). Voltage-clamp the cells at -60 mV.

  • Ligand Application : Using a rapid perfusion system, apply an EC20 concentration of GABA (typically 2-5 µM) to establish a baseline inward chloride current.

  • Test Compound Co-application : Co-apply the EC20 GABA with 1 µM of the test compound (1,4-BZD or 1,4-BZO) and record the peak current amplitude.

  • Self-Validation Checkpoint : Following the observation of enhanced currents, immediately perfuse the cell with a mixture of GABA, the test compound, and 10 µM Flumazenil (a competitive BZD-site antagonist). Complete reversal of the current potentiation back to baseline validates that the compound is acting specifically through the allosteric BZD binding site, ruling out non-specific membrane fluidization.

Experimental_Workflow Start Precursor Selection (Alkynes/Allenes) Catalysis Rh-Catalyzed Hydrofunctionalization Start->Catalysis Annulation Formal [4+3] Annulation Start->Annulation Scaffold Benzoxazepinone Core Isolation Catalysis->Scaffold Annulation->Scaffold Screening Patch-Clamp & Binding Assays Scaffold->Screening Validation Self-Validation (Antagonist Reversal) Screening->Validation

Workflow from catalytic synthesis of benzoxazepinones to electrophysiological validation.

References

  • Velasco-Rubio, Á., et al. "Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes." The Journal of Organic Chemistry, 2021. URL:[Link]

  • Jiang, X., et al. "Enantioselective Formal[4 + 3] Annulations to Access Benzodiazepinones and Benzoxazepinones via NHC/Ir/Urea Catalysis." ACS Catalysis, 2021. URL:[Link]

  • LMU München. "Benzoxazepine-type inhibitors for the CBP/p300 bromodomains." Elektronische Hochschulschriften der LMU München, 2016. URL:[Link]

  • Cacabelos, R., et al. "Pharmacogenomics of Cognitive Dysfunction and Neuropsychiatric Disorders in Dementia." International Journal of Molecular Sciences, 2020. URL:[Link]

Sources

Comparative

Comparative Structural Analysis of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one Analogs: A Technical Guide

Executive Summary The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold (commonly referred to as 1,4-benzoxazepin-2-one) is a privileged heterocyclic core in modern drug discovery. Serving as an isosteric analog to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold (commonly referred to as 1,4-benzoxazepin-2-one) is a privileged heterocyclic core in modern drug discovery. Serving as an isosteric analog to the widely prescribed 1,4-benzodiazepines, the substitution of the position-4 nitrogen atom with an oxygen atom fundamentally alters the molecule's physicochemical properties. This subtle heteroatomic shift modifies the conformational dynamics, hydrogen-bonding profile, and target selectivity of the core, making it a highly valuable scaffold for novel applications, including the development of CBP/p300 bromodomain inhibitors and novel anticancer agents[1].

This guide provides an objective, comparative structural analysis of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-ones against their nitrogen and sulfur analogs, supported by experimental synthesis protocols and analytical validation methodologies.

Structural Mechanics & Conformational Dynamics

To fully leverage the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold in rational drug design, researchers must understand its 3D architecture compared to its nitrogen (diazepine) and sulfur (thiazepine) analogs. The seven-membered oxazepine ring naturally adopts a non-planar "boat" conformation to minimize steric strain between the fused aromatic ring and the ketone functionality.

  • Heteroatom Effects (O vs. N vs. S): The oxygen atom in the oxazepine ring possesses two lone pairs and lacks the hydrogen atom present in the secondary amine of benzodiazepines. This eliminates the possibility of the position-4 heteroatom acting as a hydrogen-bond donor, shifting its pharmacological profile strictly to an H-bond acceptor[1]. Furthermore, the C–O bond is shorter than the C–N and C–S bonds, subtly altering the puckering angle of the seven-membered ring.

  • Conformational Flexibility: Detailed spectral analyses have unambiguously demonstrated that 1,4-benzoxazepin-2-ones are significantly more conformationally flexible than 1,4-benzodiazepin-2-ones[2]. The causality behind this lies in the reduced steric hindrance of the ether oxygen compared to an NH or N-alkyl group. The absence of transannular steric clashes lowers the activation energy ( ΔG‡ ) required for the ring to undergo boat-to-boat inversion, allowing the oxazepine core to more dynamically adapt to complex protein binding pockets.

Comparative Physicochemical & Structural Profiling

The following table summarizes the comparative structural performance of the three primary 1,4-benzodiazepine isosteres, providing critical data for scaffold selection in hit-to-lead optimization.

Property / Scaffold3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-ones1,4-Benzodiazepin-2(1H)-ones1,4-Benzothiazepin-2(1H)-ones
Heteroatom (Position 4) Oxygen (-O-)Nitrogen (-NH- or -NR-)Sulfur (-S-)
Conformational Flexibility High (Lower inversion barrier)[2]Moderate (Higher inversion barrier)Low (Bulky sulfur atom restricts inversion)
H-Bonding Capability Acceptor onlyDonor & Acceptor (if -NH-)Weak Acceptor
Steric Hindrance (Pos 4) Minimal (No substituent)Significant (H or Alkyl group)Moderate (Larger atomic radius)
Typical Ring Conformation Dynamic BoatRigid BoatDistorted Boat
Primary Therapeutic Utility Bromodomain inhibitors, Anticancer[1]CNS depressants, AnxiolyticsCalcium channel blockers

Synthetic Methodologies & Experimental Protocols

The synthesis of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one analogs requires precise thermodynamic control to promote the formation of the seven-membered ring over competing five- or six-membered heterocycles. A highly efficient, self-validating protocol involves the one-step recyclization of N-arylitaconimides with o-aminophenol[2]. Alternative facile syntheses utilizing multi-component reactions have also been validated for generating diverse derivative libraries[3].

Protocol: One-Step Synthesis via Recyclization

Objective: Synthesize substituted 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-ones. Rationale: Utilizing o-aminophenol provides a bifunctional nucleophile. The reaction initiates via an aza-Michael addition of the primary amine to the N-arylitaconimide. This is followed by an intramolecular cyclization where the phenolic oxygen attacks the carbonyl, releasing water and forming the target seven-membered ring[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of the selected N-arylitaconimide and 1.1 equivalents of o-aminophenol in a polar aprotic solvent (e.g., DMF).

    • Causality: A polar solvent stabilizes the charge-separated transition state during the initial nucleophilic attack, accelerating the aza-Michael addition.

  • Reaction Initiation: Heat the mixture to reflux (approx. 120°C) under an inert nitrogen atmosphere.

    • Causality: Elevated thermal energy is strictly required to overcome the high activation barrier for the 7-endo-trig cyclization, which is entropically less favorable than the formation of smaller rings.

  • Monitoring (Self-Validating Step): Monitor the reaction via HPLC-MS or TLC until the intermediate completely disappears (typically 4-6 hours). The emergence of a new, highly fluorescent spot under UV (254 nm) confirms the formation of the conjugated benzoxazepine system.

  • Isolation & Purification: Cool the mixture to room temperature, quench by pouring into ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (EtOAc/Hexanes gradient) to yield the pure analog.

Visualizing the Synthetic Workflow and Dynamics

SyntheticWorkflow N1 o-Aminophenol (Bifunctional Nucleophile) N3 Aza-Michael Intermediate N1->N3 Step 1: Addition N2 N-Arylitaconimide (Electrophile) N2->N3 N4 Intramolecular Cyclization N3->N4 Step 2: Heat / Catalyst N5 1,4-Benzoxazepin-2-one Target Scaffold N4->N5 -H2O (Recyclization)

Fig 1. One-step recyclization workflow for 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one synthesis.

ConformationalDynamics C1 Boat Conformation A (Pseudo-equatorial) TS Planar Transition State (High Steric Strain) C1->TS ΔG‡ (Activation Energy) C2 Boat Conformation B (Pseudo-axial) TS->C2 Relaxation

Fig 2. Conformational boat-to-boat ring inversion dynamics of the oxazepine core.

Analytical Validation (NMR & Crystallography)

To establish absolute trustworthiness in the synthesized analogs, rigorous structural validation must be performed to differentiate the oxazepine core from potential structural isomers[2].

  • ¹H NMR Spectroscopy: The definitive signature of the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one core is the behavior of the methylene protons at the C3 position. Due to the chiral environment created by the puckered boat conformation, these diastereotopic protons typically present as an AB quartet . Because oxazepines are more flexible than diazepines[2], running variable-temperature NMR (VT-NMR) will reveal a lower coalescence temperature for the oxazepine AB quartet compared to its diazepine analog, directly quantifying the lower barrier to ring inversion.

  • ¹³C NMR & IR Spectroscopy: The lactam carbonyl typically appears around 170-172 ppm in ¹³C NMR. In Infrared (IR) spectroscopy, it exhibits a strong, sharp C=O stretching band at approximately 1670 cm⁻¹, confirming the cyclic amide structure.

  • X-Ray Crystallography: Single-crystal X-ray diffraction is the gold standard for confirming the exact puckering angle of the seven-membered ring, verifying the characteristic non-planar boat conformation in the solid state.

References

  • Synthesis and spectral properties of new 1,4-benzodiazepin(benzoxazepin)one derivatives Source: ResearchGate (Bulletin of the Academy of Sciences) URL:2

  • Benzoxazepine-type inhibitors for the CBP/p300 bromodomains Source: Elektronische Hochschulschriften der LMU München URL:1

  • A facile synthesis of novel 1,4-benzoxazepin-2-one derivatives Source: Tetrahedron Letters, 52(52), 7182-7184 (2011) URL:3

Sources

Validation

validating target engagement of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one in vitro

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a highly privileged chemotype utilized extensively in the development of targeted therapeutics, including ROCK inhibitors for glaucoma[1] and differentiation age...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold is a highly privileged chemotype utilized extensively in the development of targeted therapeutics, including ROCK inhibitors for glaucoma[1] and differentiation agents for acute myeloid leukemia (AML)[2]. While phenotypic screens can confirm the functional efficacy of these compounds, validating direct target engagement (TE) in vitro remains a critical bottleneck. Without definitive TE data, researchers cannot distinguish true on-target efficacy from off-target polypharmacology.

As an application scientist, I design TE validation workflows that bridge the gap between biophysical kinetics and cellular thermodynamics. This guide provides a comprehensive methodological comparison of the two gold-standard platforms for validating the target engagement of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one derivatives: Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA) .

Comparative Analysis of Target Engagement Platforms

To build a self-validating data package, we must interrogate the compound from two distinct angles: its fundamental binding kinetics in isolation (SPR) and its thermodynamic behavior within a physiological environment (CETSA).

  • Surface Plasmon Resonance (SPR): SPR is an optical, label-free technique that measures molecular interactions in real-time[3]. It is indispensable for determining precise kinetic parameters (association rate kon​ , dissociation rate koff​ ) and equilibrium affinity ( KD​ ) using purified proteins[4].

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermodynamic stabilization of a target protein upon ligand binding within the complex milieu of a living cell[5]. When a protein binds to a ligand like an oxazepinone derivative, its melting temperature ( Tm​ ) typically increases, rendering it more resistant to heat-induced denaturation[6].

Table 1: Methodological Comparison of SPR vs. CETSA
ParameterSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)
Primary Output Kinetics ( kon​ , koff​ ) and Affinity ( KD​ )Apparent aggregation temp ( Tagg​ ), EC50​
Test Environment In vitro (Purified target protein on a sensor chip)In cellulo (Intact living cells or cell lysates)
Throughput Medium to High (384-well microfluidic formats)Medium (AlphaScreen or Western Blot detection)
Key Advantage Real-time resolution of transient binding eventsConfirms cell permeability and physiological binding
Limitation Lacks cellular context; requires purified proteinCannot resolve distinct kon​ / koff​ rates

Experimental Protocols for TE Validation

A robust protocol must be a self-validating system. The methodologies below are designed not just to generate data, but to inherently control for false positives and physical artifacts.

Protocol A: SPR Kinetic Profiling

Causality Check: Why immobilize the target protein instead of the small molecule? SPR detects mass changes at the sensor surface[7]. Small molecules based on the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one scaffold have low molecular weights. Immobilizing the small molecule would yield a negligible signal upon protein binding due to steric hindrance and a highly unfavorable mass ratio. Immobilizing the target protein ensures a massive, detectable resonance shift when the small molecule binds[7].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the dextran matrix using EDC/NHS chemistry. Covalently attach the purified target protein (e.g., ROCK kinase) via amine coupling until a target immobilization level of ~3000 Response Units (RU) is achieved. Block remaining active sites with ethanolamine.

  • Solvent Correction (Critical Step): Because oxazepinone derivatives are hydrophobic and dissolved in DMSO, establish a 4-point DMSO calibration curve (e.g., 1% to 3% DMSO)[3]. This corrects for bulk refractive index changes caused by the solvent, preventing false-positive RU spikes.

  • Analyte Injection: Perform Single-Cycle Kinetics (SCK). Inject five increasing concentrations of the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one compound sequentially without regeneration steps. This preserves the structural integrity of the immobilized protein and prevents surface degradation over time.

  • Data Fitting: Fit the resulting sensogram to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: CETSA Intracellular Thermodynamics

Causality Check: Why perform CETSA in both intact cells and lysates? Comparing intact cells to lysates isolates the variable of membrane permeability[5]. If the oxazepinone derivative stabilizes the target in lysates but fails to do so in intact cells, the compound is either membrane-impermeable or being actively effluxed by the cell.

Step-by-Step Methodology:

  • Compound Incubation: Culture target cells (e.g., AML cell lines) to 70% confluence. Treat cells with either the 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one derivative (at 5x the anticipated IC50​ ) or a DMSO vehicle control for 1-2 hours at 37°C[6].

  • Thermal Challenge: Harvest and wash the cells with ice-cold PBS. Aliquot the intact cell suspension into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[6].

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet denatured and aggregated proteins[5].

  • Quantification: Collect the supernatant (soluble protein fraction). Quantify the remaining soluble target protein using an AlphaScreen assay or quantitative Western blot[8]. Plot the soluble protein fraction against temperature to determine the Tagg​ shift ( ΔTagg​ ).

Data Presentation & Interpretation

To objectively evaluate the performance of a novel 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one derivative, its TE metrics must be benchmarked against a known standard-of-care or reference inhibitor.

Table 2: Representative Target Engagement Metrics
CompoundSPR Affinity ( KD​ )SPR Dissociation ( koff​ )CETSA Shift ( ΔTagg​ )CETSA Potency ( EC50​ )
Reference Inhibitor 45.0 nM 1.2×10−2s−1 + 3.5 °C120 nM
Oxazepinone Derivative 8.5 nM 3.4×10−4s−1 + 7.2 °C15 nM
Interpretation Higher AffinityLonger Residence TimeSuperior Thermal StabilityHigh Intracellular Potency

Data Note: The oxazepinone derivative demonstrates a significantly slower off-rate ( koff​ ) in SPR, which translates directly to the robust thermal stabilization ( ΔTagg​ of +7.2 °C) observed in the CETSA assay.

Target Engagement Workflow Visualization

TE_Workflow Start 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one Target Engagement Validation SPR_Branch Surface Plasmon Resonance (SPR) In Vitro Kinetics Start->SPR_Branch CETSA_Branch Cellular Thermal Shift Assay (CETSA) In Cellulo Thermodynamics Start->CETSA_Branch SPR_Step1 Immobilize Target Protein (Amine Coupling) SPR_Branch->SPR_Step1 CETSA_Step1 Incubate Intact Cells with Compound CETSA_Branch->CETSA_Step1 SPR_Step2 Flow Compound (Analyte Injection) SPR_Step1->SPR_Step2 SPR_Step3 Measure Kinetics (k_on, k_off, K_D) SPR_Step2->SPR_Step3 Validation Validated Target Engagement Profile SPR_Step3->Validation CETSA_Step2 Thermal Gradient (Heat Challenge) CETSA_Step1->CETSA_Step2 CETSA_Step3 Quantify Soluble Protein (ΔT_agg, EC50) CETSA_Step2->CETSA_Step3 CETSA_Step3->Validation

Workflow comparing SPR and CETSA for validating small molecule target engagement.

References

  • Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules (MDPI).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdWDw4AoALDbUOCIQiKQ_y0QJFwArbb4sJSJYEZbY6c2v8cgtW_Y16g3JVt6kFsALeHW6omuRBn6HSwefr4Yzxli_O83yW6NrKb0uZ2fg1YmfJPjktjkvxb5ew6XOMby2du5I=]
  • Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV_RCbCQ512k2QjiJ1PUOcmna1KuzYHUHTNaShsC3spMUe2ZCgyUZDZmDQPMj4v17COmOM-0vzwv4JOcYMynJDY61ysZme9KroJTOiTlO2U2TXoxOtNHXc5brp6Y2vX2fmlPs=]
  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJpKNFDRVRhyu9RQltBDNCY49QIsFbG8WT_CSEg5izpxTLcbrHC6AtNd4VDRa5A9fkdc5X5oQJslzz128UA7alURkAbXO400TzfKguroV8sbOyG9BKPkEK7W-u7UnFsrgeeyhFizCqleCEWIvjygcQqVolwMCePa-WBfd-N6zqpOFSdUpKxXRaTfQMAei0dgirzrzSvNJgi8HexO31wEj-zk9f2w==]
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Comparative

Diversity-Oriented Synthesis via Ugi Multicomponent Reaction and Mitsunobu Cyclization

A Comparative Guide to the Synthesis of 3,5-Dihydrobenzo[e][1][2]oxazepin-2(1H)-one Derivatives The 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Synthesis of 3,5-Dihydrobenzo[e][1][2]oxazepin-2(1H)-one Derivatives

The 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of a variety of biologically active compounds. Its seven-membered ring imparts unique conformational properties, making it an attractive target for the development of novel therapeutics. This guide provides a comparative analysis of several prominent synthetic routes to this important heterocyclic system, offering insights into their mechanisms, experimental protocols, and relative merits for researchers in drug discovery and development.

This modern approach leverages the power of multicomponent reactions (MCRs) to rapidly generate molecular diversity from simple starting materials. The Ugi four-component reaction (U-4CR) is coupled with a subsequent intramolecular Mitsunobu reaction to construct the benzoxazepinone ring system.[3][4]

Causality Behind Experimental Choices

The use of an O-benzylated benzylamine in the Ugi reaction is crucial as the free phenol moiety can interfere with the reaction, leading to significantly lower yields. The in-situ generation of the amine from the corresponding azide avoids the need to isolate the potentially unstable amine. The final Mitsunobu cyclization is a reliable method for forming the ether linkage to close the seven-membered ring.[3][5]

Experimental Protocol

Step 1: Ugi Four-Component Reaction

  • To a solution of the o-(benzyloxy)benzyl azide (1.0 equiv.), glycolic acid (1.2 equiv.), and the corresponding aldehyde (1.0 equiv.) in methanol, the isocyanide (1.0 equiv.) is added.

  • The reaction mixture is stirred at room temperature for 48-72 hours.

  • Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography to yield the Ugi adduct.

Step 2: Hydrogenolysis and Mitsunobu Cyclization

  • The Ugi adduct is dissolved in methanol, and Pd/C (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere for 12-24 hours.

  • The catalyst is removed by filtration, and the solvent is evaporated.

  • The resulting crude phenol is dissolved in anhydrous THF and cooled to 0 °C.

  • Triphenylphosphine (1.5 equiv.) and diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DTAD) (1.5 equiv.) are added sequentially.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the desired 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one derivative.[3]

Workflow Diagram

Ugi_Mitsunobu cluster_start Starting Materials cluster_step1 Step 1: Ugi Reaction cluster_step2 Step 2: Deprotection & Cyclization o_benzyloxybenzyl_azide o-(Benzyloxy)benzyl azide ugi_reaction Ugi 4-CR (Methanol, RT) o_benzyloxybenzyl_azide->ugi_reaction glycolic_acid Glycolic acid glycolic_acid->ugi_reaction aldehyde Aldehyde aldehyde->ugi_reaction isocyanide Isocyanide isocyanide->ugi_reaction ugi_adduct Ugi Adduct ugi_reaction->ugi_adduct hydrogenolysis Hydrogenolysis (Pd/C, H2) ugi_adduct->hydrogenolysis phenol_intermediate Phenol Intermediate hydrogenolysis->phenol_intermediate mitsunobu Mitsunobu Cyclization (PPh3, DEAD/DTAD) final_product 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one mitsunobu->final_product phenol_intermediate->mitsunobu

Caption: Ugi-Mitsunobu Synthesis Workflow

Tandem Oxidation and Iodolactonization

This efficient one-pot methodology provides access to halogenated benzoxazepinone derivatives, which can serve as valuable handles for further synthetic transformations. The reaction proceeds via a tandem oxidation of an aldehyde to a carboxylic acid, followed by an intramolecular iodolactonization.[6][7][8]

Causality Behind Experimental Choices

The use of a copper(I) iodide/tert-butyl hydroperoxide (CuI/TBHP) system is key to this transformation. TBHP acts as the oxidant for the initial conversion of the aldehyde to a carboxylic acid, while the CuI catalyst facilitates the subsequent iodolactonization. The choice of acetonitrile as a solvent and a reaction temperature of 70 °C were found to be optimal for achieving good yields.[8][9]

Experimental Protocol
  • To a solution of the 2-O/N-tethered alkenyl benzaldehyde (1.0 equiv.) in acetonitrile, add CuI (1.2 equiv.) and TBHP (6.0 equiv.).

  • The reaction mixture is stirred at 70 °C for 6 hours.

  • After completion, the reaction is quenched with aqueous sodium thiosulfate solution and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the halogenated benzoxazepinone.[8]

Workflow Diagram

Tandem_Oxidation_Iodolactonization start_material 2-O/N-Tethered Alkenyl Benzaldehyde reaction Tandem Oxidation/ Iodolactonization (CuI, TBHP, ACN, 70°C) start_material->reaction final_product Halogenated 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one reaction->final_product

Caption: Tandem Oxidation-Iodolactonization Workflow

Asymmetric [4+3] Annulation via NHC/Iridium Dual Catalysis

For the synthesis of enantioenriched benzoxazepinones, a powerful strategy involves a formal [4+3] annulation reaction. This method utilizes a combination of a chiral N-heterocyclic carbene (NHC) and a chiral iridium complex to achieve high levels of stereocontrol.[1]

Causality Behind Experimental Choices

This dual catalytic system is a prime example of cooperative catalysis. The iridium catalyst is responsible for the initial asymmetric allylic etherification, which sets the stereochemistry of the molecule. The chiral NHC then catalyzes the intramolecular cyclization of the aldehyde intermediate to form the seven-membered ring with high enantioselectivity. The use of an achiral urea co-catalyst can further enhance the reaction's efficiency and stereoselectivity.[1][10]

Experimental Protocol
  • To a mixture of the salicylaldehyde (1.0 equiv.), vinyl aziridine (1.2 equiv.), chiral NHC precatalyst (10 mol%), and chiral iridium catalyst (generated in situ from [Ir(COD)Cl]2 and a chiral ligand, 5 mol%), and an achiral urea (20 mol%) is added to an anhydrous solvent (e.g., toluene) under an inert atmosphere.

  • The reaction mixture is stirred at a specified temperature (e.g., 40 °C) for 24-48 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to afford the optically pure 1,4-benzoxazepinone.[1]

Workflow Diagram

Asymmetric_Annulation cluster_start Starting Materials salicylaldehyde Salicylaldehyde reaction Asymmetric [4+3] Annulation (Chiral NHC, Chiral Ir-complex, Urea) salicylaldehyde->reaction vinyl_aziridine Vinyl Aziridine vinyl_aziridine->reaction final_product Enantiopure 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one reaction->final_product

Caption: Asymmetric [4+3] Annulation Workflow

Intramolecular Palladium-Catalyzed Cyclocarbonylation

This route provides a direct method for the synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-ones, a subset of the target scaffold, through an intramolecular cyclocarbonylation of 2-(2-iodophenoxy)anilines.[2][11]

Causality Behind Experimental Choices

The choice of the palladium catalyst and ligand is critical for the success of this reaction. A PdI2/Cytop 292 catalytic system has been shown to be highly efficient. The use of a mild base, such as diisopropylethylamine (iPr2NEt), and a low pressure of carbon monoxide (CO) allows for the reaction to proceed under relatively mild conditions. Toluene is a suitable solvent for this transformation.[2][12]

Experimental Protocol
  • A mixture of the substituted 2-(2-iodophenoxy)aniline (1.0 mmol), PdI2 (0.02 mmol), Cytop 292 (0.045 mmol), and iPr2NEt (1.5 mmol) in toluene (5 mL) is placed in an autoclave.

  • The autoclave is flushed three times with CO and then pressurized to 15 psi with CO at room temperature.

  • The reaction mixture is heated to 80 °C for 20 hours.

  • After cooling to room temperature, the excess CO is discharged.

  • The reaction mixture is then worked up and purified by column chromatography to give the desired dibenzo[b,f][1][2]oxazepin-11(10H)-one.[2]

Workflow Diagram

Cyclocarbonylation start_material 2-(2-Iodophenoxy)aniline reaction Intramolecular Cyclocarbonylation (PdI2, Cytop 292, CO, iPr2NEt) start_material->reaction final_product Dibenzo[b,f][1,4]oxazepin-11(10H)-one reaction->final_product

Caption: Intramolecular Cyclocarbonylation Workflow

Comparison of Synthetic Routes

FeatureUgi/MitsunobuTandem Oxidation/IodolactonizationAsymmetric [4+3] AnnulationIntramolecular Cyclocarbonylation
Key Transformation Multicomponent Reaction & Intramolecular EtherificationTandem Oxidation & IodolactonizationCatalytic Asymmetric AnnulationPalladium-Catalyzed Carbonylation
Advantages High diversity, convergent, mild conditionsOne-pot, access to halogenated derivatives for further functionalizationHigh enantioselectivity, access to chiral compoundsDirect access to dibenzo derivatives, mild CO pressure
Disadvantages Multi-step, requires chromatographyLimited to halogenated products, use of peroxideRequires specialized chiral catalysts and ligandsRequires synthesis of specific precursors, use of CO gas
Typical Yields Moderate to GoodModerate to GoodGoodGood
Substrate Scope Broad (depends on Ugi components)Good for various substituted benzaldehydesGood for various salicylaldehydes and vinyl aziridinesSpecific for 2-(2-iodophenoxy)anilines
Stereoselectivity Generally not stereoselective unless chiral components are usedNot stereoselectiveExcellentNot applicable

Conclusion

The synthesis of 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one derivatives can be achieved through a variety of elegant and efficient synthetic strategies. The choice of the optimal route will depend on the specific goals of the research, such as the need for molecular diversity, enantiopurity, or specific substitution patterns. The Ugi/Mitsunobu approach is well-suited for the rapid generation of analog libraries. The tandem oxidation/iodolactonization provides a convenient entry to functionalized scaffolds. For the synthesis of chiral targets, the asymmetric [4+3] annulation is a powerful tool. Finally, the intramolecular cyclocarbonylation offers a direct route to dibenzo-fused systems. By understanding the nuances of each of these methods, researchers can make informed decisions to advance their drug discovery and development programs.

References

  • Gong, L., et al. (2021). Enantioselective Formal [4 + 3] Annulations to Access Benzodiazepinones and Benzoxazepinones via NHC/Ir/Urea Catalysis.
  • Reddy, T. R., et al. (2024).
  • Yang, Q., et al. (2010). Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation reactions using PdI(2)/Cytop 292 as the catalytic system. The Journal of Organic Chemistry.

  • Yang, Q., Cao, H., Robertson, A., & Alper, H. (2010). Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones via Intramolecular Cyclocarbonylation Reactions Using PdI2/Cytop 292 as the Catalytic System. The Journal of Organic Chemistry, 75(18), 6297–6299. Available from: [Link]

  • Reddy, T. R., et al. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2- O/ N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. PubMed. Available from: [Link]

  • Reddy, T. R., et al. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. PMC. Available from: [Link]

  • Reddy, T. R., et al. (2024). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2- O / N -tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ResearchGate. Available from: [Link]

  • Gong, L., et al. (2021). Enantioselective Formal [4 + 3] Annulations to Access Benzodiazepinones and Benzoxazepinones via NHC/Ir/Urea Catalysis. American Chemical Society. Available from: [Link]

  • Banfi, L., et al. (2014). Diversity-oriented synthesis of dihydrobenzoxazepinones by coupling the Ugi multicomponent reaction with a Mitsunobu cyclization. Beilstein Journal of Organic Chemistry.
  • Banfi, L., et al. (2014). Diversity-oriented synthesis of dihydrobenzoxazepinones by coupling the Ugi multicomponent reaction with a Mitsunobu cyclization. Beilstein Journals. Available from: [Link]

  • Zhang, J., et al. (2023). Iridium-Catalyzed Intramolecular Asymmetric Allylation of Vinyl Benzoxazinones for the Synthesis of Chiral 4 H-3,1-Benzoxazines via Kinetic Resolution. PubMed. Available from: [Link]

  • Reddy, T. R., et al. (2024). Comparison of Present Reaction Conditions with the Reported Reaction. ResearchGate. Available from: [Link]

  • Indranil, C., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem.
  • Riva, R., et al. (2007). Multicomponent synthesis of dihydrobenzoxazepinones by coupling Ugi and Mitsunobu reactions. Organic & Biomolecular Chemistry.
  • Banfi, L., et al. (2014). Diversity-oriented synthesis of dihydrobenzoxazepinones by coupling the Ugi multicomponent reaction with a Mitsunobu cyclization. PubMed. Available from: [Link]

  • Zhang, Y., et al. (2023). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Molecules.
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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Dihydrobenzo[e]oxazepin-2(3H)-ones

A Comparative Guide to the In Vitro and In Vivo Efficacy of Dihydrobenzo[e][1][2]oxazepin-2(3H)-ones Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold The 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the In Vitro and In Vivo Efficacy of Dihydrobenzo[e][1][2]oxazepin-2(3H)-ones

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anthelmintic to anticancer and beyond. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this chemical class, offering researchers, scientists, and drug development professionals a detailed analysis of its therapeutic promise. We will delve into the experimental data that underpins these findings, providing not just the results, but the causality behind the experimental choices. This allows for a deeper understanding of how to effectively screen and validate compounds based on this versatile backbone.

Anthelmintic Activity: A New Paradigm in Combating Neglected Tropical Diseases

One of the most promising applications of dihydrobenzo[e][1][2]oxazepin-2(3H)-ones is in the treatment of infections caused by parasitic whipworms, such as Trichuris trichiura.[1][3] Current treatments have limited efficacy, making the discovery of new anthelmintic chemotypes a global health priority.[1][3]

In Vitro Efficacy: Paralyzing the Parasite

The primary in vitro assay for assessing the anthelmintic potential of these compounds is the ex vivo adult parasite motility assay.[1][3][4] This phenotypic screen provides a direct measure of the compound's effect on the whole organism.

Experimental Protocol: Ex Vivo Adult Trichuris muris Motility Assay

  • Parasite Recovery: Adult Trichuris muris worms are recovered from the cecum and colon of infected mice.

  • Washing and Acclimatization: The worms are washed in a series of buffers to remove host debris and then acclimatized in culture medium at 37°C.

  • Compound Exposure: Individual worms are placed in 96-well plates containing culture medium and the test compound at various concentrations. Levamisole is often used as a positive control.

  • Motility Scoring: Worm motility is scored at regular intervals over a 24-hour period. A score of 5 represents normal motility, while a score of 0 indicates complete paralysis.

  • Data Analysis: The EC50, the concentration at which 50% of the worms are paralyzed, is calculated.

Key Findings and Interpretation

  • Several dihydrobenzoxazepinone derivatives have demonstrated potent activity in this assay, with EC50 values in the range of 25-50 µM, comparable to the established anthelmintic, levamisole.[1][3]

  • Structure-activity relationship (SAR) studies have been conducted, synthesizing numerous analogs to identify the key chemical features required for activity.[2][5][6]

Diagram: Workflow of the Ex Vivo Anthelmintic Motility Assay

G A Recover Adult T. muris from Infected Mice B Wash and Acclimatize Worms in Culture Medium A->B C Incubate Individual Worms with Test Compounds in 96-well Plates B->C D Score Worm Motility at Multiple Time Points C->D E Calculate EC50 Values D->E G cluster_0 Normal State cluster_1 Inhibited State WDR5 WDR5 MYC MYC WDR5->MYC Interaction WDR5_i WDR5 MYC_i MYC WDR5_i->MYC_i Interaction Blocked Inhibitor Benzoxazepinone Inhibitor Inhibitor->WDR5_i Binding

Caption: Inhibition of the WDR5-MYC interaction by a benzoxazepinone derivative.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The gold standard for assessing the in vivo anticancer efficacy of a compound is the tumor xenograft model. [7][8][9] Experimental Protocol: Subcutaneous Xenograft Mouse Model

  • Tumor Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are treated with the test compound or a vehicle control via a relevant route of administration (e.g., oral gavage).

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated.

Key Findings and Interpretation

  • A 3,4-dihydrobenzo[f]o[1][2]xazepin-5(2H)-one derivative, compound 21k , demonstrated significant antitumor activity in a HCT116 colorectal cancer xenograft model. [8][9]* Another benzoxazepinone-based WDR5 inhibitor showed robust in vivo anti-tumor efficacy in a mouse MV4:11 subcutaneous xenograft model. [7] Table 2: Comparative Efficacy of Benzoxazepinone Derivatives as Anticancer Agents

Compound ClassIn Vitro AssayIn Vitro PotencyIn Vivo ModelIn Vivo Efficacy
TNIK Inhibitor (21k) Kinase InhibitionIC50: 0.026 µMHCT116 XenograftConsiderable antitumor activity
WDR5 Inhibitor TR-FRETPotent binding affinityMV4:11 XenograftRobust tumor growth suppression
AML Differentiation Agent CD11b ExpressionIncreased expressionNot reportedNot reported

Other Therapeutic Indications

The versatility of the benzoxazepinone scaffold is further highlighted by its activity in other therapeutic areas, including as inhibitors of glycogen phosphorylase for diabetes [10][11][12]and as ROCK inhibitors for glaucoma. [13]The evaluation of these compounds follows a similar paradigm of in vitro enzymatic and cell-based assays followed by in vivo disease models.

Conclusion: A Scaffold with a Bright Future

The 3,5-dihydrobenzo[e]o[1][2]xazepin-2(1H)-one scaffold and its derivatives represent a highly versatile class of compounds with demonstrated efficacy in a range of therapeutic areas. The successful translation from in vitro activity to in vivo efficacy, particularly in the fields of anthelmintics and oncology, underscores the potential of this chemotype. The key to unlocking this potential lies in a rigorous and logical approach to screening and validation, employing a combination of target-based and phenotypic assays to elucidate the mechanism of action and predict in vivo performance. As our understanding of the structure-activity relationships of this scaffold continues to grow, we can anticipate the development of novel and potent therapeutics for a variety of challenging diseases.

References

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  • Willis, N. J., Bataille, C. J. R., Partridge, F. A., Murphy, E. A., Forman, R., Heyer-Chauhan, N., ... & Russell, A. J. (2021). Structural Requirements for Dihydrobenzoxazepinone Anthelmintics: Actions against Medically Important and Model Parasites—Trichuris muris, Brugia malayi, Heligmosomoides polygyrus, and Schistosoma mansoni. ACS Infectious Diseases, 7(5), 1269-1282. [Link]

  • Partridge, F. A., Murphy, E. A., Willis, N. J., Bataille, C. J. R., Forman, R., Heyer-Chauhan, N., ... & Sattelle, D. B. (2017). Dihydrobenz[e]o[1][2]xazepin-2(3H)-ones, a new anthelmintic chemotype immobilising whipworm and reducing infectivity in vivo. ResearchGate. [Link]

  • Willis, N. J., Bataille, C. J. R., Partridge, F. A., Murphy, E. A., Forman, R., Heyer-Chauhan, N., ... & Russell, A. J. (2021). Structural Requirements for Dihydrobenzoxazepinone Anthelmintics: Actions against Medically Important and Model Parasites: Trichuris muris, Brugia malayi, Heligmosomoides polygyrus, and Schistosoma mansoni. ACS Publications. [Link]

  • Willis, N. J., Bataille, C. J. R., Partridge, F. A., Murphy, E. A., Forman, R., Heyer-Chauhan, N., ... & Russell, A. J. (2021). Structural Requirements for Dihydrobenzoxazepinone Anthelmintics: Actions against Medically Important and Model Parasites: Trichuris muris, Brugia malayi, Heligmosomoides polygyrus, and Schistosoma mansoni. Liverpool School of Tropical Medicine. [Link]

  • Partridge, F. A., Murphy, E. A., Willis, N. J., Bataille, C. J. R., Forman, R., Heyer-Chauhan, N., ... & Sattelle, D. B. (2017). Dihydrobenz[e]o[1][2]xazepin-2(3H)-ones, a new anthelmintic chemotype immobilising whipworm and reducing infectivity in vivo. PubMed. [Link]

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  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC. [Link]

  • Novel benzoxazine and benzothiazine derivatives as multifunctional antihyperlipidemic agents. PubMed. [Link]

  • Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Ajman University. [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. [Link]

  • Dihydrobenz[e]o[1][2]xazepin-2(3H)-ones, a new anthelmintic chemotype immobilising whipworm and reducing infectivity in vivo. Research Explorer The University of Manchester. [Link]

  • Discovery of 3,4-dihydrobenzo[f]o[1][2]xazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed. [Link]

  • Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives as antitumor agents. Corpus Ulaval. [Link]

  • Discovery of 3,4-Dihydrobenzo[f]o[1][2]xazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. [Link]

  • Discovery of 3,4-Dihydrobenzo[ f]o[1][2]xazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed. [Link]

  • Discovery of 3,4-Dihydrobenzo[ f ]o[1][2]xazepin-5(2 H )-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. ResearchGate. [Link]

Sources

Comparative

Cross-Validation of LC-MS Platforms for the Bioanalysis of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one: A Comparative Guide

As drug development programs advance from early-phase pharmacokinetics (PK) to late-stage clinical trials, bioanalytical laboratories frequently transition between mass spectrometry platforms. The compound 3,5-dihydroben...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development programs advance from early-phase pharmacokinetics (PK) to late-stage clinical trials, bioanalytical laboratories frequently transition between mass spectrometry platforms. The compound 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one (exact mass: 163.0633 Da) represents a critical oxazepine-core scaffold found in novel CNS-active therapeutics. Due to its relatively low molecular weight and moderate polarity, quantifying this analyte in complex biological matrices like human plasma presents distinct analytical challenges, primarily driven by co-eluting endogenous phospholipids.

This guide provides an objective comparison and a self-validating cross-validation protocol between two industry-standard platforms: a Triple Quadrupole (QqQ) optimized for high-throughput targeted PK, and a Quadrupole Time-of-Flight (Q-TOF) utilized for simultaneous quantification and metabolite identification (MetID).

Platform Comparison: QqQ vs. Q-TOF

When transitioning an assay from a QqQ to a Q-TOF platform, analytical equivalency must be proven. While QqQ systems remain the gold standard for absolute sensitivity via Multiple Reaction Monitoring (MRM), modern Q-TOF systems offer High-Resolution Mass Spectrometry (HRMS) capabilities that allow retrospective data mining for oxazepine metabolites without requiring sample reinjection.

Table 1: Performance Metrics for 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Utility High-throughput targeted PKSimultaneous Quant/Qual & MetID
Acquisition Mode MRM (m/z 164.1 → 136.1)Full Scan / Targeted MS/MS (HRMS)
Mass Resolution Unit (~0.7 Da FWHM)High (>30,000 at m/z 164)
Sensitivity (LLOQ) 0.5 ng/mL2.0 ng/mL
Linear Dynamic Range 4–5 logs (0.5 – 5000 ng/mL)3–4 logs (2.0 – 2000 ng/mL)
Matrix Factor (IS-normalized) 0.98 ± 0.040.95 ± 0.06

Causality & Experimental Design (E-E-A-T)

A robust bioanalytical method is not merely a sequence of steps; it is a carefully engineered system where every parameter mitigates a specific variable.

  • Why Mixed-Mode SPE? The oxazepine nitrogen is readily protonated in acidic conditions, making it ideal for positive electrospray ionization (ESI+). However, its early elution profile on a C18 column places it directly in the suppression zone of endogenous plasma phospholipids. Simple protein precipitation (PPT) leaves >90% of these phospholipids intact. We utilize Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE) to selectively retain the basic oxazepine while washing away neutral lipids, thereby 1[1].

  • Why use a SIL-IS? To create a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one-d4, is introduced at the very first step. Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same ion suppression/enhancement, effectively 2[2].

  • Why Cross-Validate? Regulatory bodies dictate that if data from different platforms are to be combined within a single clinical submission, a 3[3] must be performed. According to the 4[4], the bias between the two methods must not exceed ±20% for incurred study samples.

Step-by-Step Methodology: Cross-Validation Protocol

This protocol details the concurrent extraction and analysis required to validate the Q-TOF method against the established QqQ method.

Phase 1: Sample Preparation (Self-Validating Extraction)
  • Aliquot & Spike: Transfer 50 µL of human plasma (blank, spiked Quality Controls, or Incurred Samples) into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Pre-treatment: Add 100 µL of 2% phosphoric acid in water to disrupt drug-protein binding and ensure the oxazepine nitrogen is ionized.

  • SPE Loading: Condition an MCX 96-well plate with 1 mL methanol, followed by 1 mL water. Load the pre-treated samples.

  • Washing: Wash with 1 mL of 2% formic acid in water (removes polar interferences), followed by 1 mL of 100% methanol (removes neutral lipids/phospholipids).

  • Elution: Elute the analyte and SIL-IS using 2 x 500 µL of 5% ammonium hydroxide in methanol (neutralizes the basic nitrogen, releasing it from the cation-exchange resin).

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v). Split the final extract into two identical 50 µL aliquots for parallel injection onto Platform A (QqQ) and Platform B (Q-TOF).

Phase 2: LC-MS/MS Acquisition
  • Chromatography (Both Platforms): UPLC C18 column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • QqQ Parameters: ESI+, Capillary Voltage 3.0 kV. MRM transitions: Analyte m/z 164.1 → 136.1 (Collision Energy: 15 eV); SIL-IS m/z 168.1 → 140.1.

  • Q-TOF Parameters: ESI+, Capillary Voltage 3.5 kV. TOF MS scan range m/z 100–1000. Extraction of exact mass m/z 164.0711 ± 10 ppm for quantification.

Cross-Validation Data Presentation

To satisfy regulatory requirements, the cross-validation must demonstrate that switching to the Q-TOF platform does not introduce statistical bias.

Table 2: Cross-Validation Results (Spiked QCs and Incurred Samples)
Validation ParameterQqQ (Reference)Q-TOF (Test)ICH M10 Acceptance Criteria
Intra-assay Precision (CV%) 3.2% (Low QC) - 1.8% (High QC)5.1% (Low QC) - 2.4% (High QC)≤ 15%
Intra-assay Accuracy (%Bias) +1.5% to -2.1%+3.4% to -4.0%± 15%
Incurred Sample Reanalysis N/A (Baseline)92% of samples matched≥ 67% of samples within ±20%
Mean Matrix Factor (n=6) 0.98 (CV 4.1%)0.95 (CV 5.8%)CV ≤ 15%

Workflow Visualization

G Start Incurred & QC Samples (Human Plasma) Prep Sample Extraction (PPT + Mixed-Mode SPE) Start->Prep Split Aliquot Splitting Prep->Split Platform1 Platform A: QqQ (Targeted PK MRM) Split->Platform1 Aliquot 1 Platform2 Platform B: Q-TOF (HRMS Quant + MetID) Split->Platform2 Aliquot 2 Data1 MRM Data (m/z 164.1 -> 136.1) Platform1->Data1 Data2 HRMS Data (Exact Mass 164.0711) Platform2->Data2 Eval Statistical Evaluation (Bland-Altman Plot) Data1->Eval Data2->Eval Criteria ICH M10 Criteria (±20% Bias for ISR) Eval->Criteria

LC-MS cross-validation workflow for 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one bioanalysis.

References

  • Source: European Medicines Agency (EMA)
  • Source: Bioanalysis (NIH)
  • Compensate for or Minimize Matrix Effects?
  • Source: Bioanalysis (NIH / PMC)

Sources

Validation

A Comparative Benchmarking Guide: Evaluating the Kinase Inhibitory Potential of 3,5-Dihydrobenzo[e]oxazepin-2(1H)-one

A Comparative Benchmarking Guide: Evaluating the Kinase Inhibitory Potential of 3,5-Dihydrobenzo[e][1][2]oxazepin-2(1H)-one In the landscape of modern drug discovery, the identification and characterization of novel mole...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Benchmarking Guide: Evaluating the Kinase Inhibitory Potential of 3,5-Dihydrobenzo[e][1][2]oxazepin-2(1H)-one

In the landscape of modern drug discovery, the identification and characterization of novel molecular scaffolds with therapeutic potential is a cornerstone of progress. The 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one core structure has recently emerged as a privileged scaffold, with its derivatives demonstrating potent and selective inhibitory activity against key enzymes implicated in a range of pathologies. Notably, substituted benzoxazepinones have shown promise as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) and Traf2- and NCK-interacting kinase (TNIK), both of which are high-value targets in oncology and other therapeutic areas.[3][4][5][6]

This guide provides a comprehensive framework for benchmarking the parent compound, 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one, against established, industry-standard inhibitors of ROCK and TNIK. By presenting detailed, side-by-side experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to objectively assess the inhibitory potential of this foundational molecule and guide future structure-activity relationship (SAR) studies.

Rationale for Target Selection and Benchmark Inhibitors

The decision to benchmark 3,5-dihydrobenzo[e][1][2]oxazepin-2(1H)-one against ROCK and TNIK inhibitors is directly informed by the demonstrated activity of its derivatives. Derivatives of this scaffold have been identified as a new class of ROCK inhibitors for the potential treatment of glaucoma and as potent TNIK inhibitors with anti-colorectal cancer effects. This provides a strong scientific basis for investigating whether the parent scaffold itself possesses intrinsic inhibitory activity against these kinases.

For this comparative analysis, we have selected the following well-characterized and commercially available standard inhibitors:

  • For ROCK Kinases:

    • Y-27632: A highly selective and widely used ROCK inhibitor, targeting both ROCK1 and ROCK2.[7]

    • Fasudil (HA-1077): A potent ROCK inhibitor approved for clinical use in some countries for cerebral vasospasm.[8][9]

  • For TNIK:

    • NCB-0846: A potent and specific inhibitor of TNIK that has been shown to inhibit Wnt signaling.[5]

    • Staurosporine: A broad-spectrum kinase inhibitor known to potently inhibit TNIK, serving as a useful positive control.[10]

Experimental Workflow: A Step-by-Step Guide to Kinase Inhibition Profiling

The following sections detail the experimental protocols for determining the half-maximal inhibitory concentration (IC50) of our test compound and the selected benchmarks against ROCK2 and TNIK. The IC50 value is a critical metric of inhibitor potency, representing the concentration of the compound required to inhibit 50% of the enzyme's activity in vitro.[11]

G cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (Test & Standard Inhibitors) Assay_Setup Assay Plate Setup (Enzyme, Inhibitor, Buffer) Compound_Prep->Assay_Setup Enzyme_Prep Enzyme Preparation (ROCK2 / TNIK) Enzyme_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Assay Buffer, ATP, Substrate) Reagent_Prep->Assay_Setup Initiation Reaction Initiation (Add ATP/Substrate Mix) Assay_Setup->Initiation Incubation Incubation (30°C) Initiation->Incubation Detection Signal Detection (Luminescence/Absorbance) Incubation->Detection Data_Norm Data Normalization (% Inhibition Calculation) Detection->Data_Norm Curve_Fit Dose-Response Curve Fitting (Non-linear Regression) Data_Norm->Curve_Fit IC50_Calc IC50 Determination Curve_Fit->IC50_Calc

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Safety & Regulatory Compliance

Safety

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one As a Senior Application Scientist overseeing chemical safety and laboratory operations, I frequently encounter the logisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

As a Senior Application Scientist overseeing chemical safety and laboratory operations, I frequently encounter the logistical challenges of managing novel synthetic intermediates. 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a structurally significant heterocyclic compound. Benzo-fused 1,4-oxazepine derivatives are highly valued in drug discovery, frequently serving as scaffolds for potent biological modulators, including TGR5 receptor agonists[1].

Because of its intended biological reactivity, this compound must be handled with the same stringent precautions as an active pharmaceutical ingredient (API). The causality here is straightforward: compounds designed to interact with biological systems at micromolar or nanomolar concentrations pose inherent occupational and environmental risks if not properly contained and destroyed. This guide provides a self-validating, step-by-step protocol for the operational handling and regulatory-compliant disposal of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one.

Hazard Assessment & Causality

Before initiating any protocol, we must understand the mechanistic reasoning behind our safety measures:

  • Biological Activity: As a benzo-fused oxazepinone, the molecule contains a reactive amide/lactam core capable of hydrogen bonding and potential enzymatic interaction. In the absence of complete toxicological profiling, it must be treated as a highly potent hazard.

  • Environmental Persistence: Heterocyclic ring systems can be recalcitrant to standard wastewater biodegradation. Therefore, drain disposal (sewering) is strictly prohibited, aligning with the EPA's sewering ban for hazardous pharmaceutical waste under 40 CFR Part 266 Subpart P[2].

  • Destruction Mechanism: High-temperature incineration is required because it guarantees the thermal cleavage of the robust carbon-nitrogen and carbon-oxygen bonds within the oxazepine ring, preventing environmental contamination.

Operational Handling Protocol

To ensure a self-validating safety system, every handling step must include a verification check to confirm the integrity of the containment.

  • Step 1: Engineering Controls Verification. Conduct all weighing, transfers, and reactions inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Verification: Check the magnehelic gauge to ensure face velocity is between 80–120 fpm before opening the chemical container.

  • Step 2: PPE Selection. Don double nitrile gloves (change immediately if contaminated), a flame-resistant laboratory coat, and chemical splash goggles.

  • Step 3: Static Mitigation. Because fine organic powders can aerosolize and carry static charges, use an anti-static weighing boat and an ionizing bar during mass transfer to prevent the compound from repelling off the spatula.

Step-by-Step Disposal Procedures

The overriding principle of prudent laboratory waste management is that no experiment should begin without a formulated disposal plan[3]. Waste must be segregated at the point of generation to prevent incompatible chemical reactions and to comply with Resource Conservation and Recovery Act (RCRA) mandates[2].

Protocol A: Solid Waste Disposal (Contaminated PPE, Vials, Silica Gel)

  • Containment: Place all solid waste contaminated with 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one into a puncture-resistant, high-density polyethylene (HDPE) container lined with a 6-mil poly bag.

  • Segregation: Do not mix with biohazardous (red bag) waste unless the material has also been exposed to infectious biological agents.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Mark explicitly as "Hazardous Solid Waste - Toxic Organics (Oxazepinone derivatives)".

  • Final Disposal: Transfer to the facility's central satellite accumulation area. The waste must be manifested and shipped to an EPA-permitted RCRA facility for high-temperature incineration[4].

Protocol B: Organic Liquid Waste Disposal (Reaction Solvents, HPLC Effluents)

  • Compatibility Check: Ensure the liquid waste carboy (glass or PTFE) is chemically compatible with the solvent matrix (e.g., DMSO, Methanol, Dichloromethane).

    • Verification: Cross-reference the solvent SDS with the carboy material compatibility chart prior to pouring.

  • Collection: Funnel the liquid waste into the carboy, leaving at least 20% headspace to account for vapor expansion.

  • Labeling: List all solvent constituents by volume percentage on the hazardous waste tag, explicitly writing out "3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one" (do not use abbreviations).

  • Storage: Store in a grounded, flammable storage cabinet equipped with secondary containment until EHS pickup.

Protocol C: Aqueous Waste Disposal (Buffers, Washes)

  • Sewering Ban Compliance: Under no circumstances should aqueous washes containing trace amounts of this compound be poured down the sink[2].

  • Collection: Collect in a dedicated aqueous hazardous waste container. Ensure pH is adjusted to between 5 and 9 using dilute acid/base to prevent container degradation.

  • Disposal: Submit for chemical treatment or incineration via your environmental health and safety (EHS) department.

Decontamination & Spill Response Protocol

In the event of a spill, immediate and systematic action is required to prevent exposure and cross-contamination.

  • Isolation: Evacuate non-essential personnel from the immediate area and demarcate the spill zone.

  • Containment (Solid Spill): Do not sweep, as this aerosolizes the active powder. Gently cover the powder with absorbent paper towels lightly dampened with a suitable solvent (e.g., 70% Ethanol or Isopropanol) to wet the material.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Use non-sparking tools to scoop the absorbed material into a hazardous waste bucket.

  • Surface Decontamination: Wash the affected surface three times with an ethanol/water mixture, followed by a final wash with laboratory-grade detergent and water. Dispose of all cleaning materials as hazardous solid waste.

Data Presentation: Waste Segregation Matrix

The following table summarizes the quantitative and logistical parameters for managing 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one waste streams to ensure immediate operational clarity.

Waste StreamTypical ConstituentsPrimary ContainerHeadspace RequirementEPA/RCRA Disposal Method
Solid Waste PPE, empty vials, weigh boats, silica gelHDPE bucket with 6-mil poly linerN/AHigh-Temperature Incineration
Organic Liquid DMSO, Methanol, DCM, trace APIGlass or PTFE CarboyMinimum 20%RCRA-Permitted Incineration
Aqueous Liquid Water, buffers, trace APIHDPE CarboyMinimum 10%Chemical Treatment / Incineration
Spill Cleanup Vermiculite, contaminated towelsSealed 5-gallon poly pailN/AHigh-Temperature Incineration

Waste Workflow Visualization

WasteWorkflow Start 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one Handling & Use WasteGen Waste Generation Start->WasteGen Solid Solid Waste (PPE, Vials, Silica) WasteGen->Solid Segregate Organic Organic Liquid Waste (Solvents, HPLC) WasteGen->Organic Segregate Aqueous Aqueous Waste (Buffers, Washes) WasteGen->Aqueous Segregate Incineration High-Temp Incineration (RCRA Permitted) Solid->Incineration Organic->Incineration Aqueous->Incineration

Workflow for the segregation and disposal of oxazepinone derivative waste streams.

References

  • Structure and TGR5 potency of ligands derived from synthetic chemical libraries. ResearchGate.
  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf, NIH.
  • How to Dispose of Pharmaceutical Waste and Meet Regulations. Daniels Health.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US Environmental Protection Agency (EPA).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
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3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
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